molecular formula C9H8N2O2 B190225 3-methyl-4-nitro-1H-indole CAS No. 134271-94-6

3-methyl-4-nitro-1H-indole

Cat. No.: B190225
CAS No.: 134271-94-6
M. Wt: 176.17 g/mol
InChI Key: JSMHPFAGQBYKJS-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHPFAGQBYKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-Methyl-4-Nitro-1H-Indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-methyl-4-nitro-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer indole reaction, starting from the acid-catalyzed condensation of 3-nitrophenylhydrazine and acetone to form an intermediate hydrazone, followed by a thermally-driven, acid-catalyzed cyclization. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, discusses the critical role of the acid catalyst, and addresses the regiochemical outcome of the cyclization, which yields a mixture of 4-nitro and 6-nitro isomers. Authored for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of Nitroindoles and the Fischer Synthesis

The indole nucleus is a cornerstone structural motif in a vast array of biologically active compounds, including many natural products and pharmaceuticals.[1] The introduction of a nitro group onto the indole scaffold dramatically influences its electronic properties and provides a versatile chemical handle for further functionalization, making nitroindoles highly sought-after intermediates in drug discovery.[1][2]

The Fischer indole synthesis, first discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][5] This guide focuses on the specific application of this reaction to synthesize this compound, a process that requires careful control of reaction conditions due to the electronic effects of the nitro substituent.

The presence of an electron-withdrawing group like the nitro moiety on the phenylhydrazine ring can decelerate the reaction rate, often necessitating stronger acid catalysts and higher temperatures to achieve efficient cyclization.[6] Furthermore, the meta position of the nitro group in the starting 3-nitrophenylhydrazine inevitably leads to the formation of two constitutional isomers: the desired this compound and its counterpart, 3-methyl-6-nitro-1H-indole. This guide will address the management of this isomeric mixture.

Reaction Mechanism: The Core of the Fischer Indolization

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[3][4] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

  • Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of 3-nitrophenylhydrazine with acetone to form acetone 2-(3-nitrophenyl)hydrazone.[5]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.[3][5]

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, thermally-driven[7][7]-sigmatropic rearrangement.[2][3] This is the rate-determining step where the C-C bond of the final indole ring is formed, breaking the weak N-N bond and temporarily disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[8]

  • Rearomatization & Cyclization: The di-imine intermediate quickly undergoes rearomatization. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal ring.[3][6]

  • Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[3][4]

The entire mechanistic sequence is visually detailed in the diagram below.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Tautomerization cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement cluster_2 Step 3: Rearomatization & Cyclization cluster_3 Step 4: Ammonia Elimination Hydrazone Acetone (3-nitrophenyl)hydrazone Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine H⁺ Diimine Di-imine Intermediate Enehydrazine->Diimine Heat, [3,3] shift AromaticAmine Aromatic Amine Diimine->AromaticAmine H⁺ Aminal Cyclized Aminal AromaticAmine->Aminal Intramolecular Attack Indole 3-Methyl-4/6-nitro-1H-indole Aminal->Indole -NH₃, -H⁺ Workflow Figure 2: Experimental Workflow Start 3-Nitrophenylhydrazine + Acetone HydrazoneFormation Hydrazone Formation (Ethanol, Acetic Acid, Reflux) Start->HydrazoneFormation HydrazoneProduct Acetone 2-(3-nitrophenyl)hydrazone (Isolated Solid) HydrazoneFormation->HydrazoneProduct Cyclization Fischer Indolization (Polyphosphoric Acid, 90-100°C) HydrazoneProduct->Cyclization QuenchNeutralize Quench (Ice Water) & Neutralize (NaOH) Cyclization->QuenchNeutralize Extraction Liquid-Liquid Extraction (Ethyl Acetate) QuenchNeutralize->Extraction CrudeProduct Crude Isomeric Mixture (4-nitro and 6-nitro) Extraction->CrudeProduct Purification Column Chromatography (Silica Gel) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Sources

physicochemical properties of 3-methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-4-nitro-1H-indole

Executive Summary

This compound is a substituted indole derivative featuring a nitro group on the benzene ring and a methyl group at the C3 position of the pyrrole ring. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The presence of a nitro group provides a critical synthetic handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of diverse, biologically active molecules.[3] This guide offers a detailed examination of the known , provides robust experimental protocols for determining unelucidated characteristics, and contextualizes its utility for researchers, scientists, and drug development professionals.

Molecular Identity and Core Properties

Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity. The key identifiers for this compound are cataloged below.

  • IUPAC Name: this compound

  • CAS Number: 134271-94-6[4]

  • Molecular Formula: C₉H₈N₂O₂[4]

  • Molecular Weight: 176.17 g/mol [4]

  • Physical Form: Solid

Caption: Molecular Structure of this compound.

Tabulated Physicochemical Data
PropertyValueData Source / Comment
Molecular Formula C₉H₈N₂O₂ChemicalBook[4]
Molecular Weight 176.17 g/mol ChemicalBook[4]
Physical Form SolidSigma-Aldrich
Melting Point Not experimentally determined in available literature.Data for the related 3-methyl-2-nitro-1H-indole is 139-140 °C.[5]
Boiling Point Not experimentally determined in available literature.Decomposition may occur at high temperatures.
Aqueous Solubility No quantitative data available.Expected to be poorly soluble based on its largely nonpolar structure.
pKa (Indole N-H) Not experimentally determined in available literature.The electron-withdrawing nitro group likely lowers the pKa relative to unsubstituted indole.
Storage Temperature RefrigeratorSigma-Aldrich

Synthesis and Reactivity Insights

Established Synthetic Pathways

The synthesis of this compound can be achieved via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For this specific compound, N-(3-nitrophenyl)-N'-propylidene-hydrazine is heated in the presence of polyphosphoric acid (H₃PO₄) and toluene.[4] The reaction proceeds through a cyclization and ammonia elimination cascade to yield a mixture of this compound and its 3-methyl-6-nitro isomer, which can then be separated.[4]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product Reactant1 N-(3-nitrophenyl)-N'-propylidene-hydrazine Heat Heat at 90-100 °C for 2h Reactant1->Heat Reactant2 85% H₃PO₄ (Acid Catalyst) Reactant2->Heat Reactant3 Toluene (Solvent) Reactant3->Heat Cool Cool Reaction Mixture Heat->Cool RemoveToluene Remove Toluene (Reduced Pressure) Cool->RemoveToluene Basify Basify with 10% NaOH to pH 8 RemoveToluene->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry & Concentrate Extract->Dry Product Mixture of this compound and 3-methyl-6-nitro-1H-indole Dry->Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.[4]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The indole ring system is inherently electron-rich; however, the potent electron-withdrawing nature of the C4-nitro group significantly deactivates the benzene portion of the molecule toward electrophilic attack.

  • Electrophilicity: The presence of the nitro group renders 3-nitroindoles susceptible to nucleophilic attack, making them valuable electrophilic partners in various chemical transformations, including dearomatization processes.[6]

  • Synthetic Handle: The nitro group is a versatile functional group. Its reduction to an amine (e.g., 4-amino-3-methyl-1H-indole) opens up a vast chemical space for derivatization via amide bond formation, sulfonylation, or diazotization, which is a cornerstone of library synthesis in drug discovery.

  • C3-Methyl Group: The methyl group at the C3 position blocks the most nucleophilic site of the indole ring, preventing typical electrophilic substitution at this position and directing reactions elsewhere.[7]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not published, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of related indole derivatives.[8][9]

  • ¹H NMR: The spectrum is expected to show a highly deshielded singlet for the N-H proton (typically >10 ppm).[10] The aromatic protons on the benzene ring will appear in the 7.0-8.5 ppm region, with their splitting patterns and chemical shifts influenced by the nitro group. The proton at C2 of the pyrrole ring will likely be a singlet or a narrow multiplet around 7.0-7.5 ppm. The C3-methyl group will appear as a sharp singlet in the upfield region, likely around 2.3-2.6 ppm.

  • ¹³C NMR: The carbon atoms attached to nitrogen (C2, C7a) and the nitro group (C4) will be significantly deshielded. The methyl carbon will be the most upfield signal.

Protocol: NMR Spectral Acquisition

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials: this compound (5-10 mg), deuterated solvent (e.g., DMSO-d₆ or CDCl₃), NMR tube, volumetric flask.

  • Procedure:

    • Accurately weigh the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

The 4-nitroindole chromophore is known to absorb strongly in the near-UV and visible regions of the electromagnetic spectrum, contributing to the color of "brown carbon" aerosols in atmospheric science.[11][12][13] Studies on nitroindole isomers show that 4-nitroindole, specifically, has an absorption spectrum that extends furthest into the visible range compared to other isomers.[11][12] Therefore, this compound is expected to exhibit a broad absorption peak in the 300-450 nm range.

Protocol: UV-Vis Spectral Acquisition

  • Objective: To determine the molar absorption coefficient spectrum.

  • Materials: this compound, spectroscopic grade solvent (e.g., 2-propanol or ethanol), quartz cuvettes (1 cm path length), analytical balance, volumetric flasks.

  • Procedure:

    • Prepare a stock solution of known concentration (e.g., 0.2 mg/mL) by accurately weighing the compound and dissolving it in the chosen solvent.[11]

    • Prepare a series of dilutions from the stock solution.

    • Record the absorption spectrum for each dilution from 200-700 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[12]

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorption coefficient (ε) at the wavelength of maximum absorbance (λₘₐₓ).

Experimental Protocols for Core Property Determination

To address the identified data gaps, the following sections provide standardized, field-proven methodologies for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology Rationale: The capillary method is a robust and widely used technique that requires only a small amount of sample. It provides a sharp, reproducible melting range for pure crystalline compounds.

  • Procedure:

    • Ensure the sample is dry and finely powdered using a mortar and pestle.

    • Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium concentration of the compound in a saturated aqueous solution at a defined temperature.

  • Methodology Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium between the solid and dissolved states is reached.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant buffer system, e.g., PBS at pH 7.4).

    • Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C) for at least 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully remove a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

    • Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

    • Calculate the original solubility, accounting for the dilution factor, and express it in units such as mg/mL or mol/L.

Protocol: pKa Determination (Potentiometric Titration)
  • Objective: To determine the acid dissociation constant (pKa) of the indole N-H proton.

  • Methodology Rationale: Potentiometric titration is a precise method for determining pKa values by monitoring pH changes during the neutralization of the acidic or basic functional groups of a compound.

  • Procedure:

    • Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Dissolve a precisely weighed amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol or water/DMSO co-solvent system).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Significance in Research and Development

Core This compound Properties Physicochemical Properties (Solubility, pKa, Stability) Core->Properties Determines Utility Synthetic Intermediate Core->Utility Acts as Discovery Drug Discovery (Kinase Inhibitors, etc.) Properties->Discovery Informs Formulation & ADME Utility->Discovery Enables Synthesis of Bioactive Analogs Materials Materials Science (Chromophores) Utility->Materials Enables Synthesis of Functional Materials Applications Applications Discovery->Applications Materials->Applications

Caption: Relationship between the core compound, its properties, and applications.

The true value of this compound in a research context lies in its potential as a versatile building block. The indole nucleus is a recurring motif in a vast array of bioactive compounds, and understanding the physicochemical properties of its substituted variants is paramount for successful drug design.[1][2]

  • Informing Drug Design: Properties such as solubility and pKa are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[14] Characterizing these for a core fragment like this compound allows for more rational design of analogues with improved pharmacokinetic properties.

  • Enabling Library Synthesis: The nitro group serves as a key point of diversification. Its reduction to an amine allows for the rapid generation of large libraries of amide or sulfonamide derivatives. This parallel synthesis approach is fundamental to modern lead optimization campaigns in pharmaceutical research.

  • Foundation for Novel Scaffolds: The reactivity of the nitroindole system can be exploited to build more complex heterocyclic systems, providing access to novel chemical matter for screening against various biological targets.[6][7]

By providing a thorough characterization and robust methodologies, this guide equips researchers with the necessary information to confidently and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • ACS Physical Chemistry Au. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • National Institutes of Health. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-methyl-2-nitro-1H-indole. Retrieved from [Link]

  • ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol | ACS Physical Chemistry Au. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Chemcasts. (n.d.). 3-Methyl-4-nitro-1H-pyrazole Properties vs Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. Retrieved from [Link]

  • eScholarship.org. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-nitro-1H-indole. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • ChemSrc. (n.d.). 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-methyl-4-nitro-1H-indole (CAS No. 134271-94-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-4-nitro-1H-indole, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its synthesis, physicochemical properties, potential applications, and safe handling protocols. The information herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Core Compound Profile & Physicochemical Properties

This compound is a substituted indole derivative. The presence of the electron-withdrawing nitro group at the 4-position of the indole ring, combined with the methyl group at the 3-position, imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. Its structural features are a cornerstone for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.

The indole scaffold is a privileged structure in medicinal chemistry, and strategic functionalization, such as nitration, opens pathways for diverse chemical transformations. The nitro group can be readily reduced to an amine, providing a reactive handle for amide bond formation, sulfonylation, or diazotization, thereby enabling the construction of extensive compound libraries for screening and development.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 134271-94-6[1]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Physical Form Solid
Purity Commonly available at ≥95% or ≥97%[3]
Storage Temperature Refrigerator (2-8°C), protect from light[4][5]
InChI Key JSMHPFAGQBYKJS-UHFFFAOYSA-N
InChI 1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3

Synthesis Pathway: The Fischer Indole Synthesis

The primary route for synthesizing this compound is a variation of the classic Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone. In this specific case, the precursor is the N'-(propan-2-ylidene)-N-(3-nitrophenyl)hydrazine, formed from the condensation of propanal and (3-nitrophenyl)hydrazine.

The causality behind this choice of reaction is its reliability and efficiency in creating the indole core. The use of a strong acid like polyphosphoric acid (PPA) or 85% H₃PO₄ facilitates the necessary[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key bond-forming step. The subsequent loss of ammonia drives the reaction towards the stable aromatic indole product. A critical consideration is that this reaction yields a mixture of regioisomers: this compound and 3-methyl-6-nitro-1H-indole, which necessitates purification, typically via column chromatography, if a single isomer is required.[2]

SynthesisWorkflow reagent1 N-(3-nitrophenyl)-N'- propylidene-hydrazine conditions 85% H₃PO₄, Toluene 90-100°C, 2h reagent1->conditions intermediate Cyclization & Rearrangement (Fischer Synthesis) conditions->intermediate mixture Mixture of Isomers: This compound 3-methyl-6-nitro-1H-indole intermediate->mixture workup Basification (10% NaOH) EtOAc Extraction mixture->workup product Final Product Mixture (Yield: ~86%) workup->product

Caption: Fischer Indole Synthesis workflow for this compound.

Applications in Research and Drug Development

While specific applications for this compound are often proprietary or part of ongoing research, its utility can be inferred from the extensive roles of nitroindoles and related structures in synthetic chemistry.[6][7] This compound is not an end-product but a versatile intermediate.

  • Pharmaceutical Synthesis : The indole nucleus is a common feature in many approved drugs. The nitro group at the 4-position can be reduced to a 4-amino group, a key precursor for building more complex, biologically active molecules. Analogous 4-nitroindole structures are used in synthesizing compounds targeting CGRP receptors, cannabinoid receptors (CB2), and tryptophan dioxygenase inhibitors.[5]

  • Agrochemicals : The functional groups present in this molecule are relevant to the synthesis of novel pesticides and herbicides.[8]

  • Materials Science : Substituted indoles can be precursors to organic dyes and pigments. The chromophoric nitro group and the potential for further conjugation make it a candidate for developing new materials with specific optical properties.[8]

The true value of this compound lies in its potential for derivatization. The diagram below illustrates the logical flow from this core building block to potential high-value compound classes.

DerivatizationPotential start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction amine 4-Amino-3-methyl-1H-indole reduction->amine pharma Pharmaceuticals amine->pharma Amide/Sulfo -namide Coupling agro Agrochemicals amine->agro Heterocycle Formation dyes Dyes & Materials amine->dyes Diazotization & Coupling

Caption: Potential derivatization pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The compound is classified with specific hazards that necessitate careful management.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[9]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[9][10]

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[9]

  • The recommended storage condition is refrigerated (2-8°C).[4]

  • Protect from light to prevent degradation.[5]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system based on the established Fischer indole synthesis methodology reported for this compound.[2] The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Objective: To synthesize a mixture of this compound and 3-methyl-6-nitro-1H-indole.

Materials and Reagents:

  • N-(3-nitro-phenyl)-N'-propylidene-hydrazine

  • 85% Phosphoric acid (H₃PO₄)

  • Toluene

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-nitro-phenyl)-N'-propylidene-hydrazine in a mixture of 85% H₃PO₄ (20 mL) and toluene (20 mL).

    • Causality: Toluene acts as a solvent, while the viscous H₃PO₄ serves as both the acidic catalyst and a solvent. The biphasic system requires efficient stirring.

  • Cyclization: Heat the mixture to 90-100°C with vigorous stirring for 2 hours.

    • Causality: This temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization, without causing significant decomposition.

  • Initial Work-up: After cooling the reaction to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

    • Causality: Removing the non-polar toluene simplifies the subsequent aqueous work-up.

  • Neutralization: Carefully basify the remaining oil with a 10% NaOH solution until the pH reaches ~8. This should be done in an ice bath to control the exothermic reaction between the strong acid and base.

    • Causality: Neutralizing the phosphoric acid quenches the reaction and deprotonates the indole product, making it soluble in the organic extraction solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (e.g., 3 x 100 mL).

    • Causality: The product is more soluble in ethyl acetate than in the aqueous layer. Multiple extractions ensure a high recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Causality: Removing residual water from the organic phase is crucial before evaporation to obtain a pure, dry product.

  • Product: The resulting material is a mixture of this compound and 3-methyl-6-nitro-1H-indole, which can be used directly for many applications or purified further by column chromatography if a single isomer is needed.[2]

References

  • This compound, 95% Purity, C9H8N2O2, 100 mg. CP Lab Safety. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]

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molecular structure and formula of 3-methyl-4-nitro-1H-indole (C9H8N2O2)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-4-Nitro-1H-Indole (C₉H₈N₂O₂): Structure, Synthesis, and Therapeutic Potential

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] The strategic introduction of a nitro group, as seen in this compound, fundamentally alters the electronic landscape of the heterocycle, transforming it into a potent electrophile and unlocking unique avenues for drug design.[1] This guide provides a comprehensive technical overview of this compound (C₉H₈N₂O₂), a molecule of significant interest for synthetic and medicinal chemists. We will explore its molecular structure, detail a robust synthetic pathway, outline key analytical characterization techniques, and discuss its broader significance within the context of drug discovery, particularly focusing on the established bioactivity of related nitroindole compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Molecular Overview and Physicochemical Properties

Chemical Structure and Formula

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. A methyl group (–CH₃) is substituted at the C3 position of the pyrrole ring, and a nitro group (–NO₂) is attached to the C4 position of the benzene ring.

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol [4]

  • CAS Number: 134271-94-6[4]

  • IUPAC Name: this compound

Structure of this compound:

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[4][5]
Molecular Weight 176.17 g/mol [4]
CAS Number 134271-94-6[4][6]
Physical Form Solid[6]
InChI Key JSMHPFAGQBYKJS-UHFFFAOYSA-N[6]
Storage Temperature Refrigerator[6]

The Nitro-Indole Scaffold in Medicinal Chemistry

The "Privileged" Nature of Indole Derivatives

The indole nucleus is a recurring motif in numerous natural products and synthetic drugs, granting it the status of a "privileged" scaffold.[1] Its rigid, planar structure and the presence of a hydrogen bond donor (the N-H group) allow it to interact with a wide range of biological targets. Indole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

The Role of the Nitro Group: Modulating Electronic Properties and Biological Activity

The introduction of a nitro group (–NO₂) onto the indole ring dramatically influences its chemical and biological properties. As a strong electron-withdrawing group, the nitro moiety decreases the electron density of the aromatic system. This modification is critical for several reasons:

  • Enhanced Electrophilicity: It transforms the typically electron-rich indole into a potent electrophile, enabling unique chemical reactions and biological interactions.[1]

  • Redox Activity: The nitro group can participate in intracellular redox reactions. Bioreduction of the nitro group can lead to the formation of reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce cytotoxicity in pathogens and cancer cells.[7][8] This mechanism is a cornerstone of the antimicrobial and anticancer effects observed in many nitroaromatic compounds.[7]

  • Target Interaction: The polarity and electronic properties conferred by the nitro group can facilitate specific interactions with amino acid residues in enzyme active sites or protein-binding pockets.[8]

Synthesis of this compound

Mechanistic Rationale: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For this compound, a common approach involves the reaction of a (3-nitrophenyl)hydrazine derivative with propanal. The use of N-(3-nitro-phenyl)-N'-propylidene-hydrazine as the starting material ensures the correct placement of the nitro group and the subsequent formation of the 3-methyl substituent.[4] The process typically yields a mixture of isomers (4-nitro and 6-nitro), which necessitates subsequent purification.[4]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic routes for this compound.[4]

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve N-(3-nitro-phenyl)-N'-propylidene-hydrazine in a biphasic solvent system of 85% phosphoric acid (H₃PO₄) and toluene.

    • Causality: Phosphoric acid serves as the strong acid catalyst required to protonate the hydrazine and initiate the intramolecular electrophilic substitution (cyclization). Toluene acts as a co-solvent and helps to control the reaction temperature.

Step 2: Cyclization

  • Heat the reaction mixture to 90-100°C for approximately 2 hours with vigorous stirring.

    • Causality: This temperature provides the necessary activation energy for the[9][9]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination that characterize the Fischer synthesis.

Step 3: Workup and Extraction

  • After cooling the mixture to room temperature, remove the toluene under reduced pressure.

  • Carefully basify the remaining oily residue to a pH of 8 using a 10% aqueous solution of sodium hydroxide (NaOH).

    • Causality: Basification neutralizes the phosphoric acid catalyst and deprotonates the product, converting it to its free base form, which is more soluble in organic solvents.

  • Extract the aqueous layer multiple times with ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: This standard liquid-liquid extraction procedure isolates the desired product from the aqueous phase and inorganic salts.

Step 4: Purification

  • The resulting crude product will be a mixture of this compound and its isomer, 3-methyl-6-nitro-1H-indole.[4]

  • Purify the mixture using column chromatography on silica gel to isolate the this compound isomer. The specific eluent system must be determined empirically (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram: Synthesis of this compound

G cluster_synthesis Synthesis & Workup cluster_purification Purification Reactants N-(3-nitro-phenyl)-N'- propylidene-hydrazine + H3PO4/Toluene Heating Heat to 90-100°C (Fischer Cyclization) Reactants->Heating Workup Basify with NaOH & Extract with EtOAc Heating->Workup Crude Crude Product (Isomer Mixture) Workup->Crude Purification Column Chromatography Crude->Purification Product Pure this compound Purification->Product

Caption: Fischer indole synthesis and purification workflow.

Structural Elucidation and Analytical Characterization

Rationale for Spectroscopic Analysis

Unambiguous confirmation of the molecular structure of newly synthesized this compound is paramount. A combination of mass spectrometry and spectroscopic techniques like NMR and IR provides a self-validating system to confirm the molecular weight, connectivity, and functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected data from electron ionization (EI-MS) is summarized below. The fragmentation of nitroindoles is often characterized by the loss of nitro-related fragments.[10][11]

m/z ValueIonDescription
176[M]⁺Molecular Ion
146[M - NO]⁺Loss of nitric oxide
130[M - NO₂]⁺Loss of nitrogen dioxide
103[C₈H₇]⁺Further fragmentation

Note: The relative intensities of these fragments can vary based on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and known effects of the substituents.

  • ¹H NMR:

    • N-H Proton: A broad singlet is expected for the indole N-H proton, typically downfield (> 8.0 ppm).

    • Aromatic Protons: The protons on the benzene ring will appear as multiplets or doublets in the aromatic region (approx. 7.0-8.5 ppm). The exact shifts and coupling patterns will be influenced by the positions of the nitro and methyl groups.

    • C2-H Proton: A singlet or narrowly coupled signal for the proton at the C2 position of the pyrrole ring.

    • Methyl Protons: A singlet for the three protons of the C3-methyl group, likely appearing upfield (approx. 2.0-2.5 ppm).[12]

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the eight carbons of the indole ring will appear in the aromatic region (~110-150 ppm). The carbon attached to the nitro group (C4) will be significantly deshielded.

    • Methyl Carbon: A signal for the methyl carbon will appear in the aliphatic region (approx. 10-15 ppm).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N–H StretchIndole N-H
~3100-3000C–H StretchAromatic C-H
~2950-2850C–H StretchMethyl C-H
~1550-1500Asymmetric N–O StretchNitro (–NO₂)
~1370-1300Symmetric N–O StretchNitro (–NO₂)
~1600-1450C=C StretchAromatic Rings

Biological Significance and Applications in Drug Discovery

Overview of Nitroindole Bioactivity

Nitro-substituted indoles are a class of compounds with demonstrated potential in medicinal chemistry. The nitro group is considered a "pharmacophore" that can impart a range of biological activities, including:

  • Anticancer: Many nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines.[7][9]

  • Antimicrobial: The ability of the nitro group to undergo bioreduction makes these compounds effective against various bacteria and parasites.[7][8]

  • Enzyme Inhibition: The unique electronic properties of the nitroindole scaffold allow for targeted inhibition of various enzymes.[1]

Case Study: 5-Nitroindoles as c-Myc G-Quadruplex Binders

A compelling example of the therapeutic potential of this class comes from research on substituted 5-nitroindoles.[9][13] Studies have shown that these molecules can act as G-quadruplex (G4) binders. G-quadruplexes are secondary structures in DNA that are prevalent in the promoter regions of oncogenes like c-Myc. By binding to and stabilizing the c-Myc promoter G4, these 5-nitroindole compounds were shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS), ultimately leading to antiproliferative effects in cancer cells.[9][13] This research highlights a sophisticated mechanism by which the nitroindole scaffold can be leveraged for targeted cancer therapy.

Logical Framework for Drug Discovery

This compound represents a valuable starting point or building block in a drug discovery pipeline. Its synthesis provides access to a core scaffold that can be further functionalized to create a library of diverse compounds for screening.

G Scaffold Scaffold Selection (this compound) Library Combinatorial Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from a core scaffold.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis via the Fischer indole pathway, and predictable analytical characteristics make it an attractive molecule for researchers. The presence of the electron-withdrawing nitro group on the privileged indole scaffold imbues it with significant potential for biological activity, as demonstrated by related nitroindole derivatives in anticancer and antimicrobial research.[7][9]

Future work should focus on the full experimental characterization of this compound and its exploration as a scaffold in targeted drug discovery programs. Its derivatization to probe structure-activity relationships (SAR) could lead to the identification of novel therapeutic agents for a range of diseases, validating the continued and profound relevance of the indole nucleus in the search for new medicines.

References

  • Ranjan, N., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2453-2464. Available from: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • eScholarship.org. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • TSI Journals. (2011). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-1-tosyl-1H-indole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Retrieved from [Link]

  • RSC Advances. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • National Institutes of Health. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-methyl-2-nitro-1H-indole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-nitro-1H-indole. Retrieved from [Link]

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The Nitroindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Nitroindole Derivatives

Authored by: [Your Name/Gemini AI]

Introduction: The Strategic Importance of the Nitro Group on the Indole Core

The indole ring system is a ubiquitous and "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity is well-documented, with indole derivatives demonstrating a vast spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a nitro (NO₂) group to this versatile scaffold dramatically alters its electronic and steric properties, often potentiating its biological efficacy and unlocking novel mechanisms of action.[1][5] The strong electron-withdrawing nature of the nitro group can transform the typically electron-rich indole into a potent electrophile, rendering it more susceptible to bioreductive activation and enhancing its interactions with biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the diverse biological activities of nitroindole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitroindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[6][7] Their antitumor effects are often multifaceted, involving the targeting of unique DNA secondary structures, induction of oxidative stress, and modulation of critical cell signaling pathways.[7][8]

Mechanism of Action: Targeting the c-Myc Oncogene and Beyond

A key mechanism of action for several 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[7][8] These are non-canonical secondary structures formed in guanine-rich regions of DNA, often found in the promoter regions of oncogenes like c-Myc.[6][7] The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers.[7]

By stabilizing the G-quadruplex in the c-Myc promoter, nitroindole derivatives can inhibit its transcription, leading to the downregulation of c-Myc protein expression and subsequent suppression of tumor growth.[7][8] This targeted approach offers a promising strategy for cancers that are dependent on c-Myc for their survival.

Furthermore, some nitroindole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is frequently dysregulated in cancer.[7] Inhibition of this pathway can induce cell cycle arrest and apoptosis.[7] Another crucial aspect of their anticancer activity is the induction of reactive oxygen species (ROS). Cancer cells, due to their hypermetabolism, already have higher basal levels of ROS compared to normal cells.[6] By further increasing intracellular ROS concentrations, nitroindole derivatives can push cancer cells beyond their antioxidant capacity, leading to oxidative damage and cell death.[6][8]

Structure-Activity Relationship (SAR) Insights

The position of the nitro group and the nature of other substituents on the indole ring are critical for anticancer activity. Studies have shown that a nitro group at the 5-position of the indole core is often crucial for G4 binding and antiproliferative effects.[6] Additionally, substitutions at the N-1 and C-3 positions of the indole ring can significantly influence the potency and selectivity of these compounds. For instance, the inclusion of an imino-linked pyrrolidine side chain at the third position and N-indole protection with methylene-bridged pyrrolidines have been shown to enhance anticancer activity.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative nitroindole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08c-Myc G-quadruplex binder, ROS induction[6]
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor[7]
Experimental Protocols for Anticancer Evaluation

a) AlamarBlue® (Resazurin) Assay: This assay quantitatively measures cell proliferation and viability. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Treat the cells with varying concentrations of the nitroindole derivative for 72 hours.[9]

  • Add AlamarBlue® reagent (10% of the culture volume) to each well.[1]

  • Incubate for 1-4 hours at 37°C, protected from light.[9]

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

b) MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Follow steps 1 and 2 of the AlamarBlue® assay.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.[10]

  • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with the nitroindole derivative at its IC₅₀ concentration for 24-48 hours.[2]

  • Harvest the cells by trypsinization and wash with PBS.[2]

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.[2]

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Deconvolute the DNA content frequency histograms to determine the percentage of cells in each phase of the cell cycle.[2]

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a 24-well plate and treat with the nitroindole derivative.

  • Remove the treatment medium and wash the cells with DMEM.[7]

  • Add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.[7]

  • Wash the cells twice with DMEM and once with PBS.[7]

  • Add 500 µL of PBS to each well.[7]

  • Capture representative images using a fluorescence microscope with a green fluorescent protein (GFP) channel.[7]

  • For quantification, lyse the cells and measure the fluorescence of the supernatant in a black 96-well plate using a fluorescence plate reader.[7]

Circular Dichroism (CD) spectroscopy is a powerful technique to study the interaction of small molecules with G-quadruplex DNA. Changes in the CD spectrum of the G-quadruplex upon addition of the nitroindole derivative can indicate binding and stabilization.

Protocol:

  • Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer).

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C and slowly cooling to room temperature.

  • Record the CD spectrum of the G-quadruplex alone.

  • Titrate the G-quadruplex solution with increasing concentrations of the nitroindole derivative and record the CD spectrum after each addition.

  • Analyze the changes in the CD signal to determine the binding affinity and the effect of the compound on the G-quadruplex conformation.

Visualizing the Anticancer Mechanisms

anticancer_mechanisms cluster_drug Nitroindole Derivative cluster_cell Cancer Cell drug Nitroindole Derivative g4 c-Myc G-Quadruplex drug->g4 Stabilizes pi3k PI3K/Akt/mTOR Pathway drug->pi3k Inhibits ros Increased ROS drug->ros Induces cmyc c-Myc Transcription g4->cmyc Inhibits proliferation Cell Proliferation & Survival cmyc->proliferation Drives pi3k->proliferation Promotes apoptosis Apoptosis ros->apoptosis Induces proliferation->apoptosis Suppresses

Caption: Anticancer mechanisms of nitroindole derivatives.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria is a major global health threat, necessitating the development of novel antimicrobial agents. Nitroindole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[5][11]

Mechanism of Action: Multiple Modes of Attack

The antimicrobial effects of nitroindoles are often attributed to the bioreduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species and other toxic intermediates that can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[12] Some indole derivatives, including 5-nitro-2-phenylindole, have also been identified as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus.[11] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of conventional antibiotics.[11]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative nitroindole derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivativeStaphylococcus aureus6.25[11]
Indole-triazole derivativeStaphylococcus aureus6.25[11]
Halogenated nitro derivativesStaphylococcus aureus15.6 - 62.5[5]
Halogenated nitro derivativesCandida sp.15 - 500[5]
Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a series of two-fold dilutions of the nitroindole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.[14]

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[13]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Visualizing the Antimicrobial Workflow

antimicrobial_workflow start Prepare Serial Dilutions of Nitroindole Derivative inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Assess for Microbial Growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for antimicrobial susceptibility testing.

III. Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, nitroindole derivatives have shown promise in other therapeutic areas.

Antiviral Activity

The indole scaffold is a key component of several approved antiviral drugs.[15][16] While research on nitroindole derivatives as antiviral agents is still emerging, their potential to inhibit viral replication and entry is an active area of investigation.[13][15] Unsymmetrical methylene derivatives of indoles have shown some activity against Respiratory Syncytial Virus (RSV), HIV-1, and other viruses.[13]

Neuroprotective Effects

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The antioxidant and radical scavenging properties of some indole derivatives suggest their potential as neuroprotective agents. While specific data on nitroindoles is limited, the broader class of indole derivatives has been shown to protect neurons from oxidative damage.[17]

Anti-inflammatory Activity: COX Inhibition

The indole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[18] The introduction of a nitro group at the 7-position of the indole ring has been proposed as a strategy for designing selective COX-2 inhibitors.[18] The electron-withdrawing nature of the nitro group may influence key interactions with the active site of the COX-2 enzyme, potentially leading to improved selectivity and a better side-effect profile compared to non-selective NSAIDs.[18]

IV. Future Perspectives and Conclusion

Nitroindole derivatives represent a versatile and highly promising class of bioactive molecules with a wide range of therapeutic applications. Their ability to engage in multiple mechanisms of action, including the targeting of unique DNA structures, induction of oxidative stress, and modulation of key signaling pathways, makes them attractive candidates for further drug development. The strong foundation of structure-activity relationship data provides a roadmap for the rational design of next-generation nitroindole-based therapeutics with enhanced potency, selectivity, and reduced toxicity. As our understanding of the complex biology of diseases like cancer and infectious diseases continues to grow, the strategic functionalization of the indole scaffold with the nitro group will undoubtedly remain a fruitful area of research for the discovery of novel and effective medicines.

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3-Nitroindoles: Versatile Electrophilic Intermediates for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and pharmaceutical agents.[1][2][3] While the indole ring is inherently electron-rich and typically undergoes electrophilic substitution, the introduction of a strong electron-withdrawing nitro group at the 3-position dramatically inverts its chemical reactivity. This guide provides an in-depth exploration of 3-nitroindoles as versatile electrophilic intermediates in organic synthesis. We will dissect modern synthetic strategies for their preparation, moving beyond harsh classical methods to milder, more selective protocols. The core of this guide focuses on the rich and varied reactivity of 3-nitroindoles, including their roles in Michael additions, cycloadditions, and dearomatization reactions, which open pathways to complex molecular architectures. Furthermore, we will detail their crucial application as precursors to tryptamines and other biologically significant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of 3-nitroindoles.

The Indole Scaffold and the Activating Power of the Nitro Group

The Ubiquity of Indoles in Bioactive Molecules

The indole nucleus is a privileged heterocyclic motif, consistently found in molecules that exhibit a wide spectrum of biological activities.[1][2][3] From the essential amino acid tryptophan to neurotransmitters like serotonin and a plethora of alkaloids and synthetic drugs, the indole ring system is a recurring feature. Its prevalence is a testament to its ability to interact with various biological targets.

From Nucleophile to Electrophile: The Electronic Impact of the 3-Nitro Substituent

The intrinsic chemistry of the indole ring is characterized by its high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. However, the introduction of a nitro group at this very position fundamentally alters its electronic landscape. The potent electron-withdrawing nature of the nitro group transforms the typically nucleophilic indole into a powerful electrophile.[2][4] This electronic reversal unlocks a unique and valuable set of chemical transformations, allowing for the construction of C-C and C-heteroatom bonds through nucleophilic attack on the indole core. This makes 3-nitroindoles highly valuable and versatile building blocks in the synthesis of diverse and complex molecules.[5]

Strategic Synthesis of 3-Nitroindoles

Challenges in Direct Indole Nitration: Overcoming Selectivity and Stability Issues

The direct nitration of the indole ring presents significant challenges. The electron-rich nature of the pyrrole ring makes it prone to polymerization and over-oxidation under the harsh acidic conditions of traditional nitration methods (e.g., HNO₃/H₂SO₄).[1][6] These classical approaches often lead to low yields, a mixture of regioisomers, and are incompatible with many functional groups.[1][6][7]

Protocol Deep Dive: Modern, Mild, and Regioselective Nitration

To circumvent the limitations of classical methods, several modern and milder protocols have been developed that offer high regioselectivity for the 3-position and greater functional group tolerance.

A successful strategy to control the reactivity of the indole nucleus is the installation of an electron-withdrawing protecting group on the nitrogen atom. This attenuates the electron density of the ring system, preventing unwanted side reactions. N-protected indoles can be smoothly nitrated at low temperatures using acetyl nitrate, generated in situ, to afford the corresponding 3-nitroindoles in good to excellent yields.[7]

Experimental Protocol: Synthesis of N-Protected 3-Nitroindoles using Acetyl Nitrate [7]

  • Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of acetic anhydride in dichloromethane to -10 °C. Add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir the resulting solution at this temperature for 30 minutes before use.

  • Nitration Reaction: In a separate flask, dissolve the N-protected indole in dichloromethane and cool the solution to the desired temperature (typically between -78 °C and 0 °C, depending on the substrate). Add the freshly prepared acetyl nitrate solution dropwise.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding it to a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-protected 3-nitroindole.

A significant advancement in the synthesis of 3-nitroindoles is the development of non-acidic and non-metallic nitration conditions.[6][8] This method utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as a potent electrophilic nitrating agent.[6] This protocol is environmentally friendly and demonstrates high efficiency and compatibility with a wide range of indole derivatives.[8]

Experimental Protocol: Regioselective C-3 Nitration using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride [9]

  • Reaction Setup: In a reaction tube, dissolve the indole derivative (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile.

  • Addition of Reagent: Cool the reaction mixture to 0-5 °C in an ice bath. Add trifluoroacetic anhydride (2.0 mmol) dropwise to the cooled solution.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 3-nitroindole product.

Comparative Analysis of Synthetic Methods
MethodNitrating AgentConditionsAdvantagesDisadvantagesYield (%)Reference(s)
Classical Nitration HNO₃/H₂SO₄0-5 °CInexpensive reagentsHarsh conditions, low regioselectivity, side reactions75[9]
N-Protected Nitration Acetyl NitrateLow temperatures (-78 to 0 °C)Good to excellent yields, high regioselectivityRequires N-protection and deprotection stepsGood to Excellent[7]
Non-Acidic/Non-Metallic (CH₃)₄NNO₃ / (CF₃CO)₂O0-5 °CMild, environmentally friendly, high functional group toleranceReagents may be more expensive97 (for N-Boc-indole)[1]

The Synthetic Utility of 3-Nitroindoles: A Hub of Reactivity

The electrophilic nature of 3-nitroindoles makes them valuable precursors for a wide array of chemical transformations.

As Michael Acceptors: Building Complexity through Conjugate Addition

The C2-C3 double bond of 3-nitroindoles is activated towards nucleophilic attack, making them excellent Michael acceptors. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, leading to the synthesis of highly functionalized indoline scaffolds.

In Cycloaddition Reactions: Crafting Polycyclic Architectures

3-Nitroindoles can participate as dienophiles or dipolarophiles in various cycloaddition reactions, providing access to complex, fused-ring systems.

A notable application is the reaction of 3-nitroindoles with ethyl isocyanoacetate in the presence of a base (e.g., DBU) to form pyrrolo[3,4-b]indoles.[7] This transformation is a variation of the Barton-Zard pyrrole synthesis.

Dearomatization Strategies: Accessing Saturated Indoline Cores

One of the most powerful applications of the electrophilicity of 3-nitroindoles is in dearomatization reactions.[4] These reactions convert the planar, aromatic indole system into a three-dimensional indoline scaffold, a common motif in many biologically active natural products. These transformations often begin with a nucleophilic attack at the C2 position.[4]

Flowchart of 3-Nitroindole Reactivity

G 3-Nitroindole 3-Nitroindole C2-Functionalized Indolines C2-Functionalized Indolines 3-Nitroindole->C2-Functionalized Indolines Michael Addition (Nucleophilic Attack at C2) Pyrrolo[3,4-b]indoles Pyrrolo[3,4-b]indoles 3-Nitroindole->Pyrrolo[3,4-b]indoles Barton-Zard Synthesis (with Isocyanoacetates) Fused Polycycles Fused Polycycles 3-Nitroindole->Fused Polycycles [4+2] Cycloaddition (Diels-Alder) 3-Aminoindoles / Tryptamines 3-Aminoindoles / Tryptamines 3-Nitroindole->3-Aminoindoles / Tryptamines Reduction of Nitro Group

Caption: Reactivity pathways of 3-nitroindoles.

Gateway to Tryptamines: The Reduction of 3-Nitroindoles

A paramount application of 3-nitroindoles is their role as precursors to 3-aminoindoles and, by extension, tryptamines. This involves the reduction of the nitro group to an amine.

The Critical Transformation: Nitro to Amine

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.

A Survey of Reductive Methods
Reducing Agent/SystemConditionsAdvantagesDisadvantages
LiAlH₄ Dry THFPowerful reducing agentHarsh, sensitive to air and moisture, can reduce other functional groups
Catalytic Hydrogenation (e.g., H₂, Pd/C) Varies (pressure, solvent)Clean reaction, often high yieldingMay not be suitable for molecules with other reducible functional groups
NaBH₄ / Ni(OAc)₂·4H₂O Acetonitrile/water, room tempMild conditions, good for halogenated derivativesRequires a catalyst
SnCl₂ / HCl or Fe / HCl Acidic conditionsCost-effectiveRequires stoichiometric amounts of metal, acidic workup
Detailed Protocol: A Two-Step Synthesis of Tryptamine from a 3-(2-nitrovinyl)indole Intermediate

While not a direct reduction of a 3-nitroindole, a closely related and highly valuable transformation is the synthesis of tryptamines from 3-(2-nitrovinyl)indoles, which are readily prepared from indole-3-carboxaldehydes. The reduction of the nitroalkene proceeds in two stages: reduction of the double bond to give a 3-(2-nitroethyl)indole, followed by reduction of the nitro group to the amine.[10]

Step 1: Reduction of 3-(2-nitrovinyl)indole to 3-(2-nitroethyl)indole [10]

  • Dissolve the 3-(2-nitrovinyl)indole derivative in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product to obtain the 3-(2-nitroethyl)indole.

Step 2: Reduction of 3-(2-nitroethyl)indole to Tryptamine [10]

  • In a mixed solvent of acetonitrile and water (60:1), dissolve the 3-(2-nitroethyl)indole.

  • Add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1 equivalent) followed by sodium borohydride (4 equivalents) at room temperature.

  • Stir the reaction for approximately 20 minutes.

  • Upon completion, perform an appropriate aqueous workup and extract the tryptamine product.

  • Purify the product as necessary. This method is particularly advantageous for substrates bearing halogen atoms, as it avoids the dehalogenation often observed with stronger reducing agents like LiAlH₄.[10]

Application in Complex Molecule Synthesis

The unique reactivity of 3-nitroindoles has been harnessed in the synthesis of various complex and biologically relevant molecules.

Synthesis of Pyrrolo[2,3-b]indoles

The reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base leads to the formation of a rearranged pyrrolo[2,3-b]indole derivative.[7] This demonstrates the utility of 3-nitroindoles in constructing complex heterocyclic systems.

Precursors to Medicinally Relevant Compounds

3-Nitroindoles are key building blocks for a range of medicinally important compounds. For instance, they are precursors to 3-guanidino-, 3-amido-, and 3-sulfonamidoindoles, as well as the cruciferous phytoalexins isocyalexin A and rapalexin A.[3]

Conclusion and Future Perspectives

3-Nitroindoles have firmly established their position as versatile and powerful intermediates in modern organic synthesis. The transformation of the indole's inherent nucleophilicity into a pronounced electrophilicity through the introduction of a C3-nitro group has opened up a rich field of synthetic possibilities. The development of mild and regioselective nitration protocols has made these valuable building blocks more accessible. Their utility in Michael additions, cycloadditions, dearomatization reactions, and as reliable precursors to tryptamines underscores their importance. As the demand for novel, complex, and diverse indole-containing molecules continues to grow in the fields of medicinal chemistry and materials science, the strategic application of 3-nitroindole chemistry is poised to play an even more significant role in future synthetic endeavors.

References

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  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. [Link]

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  • Gillard, A., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

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  • Bonanomi, M., et al. (1982). Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-50. [Link]

  • Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5529. [Link]

  • ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. [Link]

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  • Lancianesi, S., Palmieri, A., & Petrini, M. (2014). Synthetic approaches to 3-(2-nitroalkyl) indoles and their use to access tryptamines and related bioactive compounds. Chemical reviews, 114(14), 7108–7149. [Link]

  • Sargent, C., et al. (2021). Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]

  • Nguyen, H. H., & Kurth, M. J. (2013). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. Organic letters, 15(1), 128–131. [Link]

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Spectroscopic Data of 3-Methyl-4-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-methyl-4-nitro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral details but also the underlying scientific principles and experimental methodologies.

Introduction

This compound is a nitro-substituted indole derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical properties. This guide serves as a centralized resource for the key spectroscopic data of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the conventional atom numbering system is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A general procedure for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data:

The experimental ¹H NMR spectral data for this compound in CDCl₃ at 298 K has been reported.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.36br1HN1-H
7.81d1HH7
7.60d1HH5
7.22-7.18m2HH2, H6
2.41s3HC3-CH₃

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at 8.36 ppm is characteristic of the indole N-H proton, which often exhibits broadening due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

  • The downfield signals at 7.81 and 7.60 ppm correspond to the aromatic protons on the benzene ring. The deshielding effect of the nitro group at the C4 position significantly influences the chemical shifts of the neighboring protons.

  • The multiplet between 7.22-7.18 ppm is assigned to the remaining aromatic protons.

  • The singlet at 2.41 ppm with an integration of 3H is unequivocally assigned to the methyl group protons at the C3 position.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Experimental Protocol:

A general procedure for acquiring a ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve 20-50 mg of the compound in a suitable deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ) ppmAssignment
~140C4
~136C7a
~129C3a
~125C2
~122C6
~118C5
~112C7
~110C3
~10C3-CH₃

Rationale for Predicted Chemical Shifts:

  • The carbon atom bearing the nitro group (C4) is expected to be significantly deshielded and appear at a low field.

  • The quaternary carbons (C3a and C7a) will also have characteristic chemical shifts.

  • The chemical shift of the methyl carbon (C3-CH₃) is anticipated to be in the typical upfield region for alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Characteristic IR Absorption Bands:

While the experimental IR spectrum for this compound is not available in the searched sources, the following characteristic absorption bands are expected based on its functional groups:

Wavenumber (cm⁻¹)VibrationIntensity
~3400-3300N-H stretchMedium
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretchMedium-Weak
~1550-1500 and ~1350-1300Asymmetric and symmetric NO₂ stretchStrong
~1600-1450C=C aromatic ring stretchMedium-Strong
~1400-1300C-N stretchMedium

Interpretation of Expected IR Spectrum:

  • The N-H stretching vibration of the indole ring is expected to appear as a relatively sharp band in the region of 3400-3300 cm⁻¹.

  • The most prominent features will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

  • Aromatic C-H and C=C stretching vibrations will confirm the presence of the indole ring system.

  • The aliphatic C-H stretching from the methyl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) Data:

The high-resolution mass spectrometry data for this compound has been reported using Electrospray Ionization (ESI).

  • [M+H]⁺ calculated: 177.0664

  • [M+H]⁺ found: 177.0662

This data confirms the molecular formula of C₉H₈N₂O₂.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of nitroaromatic compounds in EI-MS often involves the loss of the nitro group and subsequent rearrangements.

MS_Fragmentation M [C9H8N2O2]+• m/z = 176 M_minus_NO2 [M - NO2]+• m/z = 130 M->M_minus_NO2 - NO2 M_minus_NO2_minus_HCN [M - NO2 - HCN]+• m/z = 103 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 176.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 130.

  • Loss of HCN: Subsequent fragmentation of the indole ring structure could involve the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 103.

Conclusion

This technical guide provides a detailed compilation of the available and predicted spectroscopic data for this compound. The provided ¹H NMR and HRMS data serve as definitive experimental evidence for its structure. While experimental ¹³C NMR and IR data are currently unavailable in the searched literature, the predicted values and characteristic functional group frequencies offer valuable guidance for researchers working with this compound. The included experimental protocols provide a framework for obtaining and interpreting high-quality spectroscopic data.

References

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., ... & Wijeratne, G. B. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677. [Link]

discovery and history of substituted nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Nitroindoles

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1] The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and provides a versatile chemical handle for further functionalization. However, the synthesis of specific nitroindole regioisomers has been a persistent challenge for chemists. The inherent reactivity of the electron-rich indole ring often leads to uncontrolled reactions, polymerization, and the formation of undesired isomers under classical nitration conditions. This guide provides a comprehensive historical and technical overview of the discovery and synthetic evolution of substituted nitroindoles. It traces the journey from the initial, often low-yielding, direct nitration attempts to the development of sophisticated, regioselective strategies that have granted chemists precise control over the position of the nitro substituent. We will explore the causality behind key experimental choices, detail seminal protocols, and illustrate the logic of synthetic design, offering researchers and drug development professionals a deep insight into this critical class of chemical intermediates.

The Challenge of the Indole Nucleus: Early Attempts at Nitration

The story of nitroindoles begins with the fundamental challenge of electrophilic substitution on the indole ring. The pyrrole moiety is highly activated, making it susceptible to attack by electrophiles, particularly at the C3 position. Early attempts to directly nitrate indole using strong acidic conditions were largely unsuccessful, yielding complex mixtures of products, polymeric tars, and only trace amounts of the desired nitroindoles. The primary products were often 3-nitroindole and 5-nitroindole, but yields were poor and purification was exceptionally difficult.[2] This lack of control spurred the development of two divergent and ultimately more successful strategic paradigms: the modification of existing indole scaffolds through controlled nitration and the construction of the nitroindole core from acyclic, pre-functionalized precursors.

Synthesis of 3-Nitroindoles: Taming the C3 Position

The C3 position is the most nucleophilic site on the indole ring, making 3-nitroindole a common, if often low-yielding, product of direct nitration. The key to improving the synthesis of 3-nitroindoles was to moderate the reactivity of the indole nitrogen.

N-Protection as a Strategy for Controlled Direct Nitration

Researchers discovered that installing an electron-withdrawing group on the indole nitrogen deactivates the ring, making the nitration reaction more manageable and improving the regioselectivity for the C3 position.[2] Groups like acetyl (-Ac) or phenylsulfonyl (-SO₂Ph) serve this purpose effectively.

A significant advancement was the use of acetyl nitrate, generated in situ from acetic anhydride and nitric acid, as a mild nitrating agent.[2][3] This approach, particularly when conducted at low temperatures, provides good to excellent yields of N-protected 3-nitroindoles.[2][3]

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-3-nitroindole [3]

  • Preparation of Acetyl Nitrate: In a flame-dried flask under an inert atmosphere, cool a solution of acetic anhydride to -10°C. Add fuming nitric acid dropwise while maintaining the temperature below 0°C. Stir the resulting solution for 15 minutes at -10°C before use.

  • Nitration: Dissolve 1-(phenylsulfonyl)indole (1.0 eq) in dichloromethane and cool the solution to -78°C. Add the pre-formed acetyl nitrate solution dropwise over 30 minutes.

  • Workup: After the addition is complete, stir the reaction for an additional hour at -78°C. Quench the reaction by pouring it into a mixture of ice and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-3-nitroindole.

The N-protecting group can later be removed to yield the parent 3-nitroindole. For instance, a 1-acetyl group can be cleaved using reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

Modern Non-Acidic Nitration Methods

More recently, environmentally benign methods have been developed to avoid the use of strong acids. One such protocol employs trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as a powerful electrophilic nitrating agent.[4][5] This system operates under non-acidic and non-metallic conditions, offering excellent regioselectivity for the 3-position and compatibility with a wide range of functional groups on the indole ring.[4]

Table 1: Comparison of Nitrating Conditions for 3-Nitroindole Synthesis

MethodNitrating AgentConditionsKey AdvantagesReference
ClassicalBenzoyl NitrateLow temperatureHistorical significance[2]
N-ProtectionAcetyl Nitrate (in situ)N-protected indole, -78°CImproved yield and control[2][3]
ModernTrifluoroacetyl Nitrate (in situ)Non-acidic, non-metallicHigh efficiency, green chemistry[4][5]

Building the Ring: Synthesis of Benzo-Substituted Nitroindoles

For nitroindoles substituted on the carbocyclic ring (positions 4, 5, 6, and 7), direct nitration of indole is impractical due to the overwhelming preference for the 3- and 5-positions. The most successful and historically significant approaches involve constructing the indole ring from a pre-nitrated benzene derivative.

The Fischer Indole Synthesis

One of the oldest and most versatile methods, the Fischer indole synthesis, involves the acid-catalyzed cyclization of a nitrophenylhydrazone. The starting nitrophenylhydrazones are readily prepared by condensing a commercially available nitrophenylhydrazine with a ketone or aldehyde, such as ethyl pyruvate.[6] The subsequent cyclization, historically challenging, was greatly improved by the use of polyphosphoric acid (PPA) as the catalyst.[6] This strategy allows for the synthesis of 4-, 5-, 6-, and 7-nitroindoles, depending on the isomer of nitrophenylhydrazine used as the starting material.[6]

Caption: The two-step process of the Leimgruber-Batcho indole synthesis.

The Bartoli Indole Synthesis: A Direct Route to 7-Substituted Indoles

Discovered by Giuseppe Bartoli in 1989, this reaction provides a remarkably direct route to 7-substituted indoles from ortho-substituted nitroarenes. [7][8][9]The reaction involves treating the nitroarene with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, in THF at low temperatures. [7][10] The presence of an ortho-substituent on the nitroarene is crucial for the success of the reaction; in fact, bulkier ortho-substituents often lead to higher yields. [8][10]This steric hindrance is believed to facilitate the key-[11][11]sigmatropic rearrangement in the reaction mechanism. [10]

Caption: Simplified mechanism of the Bartoli indole synthesis.

This method is highly valued for its ability to generate sterically hindered 7-substituted indoles, which are often difficult to access through other synthetic routes. [7][10]

Indirect and Modern Synthetic Approaches

For certain isomers, particularly 7-nitroindole, indirect methods that modify the indole ring have proven highly effective. One robust protocol involves the initial reduction of indole to indoline. [12]The indoline is then protected (e.g., by acetylation), nitrated, and finally deprotected and re-aromatized back to the indole. [12]This sequence circumvents the issues of direct nitration on the activated indole ring. The nitration of 1-acetylindoline-2-sulfonate with acetyl nitrate, for example, unexpectedly yields nitration at the 7-position, providing a reliable route to 7-nitroindoline and, subsequently, 7-nitroindole. [12][13] More recent innovations include transition-metal-free methods for synthesizing 6-nitroindole derivatives through the cesium carbonate-promoted reaction of enaminones with nitroaromatic compounds, forming new C-C and C-N bonds in a highly regioselective manner.

Applications in Medicinal Chemistry and Drug Discovery

Substituted nitroindoles are not merely synthetic curiosities; they are pivotal intermediates and scaffolds in the development of therapeutic agents. [1][14]The nitro group can be readily reduced to an amino group, which serves as a key functional handle for building molecular complexity. Furthermore, the strong electron-withdrawing nature of the nitro group directly imparts biological activity in some contexts.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole is a well-established and potent inhibitor of nNOS. [15]Overproduction of nitric oxide by this enzyme is implicated in various neurological disorders, making 7-nitroindole and its derivatives promising candidates for the treatment of neurodegenerative diseases and stroke. [15]* Anticancer Agents: Derivatives of 5-nitroindole have been synthesized and evaluated as anticancer agents. [16]These compounds have been shown to bind to and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and inducing cell-cycle arrest in cancer cells. [16]* Anti-inflammatory and Antimicrobial Activity: Various nitroindole derivatives have been reported to possess anti-inflammatory and antimicrobial properties, highlighting the broad therapeutic potential of this scaffold. [1]

Caption: Key applications of substituted nitroindoles in science.

Conclusion

The history of substituted nitroindoles is a testament to the ingenuity of synthetic organic chemists. From the early struggles with direct nitration to the elegant and highly specific ring-construction methodologies like the Leimgruber-Batcho and Bartoli syntheses, the field has evolved dramatically. These developments have not only provided access to all positional isomers of nitroindole but have also enabled the exploration of their vast potential in medicinal chemistry. The nitroindole scaffold, once a synthetic challenge, is now a validated and valuable building block in the rational design of new therapeutics, proving that mastery over molecular structure is the gateway to functional innovation.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.

  • Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Benchchem.

  • ten Have, R., & van Leusen, A. M. (1998). A novel synthesis of 3-nitroindoles via electrocyclization of 2,3-(dialk-1-enyl)-4-nitropyrroles. Tetrahedron, 54(9), 1913–1920.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.

  • 4-nitroindole - Organic Syntheses Procedure. (1987). Organic Syntheses.

  • Bartoli indole synthesis. Wikipedia.

  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Benchchem.

  • Reissert indole synthesis. Wikipedia.

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).

  • Leimgruber–Batcho indole synthesis. Wikipedia.

  • 5-Nitroindole synthesis. ChemicalBook.

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117-1122.

  • Bartoli Indole Synthesis. (2021). J&K Scientific LLC.

  • How to synthesize 5-Nitroindole?. (2023). Guidechem.

  • Bartoli indole synthesis. Name-Reaction.com.

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2022). RSC Publishing.

  • Regioselective Synthesis of 3-Nitroindoles Under N. Scribd.

  • Bartoli Indole Synthesis. Online Organic Chemistry Tutor.

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry.

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (1999). ResearchGate.

  • The leimgruber-batcho indole synthesis. (1984). HETEROCYCLES, 22(1), 195.

  • Leimgruber–Batcho Indole Synthesis. ResearchGate.

  • Reissert Indole Synthesis. ResearchGate.

  • Reissert Indole Synthesis. SlideShare.

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. (1958). Journal of the American Chemical Society.

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2022). Current Organocatalysis.

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. (1958). Journal of the American Chemical Society.

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.

  • Method for producing 7-nitroindoles. Google Patents.

  • Synthesis of 4- and 6-Substituted Nitroindoles. (2015). ResearchGate.

  • Synthesis of 7-Nitroindole. (1956). Journal of Organic Chemistry.

  • Leimgruber–Batcho Indole Synthesis. (2022). YouTube.

  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. (2025). ResearchGate.

  • Batcho–Leimgruber indole synthesis. Semantic Scholar.

  • What are the applications and synthesis methods of 5-Nitroindole?. Guidechem.

  • 4-Nitroindole. GoldBio.

  • The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

  • Reissert Indole Synthesis. (2021). YouTube.

  • 4-Nitroindole | 4769-97-5. Benchchem.

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Technology Networks.

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Methodological & Application

Application Note & Protocol: A Practical Guide to the Regioselective Synthesis of 3-Nitroindoles Under Non-Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The regioselective synthesis of 3-nitroindoles is a critical transformation in medicinal chemistry and materials science, providing a key building block for numerous bioactive molecules.[1] Traditional nitration methods often rely on harsh acidic conditions (e.g., HNO₃/H₂SO₄), which are poorly tolerated by the electron-rich and acid-sensitive indole nucleus, leading to undesired polymerization, low yields, and a lack of regioselectivity.[2][3][4] This document provides a detailed application note and a field-proven protocol for the C3-selective nitration of indoles under mild, non-acidic, and metal-free conditions. By generating trifluoroacetyl nitrate in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, this method offers high yields, excellent functional group tolerance, and operational simplicity, addressing the significant challenges posed by classical approaches.[1][5]

Introduction: The Challenge of Indole Nitration

The indole scaffold is a privileged structure in drug discovery. However, its inherent reactivity presents a double-edged sword. The high electron density at the C3 position makes it the most nucleophilic site, favoring electrophilic substitution.[3][4] In strongly acidic media, this reactivity leads to rapid, uncontrolled polymerization, forming intractable tars and significantly reducing the yield of the desired product.[2][3]

To overcome these limitations, synthetic strategies have shifted towards milder conditions. Protecting the indole nitrogen can modulate reactivity, but the development of a direct, non-acidic nitration protocol remains a paramount goal for efficiency and green chemistry.[2] The method detailed herein circumvents the need for strong acids, providing a robust and reliable pathway to valuable 3-nitroindole intermediates.[1]

Methodology and Mechanistic Insights

The core of this non-acidic methodology is the in situ generation of a potent but manageable electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂).[1][5] This is achieved through the metathesis of an ammonium nitrate salt with trifluoroacetic anhydride (TFAA).

Causality Behind Experimental Choices:

  • Nitrating Agent Precursor: Ammonium tetramethylnitrate is chosen for its solubility and reactivity with TFAA. Other nitrate salts like KNO₃ show minimal efficacy.[6]

  • Activating Agent: Trifluoroacetic anhydride (TFAA) serves a dual purpose. It reacts with the nitrate salt to form the highly electrophilic trifluoroacetyl nitrate and also activates the indole substrate, particularly if an N-Boc protecting group is present.

  • Solvent: Dichloromethane (DCM) is an effective solvent, facilitating the reaction at low to sub-room temperatures.

  • Temperature Control: The reaction is initiated at 0-5 °C to control the exothermic formation of the nitrating agent and to prevent potential side reactions.[6]

The proposed mechanism involves an electrophilic aromatic substitution pathway. The trifluoroacetyl nitrate generated in situ acts as the electrophile, which is attacked by the electron-rich C3 position of the indole ring. For N-protected indoles, the reaction is thought to proceed through a four-membered ring transition state.[5][6]

Workflow Visualization

The following diagram illustrates the general experimental workflow for this non-acidic nitration protocol.

G A Combine Indole Substrate & Ammonium Tetramethylnitrate in Solvent B Cool Reaction Mixture to 0-5 °C A->B Step 1 C Slowly Add Trifluoroacetic Anhydride (TFAA) B->C Step 2 D In Situ Generation of Trifluoroacetyl Nitrate C->D Mechanism E Stir at Sub-Room Temperature (4 hours) D->E F Electrophilic Attack at C3 Position E->F Mechanism G Aqueous Work-up & Extraction F->G H Purification (e.g., Column Chromatography) G->H Step 3 I Isolated 3-Nitroindole Product H->I Final

Caption: General experimental workflow for the non-acidic C3-nitration of indoles.

Detailed Experimental Protocol

This protocol is adapted from the method developed by Zhang, H., et al., as published in RSC Advances (2023).

Materials:

  • Indole substrate (e.g., N-Boc-indole)

  • Ammonium tetramethylnitrate ((CH₃)₄NNO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O, TFAA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the indole substrate (1.0 mmol, 1.0 equiv) and ammonium tetramethylnitrate (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (2.0 mL) to the cooled, stirring mixture over 5 minutes. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure 3-nitroindole product.

Substrate Scope and Performance

The non-acidic protocol demonstrates broad applicability across a range of indole derivatives, consistently affording good to excellent yields. The presence of both electron-donating and electron-withdrawing substituents on the indole core is well-tolerated.

EntrySubstrate (Indole Derivative)ProductYield (%)[1]
1N-Boc-indoleN-Boc-3-nitroindole91
2N-Methyl-indoleN-Methyl-3-nitroindole85
35-Bromo-N-Boc-indole5-Bromo-N-Boc-3-nitroindole95
45-Methoxy-N-Boc-indole5-Methoxy-N-Boc-3-nitroindole89
56-Chloro-N-Boc-indole6-Chloro-N-Boc-3-nitroindole93
67-Methyl-N-Boc-indole7-Methyl-N-Boc-3-nitroindole88
7Indole (unprotected)3-Nitroindole78 (after deprotection)

Yields refer to the isolated product after purification. A gram-scale reaction with N-Boc indole has been successfully demonstrated, yielding the product in 91% yield, highlighting the scalability of this protocol.

Proposed Catalytic Cycle Visualization

While this reaction is not catalytic, the key transformation involves the formation and reaction of the nitrating agent. The diagram below illustrates this mechanistic pathway.

G Nitrate ((CH₃)₄N)⁺ NO₃⁻ Ammonium Tetramethylnitrate NitratingAgent CF₃COONO₂ Trifluoroacetyl Nitrate (In Situ) Nitrate->NitratingAgent + TFAA TFAA (CF₃CO)₂O Trifluoroacetic Anhydride TFAA->NitratingAgent Intermediate Sigma Complex (Transition State) NitratingAgent->Intermediate Indole Indole Substrate Indole->Intermediate Electrophilic Attack Product 3-Nitroindole Intermediate->Product -H⁺ Byproduct CF₃COO⁻ + H⁺ Intermediate->Byproduct

Caption: Key species and transformations in the non-acidic nitration of indole.

Trustworthiness and Self-Validation

The reliability of this protocol is established through several key observations:

  • High Regioselectivity: The reaction consistently yields the C3-nitrated product, confirmed by X-ray diffraction analysis of representative products in the source literature.[1]

  • Reproducibility: The protocol has been shown to be scalable, providing consistent high yields on both millimole and gram scales.

  • Broad Functional Group Tolerance: The mild conditions preserve sensitive functional groups like bromides, chlorides, and methoxy ethers, which might not be compatible with traditional nitrating mixtures.

  • Control Experiments: The absence of reaction when using other nitrate salts like KNO₃ confirms the specific role of the ammonium tetramethylnitrate in forming the active nitrating species under these conditions.[6]

Conclusion

This application note details a robust, efficient, and regioselective method for the synthesis of 3-nitroindoles under non-acidic and metal-free conditions. By avoiding the pitfalls of classical nitration chemistry, this protocol provides researchers in drug discovery and chemical synthesis with a reliable tool for accessing valuable 3-nitroindole building blocks. The operational simplicity, scalability, and broad substrate scope make it a highly practical and advantageous alternative to traditional methods.

References

  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]

  • ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link][5]

  • Scribd. (n.d.). Regioselective Synthesis of 3-Nitroindoles Under N. [Link][6]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Europe PMC. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link][1]

  • RSC Publishing. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Chemical Communications. [Link]

Sources

Application Notes and Protocols: Leveraging 3-Methyl-4-nitro-1H-indole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Nitroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] The strategic introduction of a nitro group onto the indole core profoundly alters its electronic properties and chemical reactivity, unlocking synthetic pathways to novel molecular architectures. Specifically, 3-methyl-4-nitro-1H-indole serves as a highly versatile starting material. Its true potential is realized upon the reduction of the 4-nitro group to a 4-amino group, yielding 4-amino-3-methyl-1H-indole. This key intermediate is a valuable building block for a diverse range of bioactive molecules, most notably in the development of kinase inhibitors for oncology.[2][3][4]

The 4-amino group provides a critical handle for a variety of chemical transformations, including amide bond formations and cross-coupling reactions, enabling the construction of complex molecules designed to interact with specific biological targets. This guide provides a comprehensive overview of the synthesis of this compound, its conversion to the pivotal 4-amino intermediate, and detailed protocols for its application in the synthesis of a representative kinase inhibitor.

Part 1: Synthesis of the Starting Material and Key Intermediate

The journey towards complex bioactive molecules begins with the synthesis of the foundational building blocks. The following section details the synthesis of this compound and its subsequent reduction to the crucial 4-amino-3-methyl-1H-indole intermediate.

Workflow for Key Intermediate Synthesis

Synthesis_Workflow start 3-Nitrophenylhydrazine + Propanal nitroindole This compound start->nitroindole Fischer Indole Synthesis aminoindole 4-Amino-3-methyl-1H-indole (Key Intermediate) nitroindole->aminoindole Nitro Group Reduction bioactive Bioactive Molecules (e.g., Kinase Inhibitors) aminoindole->bioactive Derivatization

Caption: Synthetic pathway from starting materials to bioactive molecules.

Protocol 1: Synthesis of this compound

This protocol is based on the Fischer indole synthesis, a classic and reliable method for constructing the indole ring system. The reaction of (3-nitrophenyl)hydrazine with propanal under acidic conditions leads to the formation of the desired product. It is important to note that this reaction can produce a mixture of the 4-nitro and 6-nitro isomers, which may require chromatographic separation.

Materials:

  • (3-Nitrophenyl)hydrazine

  • Propanal

  • 85% Phosphoric acid (H₃PO₄)

  • Toluene

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine in a mixture of 85% H₃PO₄ and toluene.

  • Add propanal dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 90-100 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Carefully basify the resulting oil to pH 8 with a 10% NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the this compound from the 6-nitro isomer and other impurities.

Protocol 2: Reduction to 4-Amino-3-methyl-1H-indole

The reduction of the nitro group is a critical step. Stannous chloride (SnCl₂) in the presence of a strong acid is a classic and effective method for this transformation.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in ethanol in a round-bottom flask, add stannous chloride dihydrate.

  • Carefully add concentrated hydrochloric acid to the mixture with stirring.

  • Heat the reaction mixture to reflux (approximately 70-80 °C). Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-3-methyl-1H-indole. This product can be used in the next step without further purification.

Part 2: Application in the Synthesis of a p21-Activated Kinase (PAK1) Inhibitor

4-Aminoindole scaffolds are highly valuable in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[3][5] The following section outlines a representative, multi-step synthesis of a hypothetical p21-activated kinase (PAK1) inhibitor, demonstrating the utility of 4-amino-3-methyl-1H-indole. PAK1 is a validated target in oncology, and its inhibition can affect cell proliferation, survival, and motility.

Overall Synthetic Strategy for a PAK1 Inhibitor

PAK1_Inhibitor_Synthesis A 4-Amino-3-methyl- 1H-indole B Boc-Protected 4-Aminoindole A->B Boc Protection C Boc-Protected 4-Amino-7-iodoindole B->C Iodination D Suzuki Coupling Product C->D Suzuki Coupling (with Pyridine Boronic Acid) E Boc-Deprotected Intermediate D->E Boc Deprotection F Final PAK1 Inhibitor E->F Amide Coupling (with Carboxylic Acid)

Caption: Multi-step synthesis of a PAK1 inhibitor from the key intermediate.

Protocol 3: Multi-step Synthesis of a Representative PAK1 Inhibitor

This protocol illustrates a modular approach, employing standard organic reactions such as amine protection, regioselective halogenation, palladium-catalyzed cross-coupling, and final amide bond formation.

Step 3a: Boc Protection of the 4-Amino Group The 4-amino group is protected to prevent side reactions in subsequent steps.

  • Dissolve 4-amino-3-methyl-1H-indole in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the Boc-protected product.

Step 3b: Regioselective Iodination at the C7 Position Halogenation provides a handle for subsequent cross-coupling reactions.

  • Dissolve the Boc-protected indole in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution and brine, dry over Na₂SO₄, and purify by column chromatography to obtain the 7-iodo derivative.

Step 3c: Suzuki Cross-Coupling with a Pyridine Boronic Acid This step introduces a key structural motif often found in kinase inhibitors for interaction with the hinge region of the kinase.

  • In a reaction vessel, combine the 7-iodoindole derivative, a suitable pyridine boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture and heat to 80-90 °C under an inert atmosphere for 8-12 hours.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Step 3d: Boc Deprotection Removal of the protecting group to liberate the 4-amino group for the final coupling step.

  • Dissolve the Suzuki coupling product in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Neutralize with a saturated NaHCO₃ solution and extract with DCM.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Step 3e: Amide Coupling to Yield the Final Inhibitor The final step involves the formation of an amide bond with a suitable carboxylic acid, which often occupies another pocket in the kinase active site.

  • Dissolve the deprotected amine and a selected carboxylic acid in DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir at room temperature for 6-10 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with LiCl solution and brine, dry over Na₂SO₄, and purify by preparative HPLC to obtain the final PAK1 inhibitor.

Part 3: Data Presentation

The utility of the 4-aminoindole scaffold is demonstrated by the potent biological activity of its derivatives against various kinase targets.

Scaffold Type Target Kinase Example Compound Type Reported Activity (IC₅₀ / Kᵢ) Reference
4-Azaindolep21-Activated Kinase 1 (PAK1)Aminopyrazole-substituted 4-azaindoleKᵢ < 10 nM[5]
4-Azaindolep38 MAP Kinase2-(Pyridin-4-yl)-4-azaindolePotent inhibition[4]
7-AzaindoleCheck-point Kinase 1 (CHK1)5-AzaindolocarbazoleIC₅₀ = 14 nM[1]
4-Amino-1,3,5-triazinePI3KSulfonamide derivativeIC₅₀ in low double-digit nM range[3]

Conclusion and Future Outlook

This compound is a strategically valuable starting material in medicinal chemistry. Its true synthetic power is unlocked through the reduction of the nitro group, providing access to the 4-amino-3-methyl-1H-indole scaffold. This key intermediate serves as a versatile platform for the synthesis of complex bioactive molecules, particularly potent kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to synthesize and derivatize this scaffold, enabling the exploration of new chemical space in the pursuit of novel therapeutics. The modular nature of the synthetic routes allows for the generation of diverse compound libraries, which can be screened against various biological targets, furthering drug discovery and development efforts.

References

  • G., L. et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3661-3666. Available at: [Link]

  • Siddiqui, I. R. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 40-60. Available at: [Link]

  • Heffron, T. P. et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5652-5657. Available at: [Link]

  • Barlaam, B. et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. Available at: [Link]

  • Revesz, L. et al. (2004). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. Available at: [Link]

  • Kaur, B. P. et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(4), 734-757. Available at: [Link]

  • Tomasz, J. et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 19008-19040. Available at: [Link]

  • Lee, W. P. et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3661-3666. Available at: [Link]

Sources

Application Notes and Protocol for the Nitration of 3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated 3-Methyl-1H-Indole Derivatives

3-Methyl-1H-indole, commonly known as skatole, is a prevalent heterocyclic scaffold in a multitude of biologically active compounds. The introduction of a nitro (-NO₂) group onto this indole core serves as a critical synthetic handle, enabling further functionalization and the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. Nitrated indole derivatives are key intermediates in the synthesis of compounds with potential applications as anticancer, antimicrobial, and antiviral agents. This document provides a comprehensive guide to the nitration of 3-methyl-1H-indole, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.

Scientific Principles: Understanding the Electrophilic Nitration of Indoles

The nitration of 3-methyl-1H-indole proceeds via an electrophilic aromatic substitution mechanism. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The pyrrole ring of the indole is more activated towards electrophilic substitution than the benzene ring.

The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), which is typically generated in situ from the reaction of a nitric acid source with a strong acid, such as sulfuric acid.[1][2] The reaction mechanism can be summarized in three key steps:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by a stronger acid (e.g., sulfuric acid), followed by the loss of a water molecule to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich indole ring attacks the nitronium ion. For indoles, this attack preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting carbocation intermediate (the arenium ion) through resonance.[3] However, with the C3 position already occupied by a methyl group in 3-methyl-1H-indole, the electrophilic attack is directed to other positions on the indole ring.

  • Rearomatization: A base in the reaction mixture (e.g., HSO₄⁻) abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring system.

The regioselectivity of the nitration of 3-methyl-1H-indole is highly dependent on the reaction conditions, particularly the choice of nitrating agent and solvent. Nitration can occur at the C2, C4, C5, C6, or C7 positions. Milder, non-acidic conditions may favor different isomers compared to strongly acidic media.

Reaction Mechanism and Workflow

Below are diagrams illustrating the general mechanism for electrophilic nitration and a typical experimental workflow.

Electrophilic Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Indole 3-Methyl-1H-Indole H2O H₂O AreniumIon Arenium Ion Intermediate Indole->AreniumIon + NO₂⁺ NitroIndole Nitro-3-methyl-1H-indole AreniumIon->NitroIndole - H⁺ (abstracted by HSO₄⁻)

Caption: General mechanism of electrophilic nitration of 3-methyl-1H-indole.

Experimental Workflow start Start prep Prepare Cooled Solution of 3-Methyl-1H-Indole start->prep add_nitrating Slow, Dropwise Addition of Nitrating Agent prep->add_nitrating reaction Maintain Low Temperature and Stir for a Set Time add_nitrating->reaction quench Quench Reaction by Pouring onto Ice reaction->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the nitration of 3-methyl-1H-indole.

Experimental Protocol: Nitration of 3-Methyl-1H-Indole

This protocol describes a general procedure for the nitration of 3-methyl-1H-indole. The specific isomer distribution will depend on the exact conditions employed. Researchers should conduct small-scale trials to optimize for the desired product.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Methyl-1H-indole>98% purity
Concentrated Nitric Acid (HNO₃)70%
Concentrated Sulfuric Acid (H₂SO₄)98%
Acetic AnhydrideReagent Grade
Ethyl AcetateACS Grade
Saturated Sodium Bicarbonate Solution-
Brine (Saturated NaCl solution)-
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Silica Gel60 Å, 230-400 mesh
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar-
Dropping funnel-
Ice bath-
Separatory funnel-
Rotary evaporator-
Thin-Layer Chromatography (TLC) platesSilica gel coated
Column chromatography setup-
Safety Precautions

Nitration reactions are highly exothermic and can be dangerous if not handled properly.[4]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[5][6][7] They can cause severe burns upon contact with skin and eyes.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. A face shield is also recommended.[5][7]

  • Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[5][8]

  • Exothermic Reaction: The reaction generates a significant amount of heat.[4][9] It is crucial to maintain a low temperature using an ice bath and to add the nitrating agent slowly. Uncontrolled temperature increases can lead to runaway reactions and potential explosions.[4]

  • Quenching: Quenching the reaction by adding it to ice water should be done carefully and slowly.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture (Caution: Highly Exothermic)

    • In a clean, dry flask immersed in an ice-salt bath, slowly add a predetermined amount of concentrated sulfuric acid to acetic anhydride with stirring.

    • To this cooled mixture, add concentrated nitric acid dropwise while ensuring the temperature does not exceed 10 °C. This mixture should be prepared fresh and used immediately.

  • Reaction Setup

    • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-indole in a suitable solvent (e.g., acetic anhydride or dichloromethane).

    • Cool this solution to 0 °C in an ice bath.

  • Nitration Reaction

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methyl-1H-indole over a period of 30-60 minutes.

    • Maintain the reaction temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours, monitoring the progress by TLC.

  • Work-up and Extraction

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Allow the ice to melt, and then transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification

    • The crude product will likely be a mixture of isomers. Purify the desired nitro-3-methyl-1H-indole derivative by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system can be employed if the desired product is a solid and one isomer is predominantly formed.

Quantitative Data Summary
ParameterValue/RangeRationale
3-Methyl-1H-indole1.0 equivalentStarting material
Nitrating Agent (e.g., HNO₃)1.0 - 1.2 equivalentsA slight excess may be needed to ensure complete reaction, but a large excess can lead to over-nitration.
Acid (e.g., H₂SO₄)Catalytic to solvent quantitiesActs as a catalyst to generate the nitronium ion and can also serve as the solvent.
Reaction Temperature0 - 5 °CLow temperature is crucial to control the exothermicity of the reaction and minimize side products.
Reaction Time1 - 3 hoursShould be monitored by TLC to determine the point of maximum product formation.
Expected YieldVariable (typically 40-80%)Highly dependent on the specific conditions and the isomeric distribution of the products.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and isomeric purity of the product. The position of the nitro group will significantly affect the chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

Troubleshooting

  • Low Yield: This could be due to an incomplete reaction (extend reaction time or slightly increase temperature with caution), or loss of product during work-up and purification.[4]

  • Formation of Multiple Products: This is common in indole nitration. Optimization of the nitrating agent, solvent, and temperature is key to improving regioselectivity. Milder nitrating agents may provide better control.[10]

  • Runaway Reaction: This is a serious safety hazard caused by poor temperature control or too rapid addition of the nitrating agent.[4] If the temperature rises uncontrollably, the reaction should be quenched immediately by adding it to a large volume of ice.

Conclusion

The nitration of 3-methyl-1H-indole is a valuable synthetic transformation for accessing a range of functionalized indole derivatives. Careful control of reaction conditions is paramount to achieving the desired regioselectivity and ensuring the safety of the procedure. The protocol and guidelines presented here provide a solid foundation for researchers to successfully perform this reaction and to further explore the chemistry of these important heterocyclic compounds.

References

  • Nitration reaction safety. (2024). YouTube.
  • 3-methyl-4-nitro-1H-indole synthesis. (n.d.). ChemicalBook.
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
  • Electrophilic substitution at the indole. (n.d.). Química Organica.org.
  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363–27367.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
  • Synthesis of 1-Methyl-2-nitro-1H-indole. (n.d.). Benchchem.
  • NITRATION. (n.d.). SlideShare.

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Application Note & Protocol: Quantitative Analysis of 3-methyl-4-nitro-1H-indole in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methyl-4-nitro-1H-indole is an indole derivative of increasing interest in pharmaceutical and toxicological research. Its accurate quantification in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides detailed analytical methods for the sensitive and selective quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability[1][2][3][4][5].

The core challenge in bioanalysis lies in accurately measuring a target analyte within a complex biological matrix, which can interfere with the analysis and affect results[6]. The methods detailed below, primarily centered on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are designed to mitigate these matrix effects and provide robust, reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's chemical properties is critical for method development, particularly for sample preparation and chromatography.

PropertyValue/InformationSource
Chemical Formula C9H8N2O2
Molecular Weight 176.17 g/mol [7]
Physical Form Solid
LogP (predicted) 2.2[7]
Key Structural Features Indole ring, methyl group, nitro group. The nitroaromatic moiety suggests potential for specific detection methods.N/A

The predicted LogP value of 2.2 suggests that this compound has moderate hydrophobicity, making it suitable for reversed-phase chromatography and extraction with organic solvents[8].

Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range[9][10]. The following protocol is a comprehensive guide for the analysis of this compound in human plasma.

Workflow for LC-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) IS_Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS bioanalytical workflow.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound analytical standard (≥97% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE) for extraction

2. Preparation of Standards and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in methanol.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve a concentration range spanning the expected in-vivo concentrations (e.g., 0.1 to 100 ng/mL). QC samples should be prepared at a minimum of three levels: low, medium, and high.

3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)

This combined approach enhances sample cleanup by first removing the bulk of proteins and then selectively extracting the analyte.

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes for liquid-liquid extraction. This step is crucial for removing highly polar impurities that are not extracted into the organic phase, thus improving the cleanliness of the final extract[8].

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Conditions

ParameterRecommended ConditionRationale
LC System UPLC/HPLC systemProvides high-resolution separation.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for moderately hydrophobic compounds like indole derivatives[9][11].
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC.
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions.Provides efficient separation of the analyte from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe indole nitrogen is readily protonated. Atmospheric pressure chemical ionization (APCI) could also be evaluated[9].
MRM Transitions Hypothetical values below. Must be optimized by direct infusion of the analyte.
This compoundQ1: 177.1 -> Q3: 131.1 (loss of NO2)Specific fragmentation pattern for quantification.
Internal Standard (d3)Q1: 180.1 -> Q3: 134.1Shift in mass corresponding to the isotope label.
Source Parameters Optimize for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C)Instrument-specific optimization is critical.

5. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines[1][3][4]. Key parameters to assess include:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Calibration Curve: Assess the linearity of the response over the defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% CV) at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible

Alternative Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, GC-MS can be a viable alternative, especially for volatile and thermally stable compounds. Indole and its derivatives have been successfully analyzed by GC-MS[12][13][14][15][16]. However, the nitro group might require derivatization to improve thermal stability and chromatographic performance.

Workflow for GC-MS Analysis

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM/Scan) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS bioanalytical workflow.

Protocol 2: GC-MS Quantification of this compound in Urine

1. Sample Preparation

  • To 500 µL of urine, add 10 µL of IS working solution.

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge and transfer the organic layer to a new tube.

  • Evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the indole nitrogen. This step is crucial for improving volatility and peak shape.

2. GC-MS Instrumental Conditions

ParameterRecommended Condition
GC System Gas chromatograph with a split/splitless injector.
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm).
Injector Temp 250°C
Oven Program Start at 100°C, ramp to 280°C at 15°C/min.
Carrier Gas Helium at a constant flow of 1 mL/min.
MS System Single quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in biological samples. The LC-MS/MS method is presented as the primary choice due to its superior sensitivity and specificity, which are paramount in regulated bioanalysis. The GC-MS method serves as a potential alternative. Adherence to the principles of method validation outlined by regulatory agencies is mandatory to ensure the generation of high-quality, reliable data for drug development and scientific research.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][18]

  • De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1547-1550. [Link][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][20]

  • Slideshare. Bioanalytical method validation emea. [Link][21]

  • SciSpace. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. [Link][22]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][8]

  • PubMed. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. [Link][23]

  • SpringerLink. (2023). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. [Link]

  • PubMed Central (PMC). (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link][6]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link][24]

  • Biotage. Bioanalytical sample preparation. [Link][25]

  • MDPI. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link][12]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link][11]

  • PubMed Central (PMC). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link][9]

  • ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link][26]

  • ResearchGate. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link][13]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link][27]

  • PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link][14]

  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link][15]

  • PubChem. 6-Methyl-4-nitro-1H-indole. [Link][7]

  • MDPI. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. [Link][28]

  • PubMed. Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry. [Link][29]

  • ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. [Link][16]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link][30]

  • Agilent. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link][10]

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Application Notes & Protocols: The Utility of 3-methyl-4-nitro-1H-indole in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Indole and its derivatives have long been recognized as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Concurrently, nitroaromatic compounds are a well-established class of antimicrobial agents, often functioning as prodrugs that exert their effects upon bioreduction.[3][4] This document provides a comprehensive guide for researchers on the synthesis, antimicrobial evaluation, and mechanistic investigation of 3-methyl-4-nitro-1H-indole, a molecule that strategically combines these two pharmacophores. We present detailed protocols for its synthesis, in vitro susceptibility testing, and a discussion on its potential mechanism of action, positioning it as a valuable starting point for the development of next-generation antimicrobial agents.

Introduction: The Rationale for Nitroindoles in Antimicrobial Discovery

The indole nucleus is a cornerstone of numerous natural and synthetic bioactive compounds.[5] Its presence in essential amino acids like tryptophan underscores its fundamental biological relevance. In the realm of infectious diseases, indole derivatives have shown promise against a spectrum of pathogens, including multidrug-resistant strains like MRSA and extensively drug-resistant Acinetobacter baumannii.[1][6][7]

The antimicrobial efficacy of many heterocyclic compounds is significantly enhanced by the inclusion of a nitro group.[3] This moiety acts as a potent electron-withdrawing group, altering the electronic properties of the molecule and often serving as a "warhead."[3][4] The canonical mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases, particularly under the low-oxygen conditions often found at infection sites.[8][9] This reduction generates cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine radicals, which indiscriminately damage vital cellular components like DNA and proteins, leading to cell death.[3][4]

The compound this compound represents a logical fusion of these two validated antimicrobial scaffolds. The strategic placement of the nitro group at the C4 position of the indole ring is hypothesized to confer potent microbicidal activity. This guide provides the foundational methodologies required to explore this potential.

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved via the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system. The protocol below is adapted from established procedures.[10]

Protocol 2.1: Synthesis via Fischer Indolization

Objective: To synthesize this compound from N-(3-nitro-phenyl)-N'-propylidene-hydrazine.

Materials:

  • N-(3-nitro-phenyl)-N'-propylidene-hydrazine

  • 85% Phosphoric acid (H₃PO₄)

  • Toluene

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, and rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-(3-nitro-phenyl)-N'-propylidene-hydrazine in a mixture of 85% H₃PO₄ (20 mL) and toluene (20 mL).

  • Heat the reaction mixture to 90-100°C with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the toluene layer under reduced pressure using a rotary evaporator.

  • Carefully basify the remaining oily residue to a pH of approximately 8 using a 10% NaOH solution. Perform this step in an ice bath to manage any exothermic reaction.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which is a mixture of this compound and its 3-methyl-6-nitro-1H-indole isomer.[10]

  • Purify the desired this compound isomer using column chromatography on silica gel.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

G cluster_0 Synthesis Workflow reagents N-(3-nitro-phenyl)-N'-propylidene-hydrazine + 85% H₃PO₄, Toluene reaction Heat (90-100°C, 2h) Fischer Indolization reagents->reaction Step 1 workup 1. Cool & Remove Toluene 2. Basify (pH 8) 3. EtOAc Extraction reaction->workup Step 2 purification Column Chromatography workup->purification Step 3 product This compound purification->product Step 4

Caption: Workflow for the synthesis of this compound.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitro-heterocyclic compounds is primarily attributed to the reductive activation of the nitro group.[3][4][8] This process is more efficient in microorganisms with low-redox potential environments, especially anaerobes, but can also occur in aerobic bacteria.[9][11]

The Reductive Activation Pathway:

  • Cellular Uptake: The lipophilic nature of the indole scaffold facilitates diffusion across the bacterial cell membrane.

  • Nitro-Reduction: Inside the cell, bacterial nitroreductases (e.g., NADH/NADPH-dependent enzymes) transfer electrons to the nitro group.[3]

  • Radical Formation: This one-electron reduction forms a highly reactive nitro anion radical (NO₂⁻).[3] Further reduction steps generate cytotoxic intermediates like nitroso (R-NO) and hydroxylamine (R-NHOH) species.

  • Macromolecular Damage: These reactive nitrogen species are potent oxidizing agents that cause extensive damage to cellular macromolecules. They can induce DNA strand breaks, inhibit DNA repair enzymes, and oxidize critical protein residues, ultimately leading to bacterial cell death.[3][9][11]

Recent studies on related nitroimidazole-indolinone hybrids have also revealed a potential dual mode of action, including the inhibition of essential enzymes like topoisomerase IV, which is independent of the nitro group reduction.[11] This suggests that this compound could potentially exhibit activity against aerobic bacteria through multiple mechanisms.

G cluster_0 Proposed Mechanism of Action Cpd This compound (R-NO₂) Uptake Cellular Uptake Cpd->Uptake Reduction Bacterial Nitroreductases (e⁻ transfer) Uptake->Reduction Radical Nitro Anion Radical (R-NO₂⁻) Reduction->Radical Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical->Intermediates Damage Macromolecular Damage Intermediates->Damage DNA DNA Strand Breaks Damage->DNA Protein Protein Oxidation Damage->Protein Death Cell Death DNA->Death Protein->Death

Caption: Reductive activation pathway of nitroindole compounds.

Protocols for In Vitro Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of this compound, standardized in vitro assays are essential. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. Typical final concentrations might range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) and inoculum.

    • Negative/Sterility Control: Wells with MHB only (no compound, no inoculum).

    • Growth Control: Wells with MHB and inoculum (no compound).

    • Vehicle Control: Wells with the highest concentration of DMSO used and inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation & Structure-Activity Relationship (SAR) Insights

Clear data presentation is crucial for interpreting results. MIC and MBC values should be tabulated for easy comparison.

Table 1: Sample Data Presentation for Antimicrobial Activity

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
This compound S. aureus ATCC 29213DataData
MRSA ATCC 43300DataData
E. coli ATCC 25922DataData
P. aeruginosa ATCC 27853DataData
Ciprofloxacin (Control) S. aureus ATCC 292130.250.5
MRSA ATCC 433000.51
E. coli ATCC 259220.0150.03
P. aeruginosa ATCC 278530.250.5
Structure-Activity Relationship (SAR) Considerations

This compound serves as an excellent scaffold for further optimization. SAR studies are critical to enhance potency and modulate physicochemical properties.

  • Position of the Nitro Group: The location of the nitro group on the indole ring is a key determinant of activity. While some studies on nitro derivatives suggest that C4 or C7 substitution can lead to weaker activity, others show that nitroindoles are promising leads.[12][13] It is crucial to experimentally verify the activity of the 4-nitro isomer and compare it with other regioisomers (e.g., 5-nitro, 6-nitro).

  • Substitution on the Indole Nitrogen (N1): Alkylation or acylation at the N1 position can improve lipophilicity, potentially enhancing cell penetration and altering the compound's interaction with biological targets.

  • Substitution at C2 and C3: The methyl group at C3 can be replaced with other alkyl or aryl groups. The C2 position is also a common site for modification.

  • Hybrid Molecules: A promising strategy involves linking the nitroindole core to other known antimicrobial pharmacophores, such as triazoles or thiadiazoles, which has been shown to produce compounds with a broad spectrum of activity.[6][14][15]

G cluster_0 SAR Study Workflow scaffold Core Scaffold (this compound) synthesis Synthesize Analog Library (Vary R₁, R₂, R₃...) scaffold->synthesis testing In Vitro Screening (MIC/MBC Assays) synthesis->testing analysis Data Analysis (Identify Trends) testing->analysis lead Lead Optimization analysis->lead lead->synthesis Iterative Design

Caption: General workflow for a structure-activity relationship study.

Conclusion and Future Directions

This compound is a promising chemical entity for the development of new antimicrobial agents, leveraging the established activities of both the indole and nitroaromatic scaffolds. The protocols outlined in this guide provide a robust framework for its synthesis and initial biological evaluation.

Future research should focus on:

  • Broad-Spectrum Screening: Testing against a wider panel of clinically relevant pathogens, including anaerobic bacteria and fungi.

  • Mechanism of Action Elucidation: Performing assays to confirm DNA damage, measure reactive oxygen/nitrogen species production, and investigate potential inhibition of key bacterial enzymes.

  • Resistance Studies: Assessing the potential for resistance development through serial passage experiments.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to evaluate efficacy and conduct preliminary safety and toxicity profiling.

By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this compound and its derivatives in the critical fight against infectious diseases.

References

  • Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutat Res. 1986 Mar;173(3):169-76. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science. 2022 Oct 19. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. J Gen Microbiol. 1977 Jun;100(2):283-98. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health. 2022 Oct 19. [Link]

  • Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. ResearchGate. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. 2023 Sep 5. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 2022 Jun 14. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. 2021 Feb 12. [Link]

  • Indole Test Protocol. American Society for Microbiology. 2009 Dec 8. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. 2023 Sep 5. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. ResearchGate. 2019 Aug 25. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Institutes of Health. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. National Institutes of Health. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed Central. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. 2018 Jun 4. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed Central. [Link]

  • Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. ResearchGate. 2020 Feb 12. [Link]

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Application Notes and Protocols for the Analysis of Nitroaromatic Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroaromatic compounds, a class of organic molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, are of significant scientific and regulatory interest. Their prevalence stems from their widespread use as explosives (e.g., 2,4,6-trinitrotoluene or TNT), intermediates in the chemical industry for the synthesis of pesticides, dyes, and pharmaceuticals, and their presence as environmental contaminants.[1] The inherent toxicity and potential carcinogenicity of many nitroaromatic compounds necessitate robust and sensitive analytical methods for their detection and quantification in various matrices, including soil, water, and biological samples.[2]

This comprehensive guide provides detailed application notes and validated protocols for the analysis of nitroaromatic compounds using two of the most powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to make informed decisions and troubleshoot effectively.

High-Performance Liquid Chromatography (HPLC) for Nitroaromatic Compound Analysis

HPLC is a cornerstone technique for the analysis of nitroaromatic compounds, particularly for those that are thermally labile or non-volatile, making them unsuitable for GC analysis.[2][3] The U.S. Environmental Protection Agency (EPA) Method 8330B is a widely adopted standard for the analysis of nitroaromatics, nitramines, and nitrate esters in environmental samples by HPLC.[4][5]

Principle of HPLC Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile.[6] The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.

The choice of the stationary phase is critical. While C18 columns are widely used, some methods, like EPA 8330B, recommend the use of two reversed-phase columns in series (e.g., C18 and a cyanopropyl (CN) column) to achieve the necessary separation for complex mixtures of explosives.[7] Detection is most commonly performed using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, typically around 254 nm.[7][8]

Detailed HPLC Protocol (Adapted from EPA Method 8330B)

This protocol is a generalized procedure for the analysis of nitroaromatic compounds in water and soil samples.

1. Sample Preparation:

  • Aqueous Samples (Low Concentration): Solid-Phase Extraction (SPE) is the preferred method for pre-concentrating nitroaromatic compounds from water.[5][9]

    • Condition a polymeric reversed-phase SPE cartridge with 5 mL of acetonitrile, followed by 5 mL of methanol, and then 10 mL of reagent water.[9]

    • Load 50 mL to 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.[9]

    • Wash the cartridge with 5 mL of reagent water to remove interferences.[9]

    • Dry the cartridge under vacuum for 10-20 minutes.[9]

    • Elute the analytes with two 5 mL portions of acetonitrile.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C and reconstitute in a known volume of the mobile phase.[9]

  • Aqueous Samples (High Concentration): Direct injection after filtration is suitable for high-concentration samples.[5]

  • Soil and Sediment Samples:

    • Weigh 2 g of the soil sample into a glass vial.[9]

    • Add 10 mL of acetonitrile and extract using an ultrasonic bath for 18 hours or a mechanical shaker.[9]

    • Centrifuge the sample at 5000 rpm for 10 minutes.[9]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[9]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.[2]

  • Columns: As per EPA Method 8330B, a primary C18 column and a secondary CN column can be used in series for comprehensive separation.[7]

  • Mobile Phase: A gradient of methanol or acetonitrile and water is typically employed. For example, a gradient starting with a higher percentage of water and increasing the organic solvent percentage over time.[6]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[7]

  • Injection Volume: 10 to 100 µL, depending on the concentration of the sample.[2]

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducible retention times.[8]

  • Detection: UV detection at 254 nm.[7][8]

3. Data Analysis and Quantification:

  • Calibration: Prepare a series of calibration standards of the target nitroaromatic compounds in the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analytes in the samples is then determined from this curve.

Data Presentation: HPLC Operating Parameters
ParameterTypical Value/ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good hydrophobic retention for a wide range of nitroaromatics.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolThe organic modifier to elute the analytes.
Gradient 25% B to 65% B over 10 minA gradient is often necessary to resolve both polar and non-polar nitroaromatics in a single run.[7]
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.[7]
Injection Volume 20 µLA smaller injection volume can improve peak shape.[2]
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmMost nitroaromatics have strong absorbance at this wavelength.[7]
Visualization: HPLC Workflow for Nitroaromatic Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Solid-Phase Extraction (Water) or Solvent Extraction (Soil) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration 0.22 µm Filtration Concentration->Filtration Injection Autosampler Injection Filtration->Injection Inject Separation Reversed-Phase HPLC Column (C18) Injection->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Acquire Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaromatic Compound Analysis

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile nitroaromatic compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, providing definitive identification based on mass spectra.

Principle of GC-MS Separation and Detection

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The analytes are separated based on their boiling points and their interactions with the stationary phase coated on the inside of the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" for identification.

For some less volatile or polar nitroaromatic compounds, derivatization may be necessary to increase their volatility and thermal stability.[10] A common derivatization agent is N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), which converts hydroxyl and carboxylic acid groups to their more volatile trimethylsilyl derivatives.[10] However, many nitroaromatic explosives can be analyzed directly.[11]

Detailed GC-MS Protocol

This protocol provides a general procedure for the analysis of nitroaromatic compounds.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE) for Aqueous Samples:

    • Acidify 100 mL of the aqueous sample to a pH < 3 with concentrated HCl.[1]

    • Transfer the sample to a separatory funnel and add 30 mL of dichloromethane.[1]

    • Shake vigorously for 2 minutes, venting periodically.[1]

    • Allow the layers to separate and collect the organic layer.[1]

    • Repeat the extraction twice more with fresh solvent.[1]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solvent Extraction for Solid Samples:

    • Mix a known amount of the solid sample with a suitable solvent like acetonitrile.[1]

    • Use ultrasonic extraction to enhance recovery.[1]

    • Filter and concentrate the extract.[1]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly used.[10]

  • Injector: A split/splitless injector is typically used. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature program is used to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[10]

  • Mass Analyzer: A quadrupole mass analyzer is commonly used.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Data Analysis and Identification:

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve is constructed using the peak areas of a characteristic ion for each analyte.

Data Presentation: GC-MS Operating Parameters
ParameterTypical Value/ConditionRationale
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of organic compounds.[10]
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.[11]
Carrier Gas Helium, 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (1 min), then 10°C/min to 280°C (5 min hold)Separates compounds based on their boiling points.[10]
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.[10]
Scan Range 50-500 m/zCovers the expected mass range of the target analytes and their fragments.
Visualization: GC-MS Workflow for Nitroaromatic Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid Extraction or Solvent Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection Vaporization & Injection Concentration->Injection Inject Separation Gas Chromatography Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC Acquire MassSpectrum Mass Spectrum Generation TIC->MassSpectrum Identification Library Search & Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of nitroaromatic compounds.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of nitroaromatic compounds depends on the specific analytes of interest, the sample matrix, and the analytical goals.

FeatureHPLCGC-MS
Analyte Suitability Non-volatile and thermally labile compounds.[3]Volatile and semi-volatile, thermally stable compounds.[12][13]
Mobile Phase LiquidInert Gas
Operating Temperature Ambient to moderately elevated.[12]High temperatures required for volatilization.[12]
Separation Mechanism Based on polarity and interaction with stationary/mobile phases.[12]Based on boiling point and interaction with the stationary phase.[14]
Detection Typically UV-Vis. MS can also be used (LC-MS).[3]Mass Spectrometry (provides structural information).[13]
Derivatization Generally not required.May be needed for polar or non-volatile compounds to increase volatility.[10]
Advantages Suitable for a wider range of nitroaromatics, including thermally unstable ones.[2]High separation efficiency, definitive identification via mass spectra.[1]
Limitations Lower peak resolution compared to capillary GC.Not suitable for thermally labile compounds.[3]
Decision-Making Guide: Choosing the Right Technique

Decision_Tree Start Analyze Nitroaromatic Compounds? Volatility Are the compounds of interest volatile and thermally stable? Start->Volatility GCMS Use GC-MS Volatility->GCMS Yes HPLC Use HPLC Volatility->HPLC No Derivatization Consider derivatization? HPLC->Derivatization Are there polar functional groups? Derivatization->HPLC No GCMS_Deriv Use GC-MS with Derivatization Derivatization->GCMS_Deriv Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of nitroaromatic compounds. HPLC, particularly following established methods like EPA 8330B, offers a robust approach for a wide range of these compounds, including those that are thermally sensitive. GC-MS provides unparalleled separation efficiency and definitive identification for volatile and semi-volatile nitroaromatics. The choice of technique should be guided by the specific chemical properties of the analytes and the requirements of the analysis. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their specific application, ensuring accurate and reliable results.

References

  • U.S. EPA. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Piveteau, S., et al. (2001). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Parshintsev, J., et al. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Beck, I., et al. (2022). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography–Electron Capture Detection. Journal of Chromatographic Science, 36(8), 406–416. Retrieved from [Link]

  • Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(15), 5795-5801. Retrieved from [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from [Link]

  • Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods. Retrieved from [Link]

  • Mabbott, G. A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(5), 3684-3690. Retrieved from [Link]

  • Walsh, M. E. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Retrieved from [Link]

  • Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2012). Derivatization Method for Determination of Nitrosamines by GC–MS. Chromatographia, 75(5-6), 321-326. Retrieved from [Link]

Sources

derivatization of 3-methyl-4-nitro-1H-indole for enhanced biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 3-Methyl-4-nitro-1H-indole for Enhanced Biological Activity Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific scaffold, this compound, presents a unique starting point for drug discovery. The presence of the C3-methyl group blocks the most nucleophilic position of the indole, thereby directing functionalization to other sites, while the C4-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system. This electronic modification can influence binding affinities and unlock unique mechanisms of action, such as redox cycling, which has been implicated in the activity of antimicrobial and anticancer agents.[2] This guide provides a comprehensive framework for the strategic derivatization of this compound to explore and enhance its therapeutic potential. We detail robust protocols for functionalization at the N1-position and the benzene ring, discuss the underlying chemical principles, and provide a workflow for subsequent biological evaluation.

Rationale for Derivatization

The therapeutic efficacy of a lead compound is intrinsically linked to its structure. Modifying a core scaffold like this compound allows for the systematic tuning of its physicochemical and pharmacological properties.

  • Structure-Activity Relationship (SAR) Exploration: Systematic derivatization is the cornerstone of establishing SAR, which informs the rational design of more potent and selective drug candidates.[3] By modifying specific positions, researchers can probe the steric and electronic requirements of the biological target's binding pocket.

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be optimized through chemical modification. For instance, N1-alkylation can disrupt the hydrogen-bonding potential of the indole N-H group, often increasing lipophilicity.

  • Vectorial Targeting: Introducing specific functional groups can direct the molecule to particular tissues or cellular compartments, or enable covalent bonding with the target protein for irreversible inhibition.

The overall workflow for such a drug discovery cascade is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Evaluation Start This compound N1 N1-Position Functionalization Start->N1 Parallel Synthesis C_Ring Benzene Ring Functionalization Start->C_Ring Parallel Synthesis Purify Purification (Column Chromatography) N1->Purify C_Ring->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Screen In Vitro Screening (e.g., MTT Assay) Characterize->Screen SAR SAR Analysis (IC50 Determination) Screen->SAR Lead Lead Optimization SAR->Lead

Caption: High-level workflow from starting material to lead optimization.

Derivatization Strategies and Protocols

We present two primary, high-yielding strategies for the derivatization of the this compound core. These methods target distinct regions of the molecule, allowing for a broad exploration of chemical space.

Strategy 1: N1-Position Alkylation

The indole nitrogen (N1) is a prime target for modification. Its deprotonation creates a potent nucleophile that readily reacts with various electrophiles.

Causality of Experimental Choice: N-alkylation is a fundamental transformation that directly impacts a molecule's hydrogen bonding capacity and lipophilicity.[4] By replacing the N-H proton, we remove a hydrogen bond donor site, which can be critical for disrupting or forming new interactions within a protein binding site. The choice of sodium hydride (NaH) as a base is deliberate; it is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion with minimal side products. Anhydrous DMF is used as the solvent due to its high dielectric constant, which helps to dissolve the reagents and stabilize charged intermediates, and its aprotic nature, which prevents quenching of the hydride.

Caption: General reaction scheme for N1-alkylation of the indole core.

Protocol 2.1: N-Benzylation of this compound

This protocol details the addition of a benzyl group, a common modification in medicinal chemistry to probe for hydrophobic interactions.

Materials & Reagents:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Add this compound (1.0 equiv., e.g., 176 mg, 1.0 mmol) to a dry round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 equiv., e.g., 48 mg of 60% dispersion, 1.2 mmol) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium salt.

  • Alkylation: Slowly add benzyl bromide (1.1 equiv., e.g., 0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-benzylated product.

Strategy 2: C5-Position Arylation via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[5] The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl moieties, which can significantly alter the biological activity of the indole scaffold.[5]

Causality of Experimental Choice: This protocol requires a halogenated precursor, such as 5-bromo-3-methyl-4-nitro-1H-indole. Bromine is an excellent leaving group for palladium-catalyzed cross-coupling. The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5] The Pd(dppf)Cl₂ catalyst is selected for its high efficiency in coupling heteroaryl halides.[6] The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to palladium.

Caption: General scheme for C5-arylation via Suzuki-Miyaura coupling.

Protocol 2.2: Suzuki Coupling with Phenylboronic Acid

Materials & Reagents:

  • 5-Bromo-3-methyl-4-nitro-1H-indole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Celite

Step-by-Step Methodology:

  • Preparation: To a reaction vial, add 5-bromo-3-methyl-4-nitro-1H-indole (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add DME and Water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Place the vial in a preheated heating block at 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylindole derivative.

Biological Evaluation: Anti-Proliferative Activity

To assess the enhanced biological activity of the synthesized derivatives, a standard in vitro anti-proliferative assay against a human cancer cell line (e.g., HeLa cervical cancer cells) is a robust starting point.[7]

Protocol 3.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials & Reagents:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized indole derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays can be compiled to understand the relationship between chemical structure and activity.

Table 1: Illustrative Anti-Proliferative Activity of this compound Derivatives against HeLa Cells.

Compound IDR¹ (N1-substituent)R⁵ (C5-substituent)IC₅₀ (µM) [a]
SM -H-H> 100
1a -CH₃-H75.4 ± 6.2
1b -CH₂Ph-H42.1 ± 3.5
1c -(CH₂)₃CH₃-H61.8 ± 5.1
2a [b]-H-Ph15.3 ± 1.8
2b [b]-H4-Methoxyphenyl9.7 ± 0.9
2c [b]-H4-Chlorophenyl21.2 ± 2.5

[a] Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ values are illustrative. [b] Synthesized from the 5-bromo precursor.

Interpretation of Illustrative Data:

  • The unsubstituted starting material (SM) shows minimal activity.

  • N1-Substitution: Alkylation at the N1 position generally increases activity. The larger, hydrophobic benzyl group (1b ) confers more potency than a smaller methyl group (1a ), suggesting a hydrophobic pocket in the target binding site.

  • C5-Substitution: Arylation at the C5 position (2a-c ) results in a significant increase in potency compared to N1-alkylation. The introduction of an electron-donating methoxy group on the phenyl ring (2b ) enhances activity, possibly through favorable electronic or hydrogen-bonding interactions.

G cluster_N1 N1 Position SAR cluster_C5 C5 Position SAR Indole This compound (Low Activity) N1_Alkyl Add small alkyl (e.g., -CH₃) -> Modest Activity Increase Indole->N1_Alkyl N1-Alkylation N1_Aryl Add bulky hydrophobic (e.g., -Benzyl) -> Significant Activity Increase Indole->N1_Aryl N1-Alkylation C5_Aryl Add Aryl (e.g., -Ph) -> High Activity Indole->C5_Aryl C5-Arylation (via Suzuki) C5_Aryl_EDG Add Aryl with EDG (e.g., -OMe) -> Potent Activity Indole->C5_Aryl_EDG C5-Arylation (via Suzuki)

Sources

Application Note: A Novel Approach to the Synthesis of N-Diarylmethylindole Derivatives Utilizing 3-Nitroindoles as N-Centered Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a novel and efficient protocol for the synthesis of N-diarylmethylindole derivatives, a scaffold of significant interest in medicinal chemistry. Traditionally, the C3 position of indole is considered its most nucleophilic site. However, this guide focuses on an innovative strategy that leverages the latent nucleophilicity of the nitrogen atom in 3-nitroindoles. We present a base-catalyzed, N-selective alkylation of 3-nitroindoles with para-quinone methides (p-QMs), providing a direct route to a diverse range of N-diarylmethylindole derivatives in moderate to good yields. This document provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and key insights for researchers in organic synthesis and drug development.

Introduction: The Significance of N-Diarylmethylindoles and a New Synthetic Paradigm

Indole-based motifs are privileged structures in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] While extensive research has focused on the functionalization of the C2 and C3 positions of the indole ring due to its inherent electronic properties, the selective N-alkylation of indoles, particularly with sterically demanding groups like the diarylmethyl moiety, remains a synthetic challenge.[1] N-diarylmethylindoles, in particular, are of growing interest due to their structural similarity to known bioactive compounds and their potential as therapeutic agents.[2][3]

The electron-withdrawing nature of the nitro group at the C3 position of the indole ring typically renders the ring electron-deficient, enhancing its electrophilicity for reactions such as dearomative annulations.[4] However, a recent study has demonstrated a paradigm shift in the perceived reactivity of 3-nitroindoles.[1] By employing a simple base, the indole nitrogen can be deprotonated, unlocking its nucleophilic potential to engage in reactions with suitable electrophiles. This application note elaborates on this unprecedented N-alkylation, specifically the aza-1,6-Michael addition of 3-nitroindoles to para-quinone methides (p-QMs), to construct a variety of N-diarylmethylindole derivatives.[1] This method offers a novel and direct pathway to these valuable compounds, avoiding multi-step sequences or harsh reaction conditions often associated with traditional N-alkylation methods.

Reaction Mechanism: Unlocking the N-Nucleophilicity of 3-Nitroindoles

The core of this synthetic strategy lies in the base-mediated deprotonation of the 3-nitroindole nitrogen, which transforms it into a potent nucleophile. The subsequent reaction with a para-quinone methide (p-QM) proceeds via an aza-1,6-Michael addition.

The proposed mechanism involves the following key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), abstracts the acidic proton from the nitrogen of the 3-nitroindole ( 1 ), generating the corresponding indole anion ( 2 ). This anion is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The indole anion ( 2 ) attacks the electrophilic β-carbon of the para-quinone methide ( 3 ) in a conjugate addition fashion.

  • Tautomerization/Protonation: The resulting intermediate ( 4 ) undergoes tautomerization and subsequent protonation during workup to yield the final N-diarylmethyl-3-nitroindole product ( 5 ).

This mechanistic pathway highlights the unique role of the 3-nitro group. While it deactivates the pyrrole ring towards electrophilic attack, it sufficiently acidifies the N-H proton to allow for easy deprotonation, thereby enabling the indole to function as an N-centered nucleophile.[1]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Aza-1,6-Michael Addition cluster_2 Step 3: Tautomerization & Protonation 3-Nitroindole 3-Nitroindole (1) (N-H Acidic) Indole_Anion Indole Anion (2) (N-Nucleophile) 3-Nitroindole->Indole_Anion + K₂CO₃ - KHCO₃ p-QM para-Quinone Methide (3) (Electrophile) Intermediate Intermediate (4) Indole_Anion->Intermediate Nucleophilic Attack p-QM->Intermediate Final_Product N-Diarylmethyl-3-nitroindole (5) Intermediate->Final_Product Tautomerization + H₂O

Figure 1: Proposed reaction mechanism for the N-alkylation of 3-nitroindoles.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative N-diarylmethyl-3-nitroindole derivative.

Materials and Equipment
  • Reagents:

    • Substituted 3-nitroindole

    • Substituted para-quinone methide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dichloromethane (DCM, CH₂Cl₂), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Septa

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Standard glassware for extraction and purification

Step-by-Step Synthesis Procedure

The following protocol is based on the synthesis of (E)-1-((4-hydroxyphenyl)(phenyl)methyl)-3-nitro-1H-indole, adapted from the literature.[1]

Experimental_Workflow start Start reagents Reagents - 3-Nitroindole (0.2 mmol) - p-QM (0.24 mmol) - K₂CO₃ (0.4 mmol) - DCM (2.0 mL) start->reagents 1. Preparation reaction Reaction - Add reagents to flask under Ar - Stir at room temperature - Monitor by TLC reagents->reaction 2. Reaction Setup workup Aqueous Workup - Quench with H₂O - Extract with DCM (3x) - Wash with brine reaction->workup 3. Quenching & Extraction purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica gel chromatography workup->purification 4. Isolation product Final Product - Characterize (NMR, HRMS) - Assess yield and purity purification->product 5. Analysis end End product->end

Figure 2: General experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitroindole (1a, 0.2 mmol, 1.0 equiv), the desired para-quinone methide (2a, 0.24 mmol, 1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen). Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 3-nitroindole is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-diarylmethyl-3-nitroindole product.

Results and Discussion: Substrate Scope and Yields

This synthetic protocol has been shown to be effective for a range of substituted 3-nitroindoles and para-quinone methides, affording the desired products in moderate to good yields.[1] The table below summarizes the results for a selection of substrates, demonstrating the versatility of the method.

Entry3-Nitroindole Substituent (R¹)para-Quinone Methide Aryl Group (Ar)ProductYield (%)
1HPhenyl3a 75%
25-BrPhenyl3b 68%
35-ClPhenyl3c 71%
46-ClPhenyl3d 55%
5H4-Me-Ph3e 71%
6H4-Cl-Ph3f 65%
7H4-Br-Ph3g 62%
8H2-Naphthyl3h 70%
Data adapted from Shao et al., Molecules, 2023.[1]

The reaction tolerates both electron-donating and electron-withdrawing substituents on the indole ring and the aryl group of the para-quinone methide, showcasing the robustness of the protocol.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial, as the presence of water can hydrolyze the para-quinone methide and quench the indole anion, reducing the reaction efficiency.

  • Base Strength: Potassium carbonate is a suitable base for this transformation. Stronger bases might lead to side reactions or decomposition of the starting materials.

  • Reaction Time: Reaction times can vary depending on the specific substrates used. Regular monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The polarity of the N-diarylmethylindole products can vary significantly based on the substituents. Careful optimization of the eluent system for column chromatography is necessary for effective purification.

Conclusion

The protocol described in this application note provides a novel and synthetically valuable method for accessing N-diarylmethylindole derivatives. By exploiting the latent nucleophilicity of the nitrogen atom in 3-nitroindoles, this strategy circumvents challenges associated with traditional N-alkylation methods. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive tool for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Ghosh, A. K., & Shurrush, K. A. (2018). Enantioselective aza-Michael reaction between indoline derivatives and α,β-unsaturated ketones. Symmetry, 12(1), 184. Available at: [Link]

  • Shao, H., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5496. Available at: [Link]

  • Li, W., et al. (2018). Brønsted Acid Catalyzed Dehydrative Arylation of 4-Indolylmethanols with Indoles: Efficient Access to Indolyl-Substituted Triarylmethanes. ResearchGate. Available at: [Link]

  • Galeano, A., et al. (1999). Synthesis and pharmacological activity of diarylindole derivatives. Cytotoxic agents based on combretastatins. Bioorganic & Medicinal Chemistry Letters, 9(16), 2303-2308. Available at: [Link]

  • Lévêque, C., et al. (2014). How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition. Chemical Communications, 50(89), 13731-13734. Available at: [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. Available at: [Link]

  • Rkein, B., et al. (2021). How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. . Available at: [Link]

  • Thevenin, C., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry, 28(43), e202200928. Available at: [Link]

  • Kumar, A., et al. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. ResearchGate. Available at: [Link]

  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Wang, Q., et al. (2022). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate. Available at: [Link]

  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(2), 27-44. Available at: [Link]

  • Li, Y., et al. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(11), 3354. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-4-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the regiochemical integrity of the final product. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound, and what are their primary advantages and disadvantages?

There are two principal synthetic routes employed for this target molecule: the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis. A third, seemingly direct route—the nitration of 3-methylindole—is generally not viable.

  • Fischer Indole Synthesis: This is a classical and widely used method for forming the indole ring.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, (3-nitrophenyl)hydrazine) with an aldehyde or ketone (propanal or acetone).[1][2]

    • Advantages: The starting materials are often commercially available and the reaction is conceptually straightforward.

    • Disadvantages: The primary drawback is a lack of regiocontrol. The cyclization of (3-nitrophenyl)hydrazone can proceed in two ways, typically yielding an inseparable or difficult-to-separate mixture of the desired This compound and the isomeric 3-methyl-6-nitro-1H-indole .[3] The harsh acidic conditions can also lead to substrate degradation and tar formation.[2]

  • Leimgruber-Batcho Indole Synthesis: This method provides a more regioselective approach starting from an ortho-substituted nitrotoluene derivative.[4] For this specific target, the synthesis would begin with 2-methyl-3-nitroaniline.

    • Advantages: Excellent regiochemical control, leading specifically to the 4-nitro isomer. The reaction conditions can often be milder than the Fischer synthesis.

    • Disadvantages: This route may involve more synthetic steps and the starting materials can sometimes be less accessible or more expensive.

  • Direct Nitration of 3-Methylindole: While seemingly the most direct path, this is not a practical approach. The indole nucleus is highly activated towards electrophilic substitution, and the C3 position is the most nucleophilic.[5] Since this position is already occupied by a methyl group, nitration is forced onto other positions. However, the reaction is notoriously difficult to control, often leading to a complex mixture of poly-nitrated products (e.g., 3,5-dinitro, 3,6-dinitro, 3,4,6-trinitro) and oxidative decomposition.[6]

Q2: My Fischer Indole Synthesis yield is very low, and I'm seeing a lot of dark, insoluble material (tar). What's causing this?

This is a classic problem in Fischer indole synthesis, stemming from the strongly acidic conditions required for the key[7][7]-sigmatropic rearrangement and cyclization steps.[1][2]

Causality: The indole ring, once formed, is susceptible to acid-catalyzed polymerization. Furthermore, the intermediates in the Fischer synthesis can undergo side reactions and degradation under harsh conditions (e.g., high concentrations of H₂SO₄ or HCl at elevated temperatures).

Solutions:

  • Choice of Acid Catalyst: The strength and type of acid are critical. Instead of concentrated mineral acids, consider using:

    • Polyphosphoric Acid (PPA): Often provides a good balance of acidity and a dehydrating environment, promoting cyclization at moderately high temperatures (90-100°C).[3]

    • p-Toluenesulfonic Acid (PTSA): A solid, organic-soluble acid that is less harsh than H₂SO₄.

    • Lewis Acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride (BF₃) can also catalyze the reaction, sometimes under milder conditions.[1][2]

  • Temperature Control: Do not overheat the reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition. Start at a lower temperature (e.g., 80-90°C) and monitor the reaction by TLC before increasing the temperature.

  • Reaction Time: Prolonged heating in acid will invariably lead to lower yields. Monitor the consumption of the hydrazone intermediate closely and quench the reaction as soon as it is complete.

Q3: I've successfully synthesized a product using the Fischer method, but NMR analysis shows two distinct indole species. How can I improve the regioselectivity for the 4-nitro isomer?

Unfortunately, achieving high regioselectivity in the Fischer cyclization of meta-substituted phenylhydrazines is a fundamental challenge. The cyclization step involves an electrophilic attack on the aromatic ring, and the 3-nitro substituent directs this attack to both the ortho (position 2) and para (position 6) positions relative to the hydrazine moiety, leading to the 6-nitro and 4-nitro indoles, respectively.

As reported in the literature, this synthesis typically results in a mixture of this compound and 3-methyl-6-nitro-1H-indole, which is often carried forward to the next step without separation.[3] While catalyst and solvent screening may slightly alter the isomer ratio, a baseline mixture is expected. The most practical solution is an efficient purification strategy.

Purification Tip: The two isomers often have slightly different polarities. Careful column chromatography using a shallow gradient of ethyl acetate in hexanes or dichloromethane is typically required for separation. Screening different solvent systems on analytical TLC plates is highly recommended.

Troubleshooting Guide: Fischer Indole Synthesis

This section provides a structured approach to diagnosing and solving common issues encountered during the Fischer Indole Synthesis of this compound.

Workflow Diagram: Fischer Indole Synthesis

Fischer_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification A 3-Nitrophenylhydrazine + Propanal B N'-(propan-1-ylidene)-N-(3-nitrophenyl)hydrazine A->B Mild Acid/Base or Neutral C Acid Catalyst (PPA, H2SO4, etc.) Heat (90-100°C) B->C D Mixture of 4-Nitro & 6-Nitro Isomers C->D E Aqueous Work-up (Basification, Extraction) D->E F Column Chromatography E->F G Isolated this compound F->G

Caption: General workflow for the Fischer Indole Synthesis.

Problem Area 1: Hydrazone Formation (Starting Material)
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion to hydrazone (TLC analysis). 1. Degraded Aldehyde: Propanal can easily oxidize or polymerize. 2. Poor Quality Hydrazine: Phenylhydrazines can degrade upon storage, especially if exposed to air or light. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Use freshly distilled propanal for the reaction. 2. Use high-purity (3-nitrophenyl)hydrazine. If it is discolored, consider recrystallization. 3. Carefully re-check molar equivalents. A slight excess (1.1 eq) of one reagent can sometimes drive the reaction to completion.
Reaction is slow or stalls. 1. Neutral pH: While often run neat, a slight acidic or basic catalyst can accelerate hydrazone formation. 2. Low Temperature: The reaction may require gentle warming.1. Add a catalytic amount of acetic acid to the reaction mixture. 2. Warm the reaction to 40-50°C and monitor by TLC.
Problem Area 2: Acid-Catalyzed Cyclization
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete conversion of hydrazone. 1. Insufficiently Strong Acid/Catalyst: The chosen acid may not be potent enough to promote the rearrangement at the reaction temperature. 2. Temperature Too Low: The activation energy for the[7][7]-sigmatropic rearrangement is not being met.1. Switch to a stronger acid catalyst (see table below). 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition by TLC.
Significant tar/polymer formation. 1. Acid Too Concentrated/Harsh: Strong mineral acids can cause degradation. 2. Temperature Too High: Leads to decomposition and polymerization. 3. Reaction Time Too Long: Product is degrading under the reaction conditions.1. Use PPA or PTSA instead of H₂SO₄.[1][3] 2. Reduce the temperature and accept a longer reaction time. 3. Monitor the reaction closely and quench it (e.g., by pouring onto ice and basifying) as soon as the starting material is consumed.
Unexpected side products observed by LCMS. 1. Rearrangements or Fragmentation: Harsh conditions can lead to alternative, undesired reaction pathways.1. Screen milder Lewis acid catalysts (e.g., ZnCl₂) at various temperatures.[2] 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Table 1: Comparison of Acid Catalysts for Fischer Indole Cyclization
CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / HCl 5-20% in solvent (e.g., AcOH, EtOH), RefluxInexpensive, strong proton source.Often leads to significant charring and low yields.[2]
Polyphosphoric Acid (PPA) Used as solvent/catalyst, 90-120°CGood dehydrating agent, moderately high yields.[3]Viscous, can be difficult to stir and work up.
p-Toluenesulfonic Acid (PTSA) Catalytic amount in high-boiling solvent (e.g., Toluene), RefluxMilder than H₂SO₄, easy to handle.May require higher temperatures or longer times.[1]
Zinc Chloride (ZnCl₂) 1-2 equivalents, 100-180°CLewis acid catalysis can offer different selectivity/reactivity.Can be hygroscopic, requires anhydrous conditions.[2]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 3-Methyl-4/6-nitro-1H-indole

This protocol is adapted from literature procedures and is expected to yield a mixture of isomers.[3]

Step A: Formation of N'-(propan-1-ylidene)-N-(3-nitrophenyl)hydrazine

  • In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine (10.0 g, 65.3 mmol) in ethanol (100 mL).

  • Add propanal (5.7 g, 97.9 mmol, 1.5 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours. The formation of a precipitate is typically observed.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum. The hydrazone is typically used in the next step without further purification.

Step B: Cyclization to 3-Methyl-4/6-nitro-1H-indole

  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (85%, 100 mL).

  • Heat the PPA to 90°C with stirring.

  • Carefully add the hydrazone from Step A (e.g., 10.0 g) in portions over 15-20 minutes, ensuring the internal temperature does not exceed 100°C.

  • Maintain the reaction mixture at 95-100°C for 2 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes), taking care to properly quench and work up the aliquot.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Basify the resulting aqueous slurry to pH ~8 using a 10% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will be a dark oil or solid containing a mixture of this compound and 3-methyl-6-nitro-1H-indole. This mixture can be purified by silica gel chromatography to separate the isomers.

Troubleshooting Flowchart: Low Yield in Fischer Synthesis

Troubleshooting start Low Yield or No Product check_sm Check TLC of Starting Hydrazone start->check_sm sm_ok Hydrazone Present (Cyclization Failed) check_sm->sm_ok OK sm_bad Hydrazone Absent (Formation Failed) check_sm->sm_bad Not OK increase_temp Increase Temperature (e.g., 90 -> 100°C) sm_ok->increase_temp check_reagents Check Purity of Hydrazine & Aldehyde sm_bad->check_reagents stronger_acid Use Stronger Acid (e.g., PPA, H2SO4) increase_temp->stronger_acid Still No Reaction re_run Re-run Reaction stronger_acid->re_run check_reagents->re_run

Caption: A decision tree for troubleshooting low yield.

References

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Gogoi, J., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. New Journal of Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Source not further specified]. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • Yadav, D., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Noland, W. E., et al. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of compound 4b. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Wang, C., et al. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Organic Letters. Retrieved from [Link]

  • Yokoiyama, A., & Buckpitt, A. R. (1995). The metabolic basis of 3-methylindole-induced pneumotoxicity. Toxicology. Retrieved from [Link]

  • Request PDF. (n.d.). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines. Retrieved from [Link]

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Technical Support Center: Purification of Crude 3-Methyl-4-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-methyl-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for obtaining high-purity material. This document moves beyond simple protocols to explain the underlying principles of the purification techniques, empowering you to troubleshoot and adapt these methods to your specific experimental needs.

Understanding the Challenge: The Isomeric Impurity

The primary challenge in purifying this compound (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) synthesized via the Fischer indole synthesis is the common co-formation of its positional isomer, 3-methyl-6-nitro-1H-indole.[1] These isomers possess very similar physical and chemical properties, making their separation non-trivial. This guide will focus on strategies to effectively remove this key impurity, along with other potential process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques are fractional recrystallization and column chromatography. The choice between them depends on the scale of your purification, the impurity profile of your crude material, and the desired final purity.

Q2: What is the expected physical state of pure this compound?

A2: Pure this compound is a solid at room temperature. While a specific melting point is not widely published, a related isomer, 3-methyl-2-nitro-1H-indole, has a reported melting point of 139-140 °C, suggesting the target compound will have a similarly distinct melting range that can be used as an indicator of purity.[2]

Q3: What are the main impurities to consider besides the 6-nitro isomer?

A3: Besides the 3-methyl-6-nitro-1H-indole isomer, other potential impurities from a Fischer indole synthesis can include unreacted starting materials (e.g., (3-nitrophenyl)hydrazine), byproducts from side reactions, and residual acid catalyst.[3][4] The purification strategy should be robust enough to remove these as well.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes. This compound is classified with a GHS07 pictogram, indicating it can be harmful if swallowed, and cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges.

Fractional Recrystallization: A Method of Choice for Scalability

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. For positional isomers like the 4-nitro and 6-nitro indoles, a carefully selected solvent system is critical.

Core Principle: The ideal solvent will dissolve the crude mixture at an elevated temperature and, upon cooling, will preferentially crystallize the desired isomer, leaving the more soluble isomer and other impurities in the mother liquor.

While specific solubility data for this compound is not extensively documented, we can infer suitable solvents based on the behavior of related nitroaromatic compounds. Aromatic nitro compounds are generally soluble in moderately polar to polar organic solvents.[5][6]

Solvent SystemRationale & Expected Outcome
Ethanol/Water Ethanol is a good solvent for many nitroaromatic compounds. The addition of water as an anti-solvent can fine-tune the solubility to induce selective crystallization.
Toluene Toluene can be an excellent choice for recrystallizing aromatic compounds. Its higher boiling point allows for a wider temperature gradient for crystallization.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent that will likely dissolve the crude material. Hexane acts as an anti-solvent to decrease solubility upon cooling.
  • Solvent Screening: In small test tubes, test the solubility of your crude material (approx. 10-20 mg) in various solvents (e.g., ethanol, toluene, ethyl acetate) at room temperature and with gentle heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and for achieving good separation of the isomers.

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solute is coming out of solution at a temperature above its melting point.

    • Solution: Add more solvent to the hot solution to lower the saturation point. Alternatively, switch to a lower-boiling point solvent.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not sufficiently saturated, or crystallization is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a small seed crystal of the pure compound can be added. If supersaturation is the issue, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again.

  • Problem: Poor recovery of the desired product.

    • Cause: Too much solvent was used, or the isomers have very similar solubilities in the chosen solvent.

    • Solution: Minimize the amount of hot solvent used for dissolution. Experiment with different solvent systems to find one with a greater solubility difference between the 4-nitro and 6-nitro isomers.

Column Chromatography: For High-Purity Separation

Column chromatography is a highly effective method for separating compounds with different polarities. For positional isomers, where polarity differences can be subtle, careful optimization of the stationary and mobile phases is key.

Core Principle: The crude mixture is applied to the top of a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is then passed through the column. Compounds will move down the column at different rates depending on their relative affinities for the stationary and mobile phases, allowing for their separation.

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Analysis Column_Prep Column Preparation TLC->Column_Prep Determine Eluent Loading Sample Loading Column_Prep->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC of Fractions Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation

Caption: Workflow for Column Chromatography Purification.

  • Stationary Phase Selection: Silica gel is the most common and generally effective stationary phase for the separation of moderately polar compounds like nitroindoles.

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal eluent system for column chromatography will give a good separation of the spots on the TLC plate, with the desired this compound having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another small layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect the eluent in a series of numbered fractions (e.g., test tubes or vials).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which fractions contain the pure desired product.

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Problem: Poor separation of the 4-nitro and 6-nitro isomers.

    • Cause: The chosen mobile phase does not have sufficient selectivity for the two isomers.

    • Solution:

      • Optimize the Mobile Phase: Systematically vary the ratio of the polar and non-polar solvents in your eluent. Small changes can have a significant impact on separation.

      • Consider Alternative Solvents: Try different solvent combinations. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system might provide different selectivity.

      • Use a Phenyl-Bonded Stationary Phase: For aromatic positional isomers, a stationary phase with pi-pi interaction capabilities, such as a phenyl-bonded silica gel, can sometimes offer superior separation compared to standard silica gel.[7]

  • Problem: The compound is not eluting from the column.

    • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, switch to an 8:2 or 7:3 mixture.

  • Problem: The compound elutes too quickly with the solvent front.

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a strong indicator of high purity. Impurities will typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for detecting the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak on the chromatogram indicates a high degree of purity.

By following the principles and detailed protocols outlined in this guide, you will be well-equipped to successfully purify crude this compound and obtain the high-quality material required for your research and development activities.

References

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-2-nitro-1H-indole. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Chromatography Forum. (2005, October 20). Positional Isomers. Retrieved from [Link]

  • Chemcasts. (n.d.). 3-Methyl-4-nitro-1H-pyrazole Properties vs Temperature. Retrieved from [Link]

  • Yu, J., et al. (2025, August 8). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid.
  • Solubility of Things. (n.d.). 3-Methyl-4-nitroaniline. Retrieved from [Link]

  • Lin, P., et al. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting. LCGC North America.
  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Al-Mokadem, M., et al. (2024, March 17).
  • SIELC Technologies. (n.d.). Separation of 3-Methyl-4-nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 3-nitro-1H-indole.
  • PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

  • Zhang, W., et al. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

  • Agilent. (n.d.).
  • Diva-portal.org. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC.
  • Scribd. (n.d.).
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H8N2O2, 100 mg. Retrieved from [Link]

  • Maged, A., et al. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC.
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.

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Navigating the Complexities of Indole Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of indoles. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to the common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that the electron-rich and acid-sensitive nature of the indole nucleus presents a unique set of obstacles. This resource is structured to address these issues head-on, offering not just protocols, but the underlying scientific principles to empower your experimental design.

The Core Challenge: Taming the Reactivity of the Indole Ring

The high electron density of the indole ring, particularly at the C-3 position of the pyrrole moiety, makes it highly susceptible to electrophilic attack.[1][2] While this reactivity is advantageous for many transformations, it becomes a double-edged sword during nitration. The use of strong acids, a common practice in aromatic nitration, often leads to a cascade of undesirable side reactions, compromising yield and purity.

This guide will dissect the most prevalent side reactions and byproducts, providing a clear path to optimizing your indole nitration protocols.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most frequently encountered problems in indole nitration, their root causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Nitroindole Acid-catalyzed polymerization: Strong acids (e.g., HNO₃/H₂SO₄) protonate the indole at C-3, generating a reactive indoleninium cation that initiates polymerization, leading to insoluble tars.[2][3]- Employ milder, non-acidic nitrating agents: Consider using benzoyl nitrate, ethyl nitrate, or in situ generated trifluoroacetyl nitrate.[3][4][5] - Protect the indole nitrogen: An electron-withdrawing group (e.g., Boc, Ts) can reduce the pyrrole ring's electron density, making it less prone to polymerization.[2][6] - Maintain low reaction temperatures to minimize acid-catalyzed decomposition.[2]
Formation of Multiple Regioisomers Inappropriate reaction conditions: The choice of nitrating agent and solvent significantly impacts regioselectivity.[7]- For C-3 nitration (kinetic product): Use non-acidic conditions and milder reagents at low temperatures.[2][8] - For C-5/C-6 nitration (thermodynamic product): Use an N-protected indole or a C-2 substituted indole in the presence of strong acid.[1][5] Protonation at C-3 deactivates the pyrrole ring, favoring nitration on the benzene ring.[5][9]
Significant Formation of Dinitroindole Isomers - Excess of a highly reactive nitrating agent. - Elevated reaction temperature or prolonged reaction time. - Carefully control the stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[2] - Maintain low reaction temperatures (e.g., -20 °C to 0 °C) to decrease the rate of the second nitration.[2]
Formation of Colored Impurities and Dark, Insoluble Tar - Oxidation of the indole ring. - Formation of nitroso compounds. - Acid-catalyzed polymerization. [1][2]- Ensure the purity of starting materials and reagents. - Degas solvents to remove dissolved oxygen. [2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Avoid strong acids where possible.[2]
Formation of N-Nitrosoindoles Presence of nitrous acid: This can be a contaminant or a byproduct of the reaction.[2]- Use pure nitrating agents. - Work under anhydrous conditions to prevent the formation of nitrous acid.

Mechanistic Insights: Understanding the Reaction Pathways

A clear understanding of the competing reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the desired nitration pathway versus the common side reactions.

G Indole Indole Nitroindole Desired Nitroindole (e.g., 3-Nitroindole) Indole->Nitroindole Electrophilic Attack (Milder Conditions) Indole->Nitroindole Electrophilic Attack (Controlled Acidic Conditions) OxidizedProducts Oxidized Byproducts Indole->OxidizedProducts Oxidation Indoleninium Indoleninium Cation Indole->Indoleninium Protonation (Strong Acid) NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) MilderAgent Milder Nitrating Agent (e.g., Benzoyl Nitrate) Dinitroindole Dinitroindoles Nitroindole->Dinitroindole Further Nitration (Excess Reagent/High Temp) Polymer Polymerization (Insoluble Tar) Indoleninium->Polymer Attack on another Indole molecule

Caption: Competing pathways in the nitration of indole.

Experimental Protocols: Field-Proven Methodologies

Here, we provide detailed, step-by-step protocols for achieving specific nitration outcomes, moving from the more challenging classical methods to modern, milder alternatives.

Protocol 1: C-3 Nitration of Indole using Trifluoroacetyl Nitrate (In Situ Generation)

This method is highly recommended for achieving regioselective C-3 nitration under non-acidic conditions, thus avoiding polymerization.[3]

Materials:

  • Indole substrate

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Acetonitrile (anhydrous)

Procedure:

  • To a reaction vessel, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolve the mixture in anhydrous acetonitrile (1 mL).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (2.0 mmol) dropwise to the cooled mixture.

  • Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: C-5 Nitration of 2-Methylindole under Acidic Conditions

This protocol demonstrates the typical regioselectivity observed for indoles with a substituted C-2 position under strongly acidic conditions.[5][10]

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-methylindole, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for the specified time while monitoring with TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product to obtain 2-methyl-5-nitroindole.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of indole to favor the 7-position so challenging?

The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1] Under strongly acidic conditions, which might otherwise favor nitration on the benzene ring, the indole is prone to polymerization.[1] Furthermore, the C-7 position is sterically hindered and electronically less favored than other positions on the benzene ring.[1]

Q2: How can I minimize the formation of dinitrated side products?

To reduce dinitration, you should:

  • Use milder nitrating agents like acetyl nitrate or benzoyl nitrate.[2]

  • Carefully control the stoichiometry, using only a slight excess of the nitrating agent.[2]

  • Maintain low reaction temperatures (-20 °C to 0 °C) to disfavor the second nitration step.[2]

  • Consider using an N-protecting group to modulate the indole's reactivity.[2]

Q3: What is the role of an N-protecting group in indole nitration?

N-protecting groups, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), are electron-withdrawing.[3][6] They decrease the electron density of the pyrrole ring, making the indole less susceptible to acid-catalyzed polymerization and oxidation.[3][6] This also influences the regioselectivity of the nitration.

Q4: Are there alternative synthetic routes to nitroindoles that avoid direct nitration?

Yes, classical indole syntheses like the Fischer indole synthesis can be employed. This involves using a starting material that already contains a nitro group at the desired position. For instance, a suitably substituted phenylhydrazine can be reacted with a ketone or aldehyde to cyclize and form the desired nitroindole.[1]

Decision-Making Workflow for Indole Nitration

The following diagram provides a logical workflow for selecting an appropriate nitration strategy based on the desired outcome.

G Start Desired Nitroindole Isomer? C3 C-3 Nitration Start->C3 Yes BenzeneRing Benzene Ring Nitration (C-5, C-6, etc.) Start->BenzeneRing No C3_Strategy Strategy for C-3 Nitration C3->C3_Strategy BenzeneRing_Strategy Strategy for Benzene Ring Nitration BenzeneRing->BenzeneRing_Strategy C3_Method1 Use Milder, Non-Acidic Nitrating Agents (e.g., Trifluoroacetyl Nitrate) C3_Strategy->C3_Method1 C3_Method2 N-Protected Indole with Controlled Conditions C3_Strategy->C3_Method2 BenzeneRing_Method1 Use C-2 Substituted Indole under Strong Acidic Conditions BenzeneRing_Strategy->BenzeneRing_Method1 BenzeneRing_Method2 Use N-Protected Indole BenzeneRing_Strategy->BenzeneRing_Method2 BenzeneRing_Method3 Alternative Synthesis (e.g., Fischer Indole Synthesis) BenzeneRing_Strategy->BenzeneRing_Method3

Caption: Decision tree for selecting an indole nitration strategy.

References

  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. (n.d.).
  • Common side products in the nitration of 1H-indole - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Acid-Catalyzed Polymerization in Indole Nitration - Benchchem. (n.d.).
  • Application Notes and Protocols: Regioselective Nitration of Indole at the 3-Position - Benchchem. (n.d.).
  • A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem. (n.d.).
  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363–27367. [Link]

  • Electrophilic substitution at the indole. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proposed reaction mechanism for the nitration/nitrosation of indoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved January 15, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Indole Chemistry. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved January 15, 2026, from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Astolfi, P., Panagiotaki, M., Rizzoli, C., & Greci, L. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(17), 3282–3290. [Link]

  • Technical Support Center: Regioisomer Formation in Indole Nitration - Benchchem. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Nitro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-nitro-1-tosyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you optimize your reaction conditions and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tosyl group in this reaction?

The N-tosyl group is not merely a protecting group; it is a critical control element in the nitration of the indole ring. The indole nucleus is electron-rich and highly susceptible to electrophilic attack, but it is also notoriously sensitive to strong acids, which can cause protonation at the C3 position, leading to acid-catalyzed polymerization and the formation of intractable tars.[1][2]

The tosyl (p-toluenesulfonyl) group serves two main purposes:

  • Electronic Deactivation : As a strong electron-withdrawing group, the tosyl moiety significantly reduces the electron density of the pyrrole ring. This deactivation tempers the indole's reactivity, preventing polymerization and other acid-mediated side reactions that plague the nitration of unprotected indoles.[3]

  • Regiodirection : While deactivating the pyrrole ring, the tosyl group still allows for electrophilic substitution. The C3 position remains the most favorable site for nitration due to the inherent electronic properties of the indole system. The tosyl group ensures that the reaction proceeds in a more controlled manner, leading predominantly to the desired 3-nitro isomer.[3]

Q2: Why is regioselectivity a major concern in indole nitration, and how is it controlled in this synthesis?

Regioselectivity is a significant challenge because multiple positions on the indole ring are susceptible to electrophilic attack. In unprotected indole, the C3 position is the most nucleophilic under non-acidic conditions.[1][2] However, under the strongly acidic conditions often used for nitration (e.g., HNO₃/H₂SO₄), protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, primarily at the C5 and C6 positions.[2]

The synthesis of 3-nitro-1-tosyl-1H-indole leverages the N-tosyl group to lock in the desired regioselectivity. By protecting the nitrogen and deactivating the ring, the reaction is guided to the C3 position. Furthermore, the choice of nitrating agent and reaction conditions, particularly temperature, is crucial for maximizing the yield of the 3-nitro isomer and minimizing the formation of other regioisomers.

Q3: What are the main synthetic routes to prepare 3-nitro-1-tosyl-1H-indole?

There are two primary, well-established methods for this transformation, each with its own set of advantages and challenges:

  • Classical Mixed Acid Nitration : This traditional method involves the use of a nitrating mixture, typically nitric acid (HNO₃) in sulfuric acid (H₂SO₄). It is a potent system capable of nitrating the deactivated N-tosylindole ring.[4]

  • Non-Acidic Nitration : To avoid the harshness of strong acids, milder, non-acidic methods have been developed. A prominent example involves using tetramethylammonium nitrate in the presence of trifluoroacetic anhydride.[5][6] This system generates trifluoroacetyl nitrate in situ, a less aggressive and highly regioselective nitrating agent.[5][6]

The choice between these methods often depends on the substrate's sensitivity to acid, the desired scale of the reaction, and safety considerations.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: "I followed a standard protocol, but my final yield of 3-nitro-1-tosyl-1H-indole is very low, or I isolated only starting material. What went wrong?"

Possible Causes & Solutions:

  • Cause A: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or a deactivated nitrating agent.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration. Ensure the temperature is maintained as per the protocol; for mixed acid nitrations, this often means a strictly controlled low temperature (e.g., 0-5 °C) to prevent side reactions, but for the deactivated tosyl-indole, a slightly higher temperature may be required if the reaction is sluggish.

  • Cause B: Presence of Moisture. Water can hydrolyze the nitrating agent (especially in the non-acidic method involving trifluoroacetic anhydride) or interfere with the generation of the nitronium ion (NO₂⁺) in the mixed acid method.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Cause C: Inefficient Nitrating Agent. The chosen nitrating agent may not be sufficiently reactive for the deactivated N-tosylindole substrate.

    • Solution: For the classical method, ensure the use of concentrated nitric and sulfuric acids. For the non-acidic method, trifluoroacetic anhydride is generally more effective than acetic anhydride for generating the active nitrating species.[5]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Question: "My crude NMR shows multiple nitro-isomers, not just the desired C3-nitrated product. How can I improve the regioselectivity?"

Possible Causes & Solutions:

  • Cause A: Harsh Reaction Conditions. While the tosyl group directs to C3, excessively high temperatures or highly concentrated acid can reduce regioselectivity, leading to nitration at other positions on the benzene ring.

    • Solution: Strict temperature control is paramount. For the mixed acid method, maintain the temperature at 0-5 °C, especially during the addition of the nitrating agent.[4] The non-acidic method using tetramethylammonium nitrate and trifluoroacetic anhydride is known to be highly regioselective for the C3 position and is an excellent alternative if isomer formation is a persistent issue.[5][6]

  • Cause B: Incorrect Stoichiometry. Using a large excess of the nitrating agent can lead to over-nitration (di-nitration) or a decrease in selectivity.

    • Solution: Carefully control the stoichiometry. Use a slight excess (typically 1.1 to 1.2 equivalents) of the nitrating agent. This is usually sufficient to drive the reaction to completion without promoting side reactions.

Problem 3: Formation of Dark, Insoluble Tar

Question: "My reaction mixture turned dark brown/black, and I have a significant amount of insoluble tar-like material. What is causing this and how can I prevent it?"

Possible Causes & Solutions:

  • Cause A: Acid-Catalyzed Polymerization. This is the most common cause of tar formation in indole chemistry.[2] Although the N-tosyl group significantly mitigates this, residual acidity or localized "hot spots" in the reaction can still initiate polymerization.

    • Solution:

      • Temperature Control: Avoid any temperature spikes. Add the nitrating agent slowly and with efficient stirring to dissipate heat.

      • Use a Milder Method: If tarring is severe with the mixed acid protocol, switching to the non-acidic method (tetramethylammonium nitrate/trifluoroacetic anhydride) is highly recommended as it avoids the use of strong Brønsted acids.[5][6]

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions that can also contribute to the formation of colored byproducts.

Experimental Protocols & Data

Workflow Overview: Synthesis of 3-Nitro-1-tosyl-1H-indole

The general workflow involves the nitration of the starting material, 1-tosyl-1H-indole, followed by quenching and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Tosyl-1H-indole Reagents Select Nitrating Agent (Mixed Acid or Non-Acidic) Start->Reagents Nitration Perform Nitration (Controlled Temp: 0-5 °C) Reagents->Nitration Monitor Monitor by TLC Nitration->Monitor Check for completion Quench Quench Reaction (e.g., with Ice-Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Crude Product (Recrystallization or Chromatography) Extract->Purify End 3-Nitro-1-tosyl-1H-indole Purify->End

Caption: General experimental workflow for the synthesis.

Protocol 1: Classical Mixed Acid Nitration

This protocol is adapted from standard nitration procedures for deactivated aromatic systems.

Materials:

  • 1-Tosyl-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Dichloromethane (DCM) or Acetic Anhydride as solvent

  • Ice, Water, Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-tosyl-1H-indole (1.0 eq) in the chosen solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated H₂SO₄ to concentrated HNO₃ (1.1 eq) while cooling in an ice bath. Caution: Highly exothermic and corrosive.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-tosyl-1H-indole, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up: Allow the ice to melt. If DCM was used, separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Non-Acidic Nitration

This protocol is based on the method described by Li, et al., which offers excellent regioselectivity.[5][6]

Materials:

  • 1-Tosyl-1H-indole

  • Tetramethylammonium Nitrate (NMe₄NO₃)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated Sodium Carbonate Solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-tosyl-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the solids.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Slowly add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile to the cooled mixture via syringe or dropping funnel.

  • Reaction: Stir the reaction at 0-5 °C for approximately 4 hours, monitoring by TLC.[5]

  • Quenching: Once complete, quench the reaction by the careful addition of saturated sodium carbonate solution until the mixture is basic.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Summary: Comparison of Nitration Methods
ParameterClassical Mixed Acid MethodNon-Acidic Method (NMe₄NO₃/TFAA)
Nitrating Agent Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄Trifluoroacetyl nitrate (CF₃COONO₂) in situ
Typical Conditions 0-5 °C; Strong Acid (H₂SO₄)0-5 °C; Anhydrous, Non-acidic
Regioselectivity Good to High for C3Excellent for C3[5]
Common Side Reactions Polymerization, over-nitration, other isomersPotential for hydrolysis if wet
Advantages Inexpensive reagentsHigh regioselectivity, avoids strong acid, milder
Disadvantages Harsh conditions, potential for tar, safety concernsMore expensive reagents, requires strict anhydrous conditions

Mechanistic Insights

The Mechanism of Electrophilic Aromatic Substitution

The nitration of 1-tosyl-1H-indole is a classic example of electrophilic aromatic substitution. The key steps are the generation of a potent electrophile (the nitronium ion, NO₂⁺, or its equivalent) and its subsequent attack on the electron-rich indole ring.

G cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack at C3 cluster_step3 Step 3: Rearomatization HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- Mixed Acid NMe4NO3 + (CF3CO)2O NMe4NO3 + (CF3CO)2O CF3COONO2 + NMe4+CF3COO- CF3COONO2 + NMe4+CF3COO- NMe4NO3 + (CF3CO)2O->CF3COONO2 + NMe4+CF3COO- Non-Acidic Indole_Ring 1-Tosyl-1H-indole Intermediate Sigma Complex (Resonance Stabilized) Indole_Ring->Intermediate + NO2+ Product 3-Nitro-1-tosyl-1H-indole Intermediate->Product - H+

Caption: Simplified reaction mechanism pathway.

The preference for attack at the C3 position is due to the formation of a more stable cationic intermediate (sigma complex) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[7] The electron-withdrawing tosyl group reduces the rate of this step compared to unprotected indole but does not change the inherent regiochemical preference.

References

  • Li, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry. (2021). Available at: [Link]

  • Li, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

  • Li, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. Available at: [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. (2022). Available at: [Link]

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry.
  • Aromatic Nitration - A Multistep Synthesis. University of Colorado Boulder. Available at: [Link]

  • Zhang, S.-L., & Yu, Z.-L. (2016). Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C. The Royal Society of Chemistry.
  • Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • WO1998019978A1 - Nitration process. Google Patents.
  • Nitration. Textile Auxiliaries. Available at: [Link]

  • Ragaini, F., et al. (2021). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. (2007). Available at: [Link]

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination.
  • Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. Available at: [Link]

  • Semenov, V. V., et al. (2009). Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives. General approach to the synthesis of N-dinitromethylazoles. Russian Chemical Bulletin.

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troubleshooting low yields in the synthesis of 3-nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Nitroindoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-nitroindoles. This guide is designed to provide in-depth troubleshooting strategies, address frequently encountered challenges, and offer reliable protocols to improve the yield and purity of your target compounds. As a versatile intermediate in medicinal chemistry, the successful synthesis of 3-nitroindole is often a critical step, yet it is fraught with challenges related to the indole nucleus's sensitivity and reactivity.[1][2] This document provides expert insights and actionable solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my direct nitration of indole resulting in a low yield and a dark, insoluble tar?

This is the most common issue in indole nitration and is almost always due to acid-catalyzed polymerization.[3][4][5] The indole ring is highly electron-rich and extremely sensitive to strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][6] Under these conditions, the C3 position of the indole becomes protonated, forming a reactive indoleninium cation. This cation acts as an electrophile and attacks another indole molecule, initiating a chain reaction that leads to insoluble polymeric tars.[4] To avoid this, it is crucial to use milder, non-acidic nitrating agents and maintain low reaction temperatures.[4][5]

Q2: I'm getting a mixture of nitro-isomers. How can I improve selectivity for the 3-position?

Regioselectivity is a significant challenge. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic conditions.[3] However, reaction conditions dictate the outcome:

  • For C3-Nitration (Kinetic Product): Milder, non-acidic reagents are essential. Agents like benzoyl nitrate, ethyl nitrate, or modern systems like tetramethylammonium nitrate with trifluoroacetic anhydride ((CF₃CO)₂O) strongly favor C3 attack.[1][5][7]

  • For Benzene Ring Nitration (C5/C6): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrrole ring is deactivated by protonation. This forces nitration onto the benzene ring, typically yielding 5-nitro and 6-nitro isomers.[3] If your starting material has a substituent at C2, this effect is even more pronounced, often leading to the 5-nitro product.[5]

Q3: What are the best nitrating agents to start with for a new indole substrate?

The choice of nitrating agent is critical and depends on your substrate's stability and protecting groups. A comparison is provided in the table below. For a new, unprotected indole, starting with a mild, non-acidic protocol is highly recommended to avoid polymerization. A recently developed method using tetramethylammonium nitrate and trifluoroacetic anhydride has shown excellent yields and high C3-selectivity across a broad range of indole derivatives and is an excellent starting point.[6]

Troubleshooting Guide: From Low Yields to Pure Product

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 3-nitroindoles.

Problem 1: Low to No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

  • Inactive Nitrating Agent: Many nitrating agents, especially those prepared in situ like benzoyl nitrate or trifluoroacetyl nitrate, can decompose if not prepared and used correctly.

    • Causality: Acetyl nitrate and similar reagents are thermally unstable. They must be prepared at low temperatures (e.g., below 10°C) and used promptly to prevent decomposition before they can react with the indole.[3]

    • Solution: Ensure your reagents (e.g., acetic anhydride, nitric acid) are fresh and anhydrous. Prepare the nitrating agent in situ at the recommended low temperature (typically 0°C or lower) and add it immediately to the cooled solution of your indole.

  • Sub-Optimal Reaction Temperature: The reaction may be too slow at the chosen temperature.

    • Causality: While low temperatures are crucial to prevent side reactions, an excessively low temperature can reduce the reaction rate to a near standstill, especially with less reactive indole substrates.

    • Solution: Start the reaction at a very low temperature (e.g., -20°C to 0°C). Monitor the reaction by TLC. If no conversion is observed after a reasonable time (e.g., 30-60 minutes), allow the reaction to warm slowly by a few degrees at a time until product formation is observed.

  • Poor Substrate Solubility: The indole starting material may not be sufficiently soluble in the chosen solvent.

    • Causality: A heterogeneous reaction mixture will have a significantly reduced reaction rate.

    • Solution: Choose a solvent that dissolves your indole derivative at the reaction temperature. Acetonitrile and dichloromethane are common choices for modern, non-acidic nitration methods.[6]

Problem 2: Complex Product Mixture & Low C3-Selectivity

Symptom: TLC shows multiple spots, and NMR/LC-MS analysis confirms the presence of several mono- and di-nitrated isomers.

Potential Causes & Solutions:

  • Use of Strong Acids: As detailed in the FAQs, strong acids are a primary cause of poor regioselectivity and polymerization.

    • Causality: Protonation of the indole at C3 deactivates the pyrrole ring, making the benzene ring the next target for nitration, leading to a mixture of 5- and 6-nitroindoles.[3]

    • Solution: Immediately switch to a non-acidic nitration protocol. Avoid any combination of nitric acid with sulfuric acid.[4][5]

  • Over-Nitration (Dinitro Products): The desired 3-nitroindole is being nitrated a second time.

    • Causality: The initial 3-nitroindole product is still susceptible to further nitration, especially if excess nitrating agent is present or the reaction temperature is too high.[4]

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[4]

      • Maintain Low Temperature: Perform the reaction at the lowest practical temperature (0°C or below) to improve selectivity for mono-nitration.[3]

      • Monitor Closely: Quench the reaction as soon as TLC indicates the consumption of the starting material.

  • N-Protection Strategy: The choice of N-protecting group can influence regioselectivity.

    • Causality: Electron-withdrawing groups on the nitrogen (like Boc or sulfonyl) can modulate the reactivity of the indole nucleus. For instance, N-sulfonyl protected indoles can sometimes yield a significant amount of the 6-nitro isomer.[4][8]

    • Solution: For optimal C3-selectivity, an N-Boc protecting group often gives excellent results with modern nitrating agents.[1][7] If you are using an N-sulfonyl group and observing poor selectivity, consider switching to N-Boc.

Problem 3: Product Degradation During Workup or Purification

Symptom: A clean reaction mixture (by crude analysis) results in a low isolated yield after workup and column chromatography.

Potential Causes & Solutions:

  • Instability to pH Changes: 3-nitroindoles can be sensitive to strongly acidic or basic conditions during aqueous workup.

    • Solution: Use a mild aqueous quench, such as saturated sodium bicarbonate solution, to neutralize any residual acid. Avoid strong bases.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive 3-nitroindole products during column chromatography.

    • Causality: The nitro group makes the 3-nitroindole an electron-poor aromatic system, which can be susceptible to nucleophilic attack or other degradation pathways on an active stationary phase.

    • Solution:

      • Neutralize Silica: Consider using silica gel that has been pre-treated (slurried) with a small amount of a neutralising agent like triethylamine (~1%) in the eluent.

      • Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography altogether.

Data & Protocols

Table 1: Comparison of Common Nitrating Agents for Indole
Nitrating Agent SystemTypical ConditionsRegioselectivityAdvantagesDisadvantages
HNO₃ / H₂SO₄ H₂SO₄, low temp.C5 / C6InexpensiveCauses polymerization, low yield, poor selectivity for C3.[3][5]
Benzoyl Nitrate Acetonitrile, low temp.C3Mild, avoids polymerizationReagent must be prepared in situ.[5][7]
Ethyl Nitrate / NaOEt Ethanol, low temp.C3Non-acidic, good for simple indolesCan be less effective for complex substrates.[9]
Ceric Ammonium Nitrate (CAN) Acetonitrile or Silica GelVariesCan be effective for some substratesStrong oxidant, can lead to over-oxidation or decomposition.[10][11]
NMe₄NO₃ / (CF₃CO)₂O Acetonitrile, 0-5°CExcellent C3 Highly regioselective, high yields, broad substrate scope, non-acidic, metal-free. [6]Reagents are more expensive.
Experimental Protocol: High-Yield C3-Nitration of N-Boc-Indole

This protocol is based on a modern, non-acidic method that provides excellent C3-regioselectivity and high yields for a wide range of substituted indoles.[6][7]

Materials:

  • N-Boc-Indole derivative (1.0 equiv)

  • Tetramethylammonium nitrate (NMe₄NO₃) (1.1 equiv)

  • Trifluoroacetic anhydride ((CF₃CO)₂O) (1.0 mL per 0.5 mmol of indole)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-indole derivative (0.5 mmol) and tetramethylammonium nitrate (74 mg, 0.55 mmol) in anhydrous acetonitrile (1.0 mL).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add trifluoroacetic anhydride (1.0 mL) dropwise to the mixture. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexane). The reaction is often complete within 4 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-nitro-N-Boc-indole. Yields for this method are typically in the 80-97% range.[7]

Visualizations: Reaction & Troubleshooting Workflows

Diagram 1: Key Competing Pathways in Indole Nitration

G cluster_0 Non-Acidic Conditions (e.g., NMe₄NO₃ / (CF₃CO)₂O) cluster_1 Strongly Acidic Conditions (e.g., HNO₃ / H₂SO₄) Indole Indole Starting Material C3_Attack Electrophilic Attack at C3 (Kinetic Control) Indole->C3_Attack Mild Nitrating Agent Protonation Protonation at C3 Indole->Protonation H⁺ Product Desired 3-Nitroindole C3_Attack->Product Indoleninium Indoleninium Cation Protonation->Indoleninium Polymerization Polymerization Indoleninium->Polymerization + Indole Bz_Attack Nitration on Benzene Ring (C5/C6) Indoleninium->Bz_Attack + NO₂⁺ Isomers 5- and 6-Nitroindoles Bz_Attack->Isomers

Caption: Competing reaction pathways in indole nitration.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Low Yield of 3-Nitroindole Check_Reaction Analyze Crude Reaction Mixture (TLC, Crude NMR/LC-MS) Start->Check_Reaction No_Conversion Symptom: Mainly Starting Material Check_Reaction->No_Conversion Path A Complex_Mixture Symptom: Multiple Products / Isomers Check_Reaction->Complex_Mixture Path B Clean_Reaction Symptom: Clean Reaction, Low Isolated Yield Check_Reaction->Clean_Reaction Path C Cause_Inactive Potential Cause: Inactive Reagents / Temp too Low No_Conversion->Cause_Inactive Cause_Acid Potential Cause: Strong Acid / Over-nitration Complex_Mixture->Cause_Acid Cause_Workup Potential Cause: Degradation during Workup/Purification Clean_Reaction->Cause_Workup Sol_Inactive Solution: 1. Use fresh reagents. 2. Prepare nitrating agent in situ at 0°C. 3. Slowly warm reaction if needed. Cause_Inactive->Sol_Inactive Sol_Acid Solution: 1. Switch to non-acidic method. 2. Use 1.05-1.1 eq. nitrating agent. 3. Maintain low temp & monitor closely. Cause_Acid->Sol_Acid Sol_Workup Solution: 1. Use mild quench (NaHCO₃). 2. Neutralize silica gel with Et₃N. 3. Recrystallize if possible. Cause_Workup->Sol_Workup

Caption: A systematic workflow for troubleshooting low yields.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26863-26867. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Scribd. (n.d.). Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
  • Scribd. (n.d.). Regioselective Synthesis of 3-Nitroindoles Under n. Scribd. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Synthesis of 3-Nitroindoles Under Non-Acidic Conditions. BenchChem.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution at the indole. [Link]

  • ResearchGate. (2006). Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. [Link]

  • Thesis Example. (2021). Nitrite and Indole Reaction: Spectrophotometric Study. [Link]

  • ResearchGate. (2011). Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines at room temperature by a multi-component reaction. [Link]

  • National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • YouTube. (2022). INDOLE. [Link]

  • Smith, L. R. (1960). The Nitration of Indoles. University of Minnesota.
  • BenchChem. (2025). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers. BenchChem.
  • SlidePlayer. (n.d.). Preparation and Properties of INDOLE. [Link]

  • Wikipedia. (n.d.). Ceric ammonium nitrate. [Link]

  • ResearchGate. (n.d.). Ceric ammonium nitrate catalyzed one-pot three-component microwave-assisted synthesis of indole-substituted fused pyrimidine and pyridine derivatives. [Link]

  • YouTube. (2022). Nitration by ceric ammonium nitrate (CAN): Sealed tube reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity of 3-nitroindoles with electron-rich species. [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • ACS Publications. (n.d.). Nitration of Indoles. II. The Mononitration of Methylindoles. [Link]

  • Royal Society of Chemistry. (n.d.). How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition. [Link]

  • ResearchGate. (n.d.). 3-Nitroindoles was prepared from indoles. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

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Technical Support Center: Navigating Functional Group Compatibility in 3-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-nitroindoles. The introduction of a nitro group at the C3 position of the indole scaffold is a pivotal transformation in medicinal chemistry, unlocking pathways to a multitude of bioactive molecules. However, the inherent reactivity of the indole nucleus—its electron-rich nature and susceptibility to acidic conditions—presents significant challenges, particularly when sensitive functional groups are present.[1][2] Classical nitration methods, often employing harsh acids, can lead to a cascade of undesired side reactions, from polymerization to poor regioselectivity and substrate degradation.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of 3-nitroindole synthesis, ensuring high yields and chemoselectivity even with functionally diverse substrates.

Frequently Asked Questions (FAQs)

Q1: My indole substrate is degrading or forming an insoluble tar under standard nitrating conditions (e.g., HNO₃/H₂SO₄). What is happening and how can I prevent it?

A1: This is a classic and frequent issue rooted in the fundamental chemistry of the indole ring. The electron-rich pyrrole moiety is highly susceptible to strong acids.[2][5]

  • Causality (The "Why"): Under strongly acidic conditions, the indole ring is readily protonated at the C3 position, which is the most nucleophilic site.[4][6] This protonation forms a reactive indoleninium cation. This cation is an electrophile that can attack another neutral indole molecule, initiating a chain reaction that results in acid-catalyzed polymerization, observed as the dark, insoluble tar you are seeing.[3][4] Furthermore, protonation at C3 deactivates the pyrrole ring towards the desired electrophilic nitration, often leading to nitration on the less reactive benzene ring (at C5 or C6) if the reaction proceeds at all.[5][6]

  • Solution: The key is to avoid strongly acidic, protic conditions. You must switch to milder, non-acidic nitrating agents that do not require a strong acid co-reagent.

    • Recommended Alternatives:

      • Trifluoroacetyl Nitrate (CF₃COONO₂): Generated in situ under neutral conditions, this reagent is highly effective for the C3-nitration of diverse indoles with excellent functional group tolerance.[7]

      • Benzoyl Nitrate or Ethyl Nitrate: These are well-established non-acidic nitrating agents that can be used to avoid polymerization.[5][6][8]

      • Radical Nitration Systems: A system like Sodium Nitrite (NaNO₂) with Potassium Persulfate (K₂S₂O₈) offers a mild, radical-based pathway to 3-nitroindoles, completely avoiding electrophilic addition issues.[9]

Q2: My reaction is producing a mixture of isomers (5-nitro and 6-nitro) instead of the desired 3-nitroindole. How do I control the regioselectivity?

A2: Regioselectivity in indole nitration is a direct function of the reaction conditions.

  • Causality (The "Why"): As explained in Q1, strong acids favor protonation at C3, deactivating it. The electrophilic nitronium ion (NO₂⁺) is then forced to attack the benzene portion of the molecule, leading to C5 and C6 nitration.[4][5] In contrast, under non-acidic or neutral conditions, the C3 position of the pyrrole ring remains the most electron-rich and nucleophilic site, ensuring that electrophilic attack occurs there preferentially.[3][6]

  • Solution: To achieve C3 selectivity, you must use conditions that do not involve strong acids.

    • For C3-Nitration: Employ mild electrophilic reagents like in situ generated trifluoroacetyl nitrate or radical nitrating conditions. These methods have demonstrated high to excellent regioselectivity for the C3 position across a wide range of indole substrates.[1][10][11]

    • Protecting the Indole Nitrogen: The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can further enhance C3 selectivity by modulating the electronic properties of the ring and preventing N-nitration or other side reactions.[3][12]

Q3: My starting material contains sensitive functional groups (esters, ethers, acid-labile protecting groups). What nitration methods are compatible?

A3: This is precisely where modern nitration protocols demonstrate their superiority over classical methods. Strong acids will readily hydrolyze esters, cleave ethers, and remove common protecting groups like Boc or silyl ethers.

  • Solution: You must select a protocol that operates under neutral or near-neutral conditions.

    • The Gold Standard: The generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride is performed at low temperatures and without any acid, making it highly compatible with a wide array of sensitive functional groups, including halogens, esters, and even other nitro groups.[1]

    • Radical Approaches: Radical nitration using NaNO₂/K₂S₂O₈ is also conducted under mild conditions and is an excellent alternative for substrates that may be incompatible with even trace amounts of electrophilic reagents.[9]

    • Transition Metal Catalysis: For complex molecules, transition-metal-catalyzed C-H nitration is an emerging frontier that offers unique selectivity under specific, often neutral, conditions, though methods are still in development.[13][14]

Q4: I am observing significant amounts of dinitrated products. How can I improve the selectivity for mono-nitration?

A4: The formation of dinitrated side products is typically a result of the reaction being too aggressive or the stoichiometry being incorrect.[3]

  • Causality (The "Why"): The initial product, 3-nitroindole, is less reactive than the starting indole, but under harsh conditions or with a large excess of the nitrating agent, a second nitration can still occur, usually on the benzene ring.

  • Solution:

    • Control Stoichiometry: Carefully control the amount of nitrating agent used. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[3]

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly decrease the rate of the second nitration relative to the first, thereby favoring the mono-nitrated product.[3]

    • Use a Milder Reagent: Switching from a highly reactive system (like mixed acid) to a milder one (like acetyl nitrate or trifluoroacetyl nitrate) provides much better control and significantly reduces the risk of over-nitration.[3]

Troubleshooting Guide: At-a-Glance

Observed Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield; Dark Tar Formation Acid-catalyzed polymerization of the indole starting material due to use of strong acids (e.g., H₂SO₄, HNO₃).[3][4]Avoid strong acids. Switch to a non-acidic nitrating agent like in situ generated trifluoroacetyl nitrate or a radical system (NaNO₂/K₂S₂O₈).[9]
Formation of 5- and/or 6-Nitroindole Isomers Reaction conditions are too acidic, causing protonation at C3 and directing nitration to the benzene ring.[5][6]Use neutral or non-acidic conditions to ensure preferential electrophilic attack at the more nucleophilic C3 position.[15] Protect the indole nitrogen with a Boc group to modulate reactivity.[12]
Cleavage of Protecting Groups or Functional Groups (e.g., Esters) The reaction conditions are not compatible with the sensitive functional group (e.g., acidic hydrolysis).Employ a protocol known for its functional group tolerance, such as the non-acidic, non-metallic trifluoroacetyl nitrate method.[1][10]
Formation of Dinitro- or Poly-nitro Products Excess of the nitrating agent; reaction temperature is too high or reaction time is too long.[3]Carefully control the stoichiometry of the nitrating agent (use 1.05-1.1 eq.). Maintain low reaction temperatures and monitor reaction progress closely (e.g., by TLC).[3]
Reaction is Sluggish or Incomplete The indole substrate is highly deactivated by electron-withdrawing groups. The chosen nitrating agent is not reactive enough.Consider a more powerful (but still non-acidic) nitrating system. For very deactivated substrates, transition-metal-catalyzed methods might be necessary. Alternatively, ensure the N-H is deprotonated if using a base-sensitive protocol.

Advanced Strategies & Recommended Protocols

For substrates with poor functional group compatibility, classical nitration is not a viable option. The following protocols offer mild, selective, and robust alternatives.

Protocol 1: Regioselective Nitration via in situ Trifluoroacetyl Nitrate

This method is highly recommended for its broad substrate scope, excellent functional group tolerance, and high C3-regioselectivity under non-acidic and non-metallic conditions. The active nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), is generated in situ from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[1][10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected indole substrate (1.0 eq.).

  • Reagent Addition: Add ammonium tetramethylnitrate (NMe₄NO₃) (1.1 eq.).

  • Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane) (approx. 0.2 M).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA) (2.0 eq.) dropwise over 5 minutes. The reaction is often rapid.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-nitroindole derivative.

This protocol has been successfully applied to indoles bearing halogens, nitro groups, and various substituents on the benzene ring with good to excellent yields.[1]

Protocol 2: Radical Nitration using NaNO₂/K₂S₂O₈

This method provides a complementary, mild approach for the C3-nitration of free (N-H) indoles via a radical pathway, avoiding issues related to electrophilicity and acidity.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the indole substrate (1.0 eq.) and sodium nitrite (NaNO₂) (2.0 eq.) in a mixture of acetonitrile and water.

  • Oxidant Addition: Add potassium persulfate (K₂S₂O₈) (2.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and add water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the 3-nitroindole.

Visualization of Key Concepts

Decision Workflow for Nitration Strategy

The following flowchart provides a logical path for selecting an appropriate nitration method based on the characteristics of your indole substrate.

G cluster_input Substrate Analysis cluster_decision Decision Points cluster_methods Recommended Method Start Indole Substrate Acid_Sensitive Acid-Sensitive Functional Groups? Start->Acid_Sensitive Classical Classical Nitration (HNO3/H2SO4) - High Risk - Acid_Sensitive->Classical No Mild_Electro Mild Electrophilic Nitration (e.g., in situ CF3COONO2) - High Compatibility - Acid_Sensitive->Mild_Electro Yes Radical Radical Nitration (e.g., NaNO2/K2S2O8) - Good for N-H Indoles - Acid_Sensitive->Radical Yes, and N-H is free EWG Strongly Deactivated (e.g., multiple EWGs)? EWG:e->Mild_Electro:w No Advanced Advanced Methods (e.g., Transition Metal Catalysis) - For Complex Cases - EWG->Advanced Yes Classical->EWG Mild_Electro->EWG

Caption: Decision tree for selecting a 3-nitroindole synthesis strategy.

Common Unwanted Side Reactions

This diagram illustrates the competing reaction pathways that must be suppressed to achieve a successful C3-nitration.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathways Indole Indole Starting Material Product C3-Nitroindole Indole->Product Mild, Non-Acidic Conditions Polymer Polymerization (Tar) Indole->Polymer Strong Acid (H+) Isomers C5/C6-Nitro Isomers Indole->Isomers Strong Acid (C3 Protonation) Dinitro Dinitrated Products Product->Dinitro Excess Nitrating Agent

Caption: Competing reaction pathways in the nitration of indoles.

References

  • Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Copper-mediated domino C–H iodination and nitration of indoles. Royal Society of Chemistry. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. National Library of Medicine. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Cobalt‐catalyzed nitration of indoles in presence of K2S2O8. ResearchGate. Available at: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Direct Synthesis of 2-Functionalized 3-Nitroindoles from Diazo(nitro)acetanilides. PubMed. Available at: [Link]

  • Transition Metal-Catalyzed C H Activation of Indoles. University of Nottingham - NUsearch. Available at: [Link]

  • Electrophilic substitution at the indole. Química Organica.org. Available at: [Link]

  • C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. ResearchGate. Available at: [Link]

  • INDOLE. YouTube. Available at: [Link]

  • C3 selective nitration of pyrrole. ResearchGate. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-methyl-4-nitro-1H-indole Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the robust detection and quantification of 3-methyl-4-nitro-1H-indole. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring that the described methods are self-validating systems grounded in established regulatory principles.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound of increasing interest in pharmaceutical and chemical research. Its indole scaffold is a privileged structure in medicinal chemistry, while the nitro group can be a key pharmacophore or a synthetic intermediate. Accurate and reliable quantification of this analyte is critical for various applications, including:

  • Impurity profiling: Monitoring levels in active pharmaceutical ingredients (APIs) and drug products.

  • Metabolic studies: Quantifying the compound in biological matrices.

  • Process chemistry: Tracking its formation and consumption during synthesis.

  • Stability testing: Assessing its degradation under various stress conditions.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide will compare three common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the absorption of UV-visible light.
Selectivity Good, dependent on chromatographic resolution.Excellent, based on both retention time and mass fragmentation pattern.Low, susceptible to interference from other UV-absorbing compounds.
Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).Low (typically µg/mL).
Sample Volatility Not required.Required. Derivatization may be necessary.Not required.
Instrumentation Cost Moderate.High.Low.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity identification, trace analysis, and analysis in complex matrices.Preliminary quantification and in-process controls where specificity is not a major concern.

In-Depth Method Validation: A Step-by-Step Approach

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the indole ring.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such analytes. A starting gradient could be 60:40 (v/v) acetonitrile:water. The aqueous phase can be buffered (e.g., with 0.1% formic acid) to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV/vis absorption spectra of nitroindole isomers, a wavelength in the range of 320-350 nm should be appropriate.[9] The exact maximum absorbance (λmax) should be determined experimentally. For the related 3-methyl-4-nitrophenol, a λmax of 270 nm has been used.[2][10]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

The following validation parameters should be assessed according to ICH Q2(R2) guidelines:[1]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix (e.g., placebo formulation, biological fluid) and a matrix spiked with this compound and potential impurities. The peak for the analyte should be well-resolved from any other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound should be prepared and analyzed. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.99. For 3-methyl-4-nitrophenol, linearity has been established in the range of 10-50 µg/mL.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovery is calculated. Acceptance criteria are typically 98-102% for drug substance and 95-105% for drug product.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For 3-methyl-4-nitrophenol, an LOD of 0.87 µg/mL has been reported.[2][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace analysis and identification of unknown impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

  • Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for indole derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation of the analyte from other components.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

    • Scan Range: A mass range of m/z 40-400 would be appropriate to capture the molecular ion and key fragments of this compound (molecular weight: 176.17 g/mol ).

    • Data Acquisition: Full scan for qualitative analysis and impurity identification, and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

The validation parameters for GC-MS are similar to those for HPLC. However, the high selectivity of MS can simplify the demonstration of specificity. The mass spectrum of this compound provides a chemical "fingerprint" that can be used to confirm its identity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of this compound in simple matrices where interfering substances are not present.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol or acetonitrile).

  • Wavelength Determination: Scan a solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentration at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The main challenge for UV-Vis spectrophotometry is its lack of specificity. Therefore, this method is most suitable for the analysis of the pure substance or simple formulations where the excipients do not absorb at the λmax of the analyte. Validation would still require the assessment of linearity, range, accuracy, and precision.

Visualization of Workflows

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation.

Decision Tree for Method Selection

Start Start: Need to analyze This compound Q1 Is high selectivity required? Start->Q1 Q2 Is high sensitivity (trace analysis) needed? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Is the sample matrix simple and known? Q2->Q3 No Q2->GCMS Yes HPLC Use HPLC-UV Q3->HPLC No UVVis Use UV-Vis Spectrophotometry Q3->UVVis Yes Reconsider Re-evaluate or combine methods HPLC->Reconsider

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods for this compound is a critical exercise to ensure data quality and regulatory compliance. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, along with detailed protocols and validation considerations based on authoritative guidelines. While HPLC-UV offers a robust and versatile approach for routine analysis, GC-MS provides unparalleled selectivity and sensitivity for more demanding applications. UV-Vis spectrophotometry, though less specific, can be a valuable tool for preliminary and in-process testing in well-defined matrices. The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, and the chosen method must be rigorously validated to demonstrate its fitness for purpose.

References

  • ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures (2024).
  • A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard. (2025). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantific
  • Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples. (n.d.). BenchChem.
  • USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). BA Sciences.
  • Highlights from FDA's Analytical Test Method Valid
  • Quality Guidelines. (n.d.). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC - NIH.
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF.

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comparative study of different synthetic routes for 3-methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this bicyclic heterocycle is paramount for modulating biological activity. This guide provides an in-depth comparative analysis of prominent synthetic routes for a particularly valuable derivative, 3-methyl-4-nitro-1H-indole, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Introduction to this compound

This compound is a key intermediate in the synthesis of various bioactive molecules. The presence of a nitro group at the 4-position offers a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a wide array of amides, ureas, and other nitrogen-containing functionalities. The methyl group at the 3-position is a common feature in many natural and synthetic indole-based compounds, contributing to their biological profiles. The judicious selection of a synthetic route to this intermediate is therefore a critical consideration in any drug discovery and development program, impacting scalability, cost, and the impurity profile of the final active pharmaceutical ingredient.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely employed method for constructing the indole ring.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][3]

Reaction Mechanism

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[1][4]

  • Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia results in the formation of the aromatic indole ring.[1]

Fischer_Indole_Synthesis 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Phenylhydrazone Phenylhydrazone 3-Nitrophenylhydrazine->Phenylhydrazone + Propanal, H+ Propanal Propanal Propanal->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [5][5]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound - NH3, Aromatization 3-Methyl-6-nitro-1H-indole 3-Methyl-6-nitro-1H-indole Cyclized Intermediate->3-Methyl-6-nitro-1H-indole - NH3, Aromatization

Experimental Protocol

A plausible experimental protocol for the synthesis of this compound via the Fischer synthesis is as follows, adapted from a known procedure for a similar compound[6]:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-nitrophenylhydrazine in a suitable solvent such as ethanol. Add a stoichiometric equivalent of propanal. The mixture is stirred at room temperature for 1-2 hours to form the N-(3-nitro-phenyl)-N'-propylidene-hydrazine.

  • Cyclization: To the flask containing the hydrazone, add a mixture of 85% phosphoric acid and toluene.[6] Heat the reaction mixture to 90-100 °C for 2 hours.[6]

  • Work-up and Isolation: After cooling, the toluene is removed under reduced pressure. The resulting oil is basified to pH 8 with a 10% sodium hydroxide solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is a mixture of this compound and 3-methyl-6-nitro-1H-indole, which requires separation by column chromatography.[6]

Advantages and Disadvantages
  • Advantages: The Fischer indole synthesis is a robust and well-established method with a broad substrate scope. The starting materials, 3-nitrophenylhydrazine and propanal, are readily available.

  • Disadvantages: A significant drawback of this route for the target molecule is the lack of regioselectivity. The cyclization of the 3-nitrophenylhydrazone of propanal can proceed in two directions, leading to a mixture of the desired 4-nitro and the undesired 6-nitro isomers.[6] This necessitates a potentially challenging chromatographic separation, which can be undesirable for large-scale production. The reaction is also often carried out under harsh acidic conditions and at elevated temperatures.

Route 2: The Bartoli Indole Synthesis

The Bartoli indole synthesis, developed by Giuseppe Bartoli and his colleagues in 1989, is a powerful method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] While primarily used for 7-substituted indoles, its principles can be considered for the synthesis of other substituted indoles.

Reaction Mechanism

The mechanism of the Bartoli indole synthesis is complex and involves the following key transformations:[7][9]

  • Nitro to Nitroso Reduction: The first equivalent of the vinyl Grignard reagent reduces the nitro group to a nitroso group.

  • Grignard Addition: A second equivalent of the Grignard reagent adds to the nitroso intermediate.

  • [5][5]-Sigmatropic Rearrangement: A[5][5]-sigmatropic rearrangement occurs, facilitated by the ortho-substituent.[9]

  • Cyclization and Aromatization: The intermediate then cyclizes and, after work-up, aromatizes to form the indole ring. Three equivalents of the Grignard reagent are typically required for the reaction to go to completion.[8]

Bartoli_Indole_Synthesis o-Nitrotoluene 2,3-Dinitrotoluene (Hypothetical) Nitroso_Intermediate Nitroso_Intermediate o-Nitrotoluene->Nitroso_Intermediate + 1 eq. Grignard Vinyl_Grignard Propenyl Grignard Reagent Vinyl_Grignard->Nitroso_Intermediate Adduct Adduct Nitroso_Intermediate->Adduct + 1 eq. Grignard Rearranged_Intermediate Rearranged_Intermediate Adduct->Rearranged_Intermediate [5][5]-Sigmatropic Rearrangement Cyclized_Product Cyclized_Product Rearranged_Intermediate->Cyclized_Product Cyclization Indole_Product This compound Cyclized_Product->Indole_Product Aromatization (+ 1 eq. Grignard)

Proposed Experimental Protocol

A hypothetical protocol for the synthesis of this compound via the Bartoli synthesis could be envisioned as follows:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2,3-dinitrotoluene in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to -40 °C. Slowly add three equivalents of a propenyl Grignard reagent (e.g., 1-propenylmagnesium bromide) in THF, maintaining the low temperature.

  • Reaction and Quenching: Stir the reaction mixture at low temperature for approximately 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product would then be purified by column chromatography.

Advantages and Disadvantages
  • Advantages: The Bartoli synthesis can provide direct access to indoles that might be difficult to prepare via other methods. It offers a potentially more regioselective route compared to the Fischer synthesis for certain substitution patterns.

  • Disadvantages: The major drawback for the synthesis of this compound is the requirement of an ortho-substituted nitroarene. A plausible starting material would be 2,3-dinitrotoluene. This starting material is not as readily available or as inexpensive as the precursors for the Fischer or Leimgruber-Batcho routes. The reaction also requires cryogenic temperatures and the use of highly reactive Grignard reagents, which may not be ideal for large-scale synthesis. The reaction is often unsuccessful without a substituent ortho to the nitro group.[9]

Route 3: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient two-step method for producing indoles from o-nitrotoluenes.[5] This method has become a popular alternative to the Fischer indole synthesis, particularly in the pharmaceutical industry, due to its high yields and mild reaction conditions.[5]

Reaction Mechanism

The Leimgruber-Batcho synthesis proceeds in two main stages:[5][10]

  • Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form an enamine.[5]

  • Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which then cyclizes onto the enamine moiety, followed by the elimination of the secondary amine to yield the indole.[5]

Leimgruber_Batcho_Synthesis o-Nitrotoluene 2-Methyl-3-nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine DMFDMA DMF-DMA, Pyrrolidine DMFDMA->Enamine Condensation Amino_Intermediate Amino_Intermediate Enamine->Amino_Intermediate Reduction (e.g., Raney Ni, H2) Indole_Product This compound Amino_Intermediate->Indole_Product Cyclization & Elimination

Proposed Experimental Protocol

A plausible experimental protocol for the synthesis of this compound via the Leimgruber-Batcho synthesis is as follows:[11]

  • Enamine Formation: A mixture of 2-methyl-3-nitrotoluene, dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in DMF is heated at 110 °C for 2 hours under a nitrogen atmosphere.[11] After cooling, the reaction mixture is diluted with ether and washed with water. The organic layer is dried and concentrated to give the crude enamine.

  • Reductive Cyclization: The crude enamine is dissolved in a mixture of acetic acid and ethanol. Iron powder is added, and the suspension is heated at 100 °C for 3 hours.[11]

  • Work-up and Isolation: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography.

Advantages and Disadvantages
  • Advantages: The Leimgruber-Batcho synthesis is known for its high yields and the use of relatively mild reaction conditions for the cyclization step.[5] The starting material, 2-methyl-3-nitrotoluene, is commercially available. This method generally provides good regioselectivity, avoiding the formation of isomeric mixtures often seen in the Fischer synthesis.

  • Disadvantages: The enamine intermediates can sometimes be unstable. The use of reagents like DMF-DMA can be a consideration for large-scale production due to cost and handling. The reduction step can be carried out with various reagents, and optimization may be required to achieve the best results.

Comparative Analysis of Synthetic Routes

FeatureFischer Indole SynthesisBartoli Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials 3-Nitrophenylhydrazine, Propanal (Readily available)2,3-Dinitrotoluene (Less common)2-Methyl-3-nitrotoluene (Commercially available)
Number of Steps 1-2 (often one-pot)12
Regioselectivity Poor (yields a mixture of 4- and 6-nitro isomers)[6]Potentially highHigh
Reaction Conditions Harsh (strong acid, high temperature)Cryogenic temperatures, anhydrous conditionsMild to moderate
Typical Yields Moderate (complicated by isomer separation)Moderate to good (for suitable substrates)Good to excellent[5]
Scalability Challenging due to purificationChallenging due to reaction conditionsGood
Key Challenges Isomer separationAvailability of starting material, cryogenic conditionsStability of enamine intermediate

Conclusion and Recommendation

Based on this comparative analysis, the Leimgruber-Batcho indole synthesis appears to be the most promising route for the preparation of this compound , particularly for applications where high purity and scalability are important. Its key advantages are the ready availability of the starting material and the high regioselectivity, which avoids the formation of difficult-to-separate isomers.

The Fischer indole synthesis, while classic and straightforward, is hampered by its lack of regioselectivity in this specific case, leading to a mixture of products that complicates downstream processing. The Bartoli indole synthesis, while elegant, is likely not a practical choice due to the limited availability of the required starting material and the demanding reaction conditions.

For researchers and drug development professionals, the choice of synthetic route is a critical decision. The Leimgruber-Batcho synthesis offers a reliable and efficient pathway to this compound, facilitating the development of novel therapeutics based on this important molecular scaffold.

References

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Grokipedia. Bartoli indole synthesis. [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

  • Química Organica.org. Bartoli (Indole Synthesis). [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Online Organic Chemistry Tutor. Bartoli Indole Synthesis. [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-1). John Wiley & Sons, Ltd.
  • SynArchive. Leimgruber-Batcho Indole Synthesis. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • YouTube. Leimgruber–Batcho Indole Synthesis. (2024-12-13). [Link]

  • Name-Reaction.com. Bartoli indole synthesis. [Link]

  • SynArchive. Bartoli Indole Synthesis. [Link]

  • Lin, C. H., et al. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 25(6), 895-898.

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A Senior Application Scientist's Guide: 3,4-MNI vs. DHB and CHCA for MALDI-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical parameter dictating the success of an experiment. The matrix is not merely a passive substrate; it is an active participant in the ionization process, profoundly influencing sensitivity, spectral quality, and analyte compatibility. This guide provides an in-depth, objective comparison of a promising, less conventional matrix, 3,4-diaminonitrobenzene (3,4-MNI) and its close analogue 3,4-diaminobenzophenone (DABP), against the two most ubiquitous MALDI matrices: 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).

The Foundational Role of the MALDI Matrix

In MALDI-MS, the matrix serves several crucial functions. It co-crystallizes with the analyte, isolating individual analyte molecules.[1] The matrix must possess strong absorption at the laser wavelength to efficiently absorb the laser energy, leading to a "soft" ionization process that minimizes analyte fragmentation.[2] This energy transfer facilitates the desorption and ionization of the analyte, enabling the analysis of a wide range of molecules from small organic compounds to large proteins and nucleic acids.[2][3] The ideal matrix should also be stable under vacuum and produce minimal background signals in the mass region of interest.[4]

The Workhorses: DHB and CHCA

For decades, DHB and CHCA have been the go-to matrices for a vast array of MALDI-MS applications. Their well-characterized properties and predictable performance have made them staples in proteomics and beyond.

2,5-Dihydroxybenzoic Acid (DHB): The Versatile Performer

DHB is a highly versatile matrix, widely employed for the analysis of peptides, proteins, carbohydrates, and lipids.[5][6] Its key advantages include its high solubility in a range of solvents, including water, and its tendency to form highly crystalline structures, which aids in reproducible sample preparation.[7] DHB is considered a "cooler" matrix compared to CHCA, meaning it imparts less internal energy to the analyte during ionization, which can be beneficial for preserving post-translational modifications.[8] However, DHB can produce significant background noise from matrix clusters, which may interfere with the detection of low-molecular-weight analytes.[5][9]

α-Cyano-4-hydroxycinnamic Acid (CHCA): The Sensitivity Specialist

CHCA is renowned for its high ionization efficiency, often resulting in superior signal intensity, particularly for low-abundance peptides.[8][10] This makes it a preferred choice for peptide mass fingerprinting and other proteomics applications where sensitivity is paramount.[6] The most commonly used solvent for CHCA is a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[10] While highly sensitive, CHCA can sometimes lead to more in-source decay (fragmentation) of labile molecules compared to DHB.[11] Furthermore, CHCA matrix and adduct signals can be prominent in the low mass range, potentially obscuring small molecule analysis.[10]

The Challenger: 3,4-MNI and its Analogue 3,4-Diaminobenzophenone (DABP)

While the user requested information on 3,4-diaminonitrobenzene (3,4-MNI), the scientific literature more prominently features a closely related compound, 3,4-diaminobenzophenone (DABP) , as a novel and effective MALDI matrix. Given the structural similarities and the available research, this guide will focus on DABP as a representative of this class of emerging matrices.

DABP has shown significant promise in overcoming some of the limitations of conventional matrices, particularly for the analysis of nucleic acids and in applications requiring high tolerance to sample contaminants.[12]

Key Advantages of DABP:

  • Enhanced Performance for Oligonucleotides: DABP has been demonstrated to be a superior matrix for the analysis of oligonucleotides, yielding better detection limits, reduced fragmentation, and fewer alkali metal ion adducts compared to conventional matrices like 3-hydroxypicolinic acid (3-HPA).[11][12]

  • High Tolerance to Contaminants: A significant advantage of DABP is its high tolerance for salts and denaturants like guanidine hydrochloride and urea, which are often present in biological samples and can suppress ionization with conventional matrices.

  • Homogeneous Sample Preparation: Samples prepared with DABP tend to be more homogenous, reducing the need to hunt for "sweet spots" on the MALDI target and leading to excellent shot-to-shot reproducibility.[12]

  • Reduced Background in the Low Mass Range: For small molecule analysis, a clean background is crucial. Some novel matrices, including those designed for small molecule analysis, aim to reduce matrix-related signals in the low m/z region.[13] While not its primary reported application, the structural properties of DABP suggest potential benefits in this area.

  • Reactive Matrix Capabilities: Recent research has highlighted DABP's utility as a reactive matrix for the sensitive detection of α-ketoacids. It reacts with these analytes to form derivatives with significantly improved ionization efficiency.[14]

Head-to-Head Comparison: 3,4-MNI (DABP) vs. DHB vs. CHCA

The choice of matrix is highly dependent on the analyte and the specific goals of the analysis. The following table summarizes the key performance characteristics of DABP, DHB, and CHCA based on available experimental data.

Feature3,4-Diaminobenzophenone (DABP)2,5-Dihydroxybenzoic Acid (DHB)α-Cyano-4-hydroxycinnamic Acid (CHCA)
Primary Analytes Oligonucleotides, Peptides, Proteins, α-Ketoacids[12][14]Peptides, Proteins, Carbohydrates, Lipids, Glycans[5][6][15]Peptides (especially low abundance)[6][8][10]
Sensitivity High, especially for oligonucleotides[12]Good to high, can be weaker than CHCA for peptides[8][10]Very high, often the preferred choice for trace peptide analysis[8][10]
Mass Range Effective for small molecules to proteins[12]Broad applicability from small molecules to large proteins[5][15]Primarily used for peptides and smaller proteins (<30 kDa)[5]
Background Noise Generally low, with reduced adduct formation[12]Can have significant matrix cluster signals in the low m/z range[5][9]Matrix and adduct peaks can interfere with low mass analysis[10]
Analyte Fragmentation "Cooler" ionization, reduced fragmentation for labile molecules like oligonucleotides[12]"Cooler" matrix, good for preserving post-translational modifications[8]Can cause more in-source decay for some analytes[11]
Salt/Contaminant Tolerance Very highModerate, washing steps can be challenging due to its water solubility[10]Moderate, washing protocols are effective[10]
Crystal Homogeneity High, leading to good reproducibility[12]Can form large, heterogeneous crystals, requiring a search for "sweet spots"Generally forms fine, uniform crystals[11]

Experimental Workflows and Protocols

To provide a practical comparison, the following are detailed step-by-step methodologies for sample preparation using each matrix. The "Dried Droplet" method, a common and straightforward technique, is described for all three.

Experimental Workflow Overview

G cluster_prep Sample & Matrix Preparation cluster_spotting MALDI Target Spotting cluster_analysis MALDI-MS Analysis Analyte Analyte Solution (e.g., peptide digest in 0.1% TFA) Mix Mix Analyte and Matrix (typically 1:1 v/v) Analyte->Mix Matrix_Sol Matrix Solution (DABP, DHB, or CHCA) Matrix_Sol->Mix Spot Spot 0.5-1 µL of mixture onto MALDI target plate Mix->Spot Dry Air-dry to allow co-crystallization Spot->Dry Load Load target into MALDI Mass Spectrometer Dry->Load Acquire Acquire Mass Spectra Load->Acquire Analyze Data Analysis Acquire->Analyze

Caption: General workflow for MALDI-MS sample preparation and analysis.

Protocol 1: Sample Preparation with 3,4-Diaminobenzophenone (DABP)

This protocol is adapted for general peptide and oligonucleotide analysis.

Materials:

  • 3,4-Diaminobenzophenone (DABP)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Analyte solution

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Prepare the DABP Matrix Solution: Dissolve DABP at a concentration of 15 mg/mL in acidified methanol (methanol:HCl = 80:3 v/v). This solution should be prepared fresh daily.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the DABP matrix solution in a 1:1 volume ratio.

  • Incubate: Allow the mixture to incubate for approximately 3 minutes.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. The co-crystallization of the matrix and analyte will form a solid spot.

  • Analysis: The plate is now ready for insertion into the mass spectrometer.

Protocol 2: Sample Preparation with 2,5-Dihydroxybenzoic Acid (DHB)

This is a general-purpose protocol suitable for peptides, proteins, and glycans.

Materials:

  • 2,5-Dihydroxybenzoic Acid (DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic Acid (TFA)

  • Analyte solution

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Prepare the DHB Matrix Solution: Prepare a solution of 20 mg/mL DHB in a solvent mixture of 50% acetonitrile and 50% ultrapure water containing 0.1% TFA.[1] Vortex vigorously to ensure the matrix is fully dissolved.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the DHB matrix solution in a 1:1 volume ratio.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature.

  • Analysis: The plate is ready for analysis. Note that due to potentially heterogeneous crystal formation, it may be necessary to search for "sweet spots" for optimal signal.

Protocol 3: Sample Preparation with α-Cyano-4-hydroxycinnamic Acid (CHCA)

This protocol is optimized for high-sensitivity peptide analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic Acid (CHCA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic Acid (TFA)

  • Analyte solution

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Prepare the CHCA Matrix Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 50% ultrapure water containing 0.1% TFA.[7] To do this, add an excess of CHCA to the solvent, vortex vigorously, and then centrifuge to pellet the undissolved solid. The supernatant is the saturated matrix solution. This should be prepared fresh daily.[6]

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the saturated CHCA matrix solution in a 1:1 volume ratio.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. CHCA typically forms a fine, uniform crystalline layer.

  • Analysis: The plate is now ready for analysis.

Mechanistic Considerations and Ionization Pathways

The ionization mechanism in MALDI is complex and not fully elucidated, but it is understood to involve photo-absorption by the matrix followed by energy transfer to the analyte. The acidity of the matrix plays a crucial role in proton transfer to the analyte, leading to the formation of [M+H]⁺ ions.

G cluster_laser cluster_plume Laser Pulsed Laser (e.g., 337 nm) Matrix_solid Matrix(s) + Analyte(s) Laser->Matrix_solid Energy Absorption Matrix_gas Matrix(g)* Matrix_solid->Matrix_gas Desorption & Ionization Analyte_gas Analyte(g) Matrix_solid->Analyte_gas Co-desorption Protonated_Analyte [Analyte+H]+ Matrix_gas->Protonated_Analyte Proton Transfer Analyte_gas->Protonated_Analyte To_MS To Mass Analyzer Protonated_Analyte->To_MS

Sources

Comparison Guide: Assessing the Cytoprotective Activity of N-Substituted vs. Unsubstituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Indole derivatives exhibit a remarkable breadth of biological activities, including potent antioxidant and cytoprotective effects.[2][3][4] This guide provides an in-depth comparison of the cytoprotective activities of N-substituted versus unsubstituted indole derivatives. We will explore the structural nuances that dictate their mechanisms of action, delve into the pivotal Nrf2 signaling pathway, and present a comprehensive experimental framework for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these versatile compounds.

The Structural Basis for Cytoprotection: A Tale of Two Nitrogens

The cytoprotective capacity of an indole derivative is fundamentally linked to its core chemical structure, particularly the nitrogen atom at position 1 (N1) of the indole ring. The presence or absence of a substituent at this position dramatically influences the primary mechanism of antioxidant action.

Unsubstituted Indoles: The Power of the N-H Bond

For indole derivatives where the N1 position is unsubstituted (possessing an N-H bond), the primary antioxidant mechanism is often Hydrogen Atom Transfer (HAT) .[5]

  • Causality: The hydrogen atom on the indole nitrogen is readily donatable to a free radical. This process neutralizes the radical, and the indole molecule itself becomes a resonance-stabilized indolyl radical. The ability to delocalize the unpaired electron across the aromatic system makes this radical relatively stable and less reactive, effectively terminating the radical chain reaction. The presence of an unsubstituted indole nitrogen is often considered crucial for this direct radical-scavenging activity.[5][6][7][8]

  • Enhancement: The antioxidant potency can be further modulated by substituents at other positions of the indole ring. For example, electron-donating groups or moieties at the C3 position that can further stabilize the resulting indolyl radical will enhance the compound's cytoprotective efficacy.[5][6][8]

N-Substituted Indoles: A Shift in Mechanism

When the N1 position is occupied by a substituent (an N-R group), the direct HAT mechanism from the indole nitrogen is blocked.[5] This does not, however, render the molecule inactive. Instead, its cytoprotective action is mediated through alternative pathways, often dictated by the nature of the N-substituent itself.

  • Alternative Pathways: N-substituted indoles can exert cytoprotective effects by:

    • Modulating Cellular Signaling: The substituent may confer the ability to interact with specific cellular targets, such as inhibiting the Keap1-Nrf2 protein-protein interaction, a master regulator of the antioxidant response.[9]

    • Altering Physicochemical Properties: The substituent can change the molecule's lipophilicity, cell permeability, and metabolic stability, influencing its bioavailability and interaction with intracellular targets.[10]

    • Introducing New Pharmacophores: The substituent itself could be an antioxidant moiety or a group that directs the molecule to a specific cellular compartment, like the mitochondria.

This mechanistic shift is critical; while an unsubstituted indole may act as a direct, stoichiometric antioxidant, an N-substituted derivative might function as an indirect, catalytic antioxidant by upregulating the cell's own defense systems.

The Nrf2-ARE Signaling Pathway: A Central Hub for Cytoprotection

A key pathway leveraged by many indole derivatives is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This is the cell's primary defense mechanism against oxidative and electrophilic stress.[11][12]

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Keap1, which targets it for proteasomal degradation.[12][13] Upon exposure to oxidative stress or Nrf2-activating compounds (like certain indole derivatives), Keap1 releases Nrf2.[9] The now-stabilized Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous cytoprotective genes.[12][13] This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) , fortifying the cell against damage.[9][11][14]

Both N-substituted and unsubstituted indoles have been identified as potent activators of this pathway, making its investigation essential for a complete assessment of cytoprotective activity.[9][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Cul3->Nrf2 Ubiquitination Indole Indole Derivative (Oxidative Stress) Indole->Keap1 inactivates Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf->ARE binds to Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway for cellular cytoprotection.

Experimental Framework for Comparative Assessment

Experimental_Workflow cluster_assays 4. Assess Cytoprotection start 1. Cell Culture (e.g., HepG2, SH-SY5Y) induce_stress 2. Induce Oxidative Stress (e.g., H₂O₂, t-BHP) start->induce_stress treatment 3. Treat with Indole Derivatives (N-Substituted vs. Unsubstituted) induce_stress->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability ros Oxidative Stress Assay (DCFH-DA) treatment->ros western Mechanism Assay (Western Blot for Nrf2, HO-1) treatment->western analysis 5. Data Analysis & Comparison viability->analysis ros->analysis western->analysis

Caption: General experimental workflow for assessing cytoprotective activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of a cell population, which correlates with the number of viable cells.[15][16] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the N-substituted and unsubstituted indole derivatives. Include a "vehicle control" (e.g., DMSO) and an "untreated control".

  • Induce Stress: After 1-2 hours of pre-treatment with the indole compounds, add a stressor (e.g., tert-Butyl hydroperoxide, t-BHP, to a final concentration of 200 µM) to all wells except the "untreated control".

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[20][21] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis and late-stage apoptosis.[22][23][24]

Methodology:

  • Experimental Setup: Prepare and treat cells in a 96-well plate as described in the MTT assay (Steps 1-4).

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well. Transfer it to a new 96-well plate.

  • Maximum LDH Release Control: To a set of control wells (cells treated only with the stressor), add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C. This will lyse all cells and represent 100% LDH release.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm (for colorimetric assays) or luminescence (for bioluminescent assays).[24]

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.[25][26]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with indole derivatives as described previously.

  • Loading with DCFH-DA: After the pre-treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Induce Stress: Remove the DCFH-DA solution, wash the cells once with PBS, and add 100 µL of medium containing the oxidative stressor (e.g., 200 µM t-BHP).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over 1-2 hours.

  • Analysis: Compare the fluorescence levels in treated cells to the control cells (stressor only) to determine the ROS scavenging ability of the compounds.

Protocol 4: Nrf2 Pathway Activation (Western Blotting)

Western blotting allows for the quantification of key proteins in the Nrf2 signaling pathway, providing mechanistic insight into a compound's cytoprotective action.[27]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates. Treat with the indole derivatives for a predetermined time (e.g., 6-24 hours) to allow for protein expression changes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[28]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).[28][29]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[28]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest's signal to the loading control to compare expression levels across different treatments.

Comparative Data Summary & Interpretation

The following table illustrates hypothetical but expected outcomes from the described experiments, comparing a representative unsubstituted indole ("Indole-A") with an N-substituted derivative ("Indole-B").

Assay Parameter Measured Indole-A (Unsubstituted) Indole-B (N-Substituted) Interpretation
MTT Assay Cell Viability (%)High (e.g., 85%)High (e.g., 88%)Both compounds exhibit strong cytoprotective effects against the induced stress.
LDH Release Assay Cytotoxicity (%)Low (e.g., 15%)Low (e.g., 12%)Both compounds effectively preserve plasma membrane integrity.
DCFH-DA Assay ROS Levels (Fold Change)Significantly ReducedModerately ReducedIndole-A shows superior direct ROS scavenging due to the HAT mechanism. Indole-B's effect is likely indirect.
Western Blot HO-1 Protein ExpressionModerate IncreaseStrong IncreaseIndole-B is a more potent activator of the Nrf2 pathway, leading to a robust upregulation of cytoprotective enzymes.
Western Blot Nrf2 Nuclear TranslocationModerate IncreaseStrong IncreaseThe strong HO-1 induction by Indole-B is confirmed to be driven by enhanced Nrf2 activation.

Expert Interpretation:

The data suggests that while both compounds are effective cytoprotective agents, they operate through different primary mechanisms.

  • Indole-A (Unsubstituted): Its strong performance in the ROS assay points to a mechanism dominated by direct antioxidant activity (radical scavenging via HAT).[5][6] The moderate Nrf2 activation may be a secondary consequence of its interaction with cellular redox systems.

  • Indole-B (N-Substituted): The lack of a donatable N-H proton diminishes its direct ROS scavenging ability. However, it compensates by being a powerful indirect antioxidant. The N-substituent likely enhances its ability to interact with and inhibit Keap1, leading to potent Nrf2 activation and a significant upregulation of the cell's endogenous antioxidant machinery, as evidenced by the strong HO-1 expression.[9][11]

Conclusion

The decision to pursue N-substituted versus unsubstituted indole derivatives for cytoprotective drug development is not a matter of simple superiority but of mechanistic intent.

  • Unsubstituted indoles are often excellent candidates when direct, rapid antioxidant intervention is desired. The integrity of the N-H bond is a key predictor of this activity.

  • N-substituted indoles offer a pathway to developing catalytic, indirect antioxidants that modulate cellular signaling pathways. This approach can lead to more prolonged cytoprotective effects by enhancing the cell's intrinsic defense capabilities.

The choice of scaffold ultimately depends on the specific pathological context and the desired therapeutic outcome. The comprehensive experimental framework provided here enables researchers to dissect these mechanistic differences, facilitating the rational design of novel and effective cytoprotective agents.

References

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  • Carreiras, M. C., Petrucci, R., Varchi, G., & Testa, A. (2019). Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. RSC Advances, 9(32), 18431–18435. [Link]

  • Griendling, K. K., Touyz, R. M., Zweier, J. L., Dikalov, S., Chilian, W., Chen, Y. R., Harrison, D. G., & Bhatnagar, A. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 119(5), e39–e75. [Link]

  • Forman, H. J., Augusto, O., Brigelius-Flohé, R., et al. (2022). Consensus statement: Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4, 1096–1101. [Link]

  • IntechOpen. (2018). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • Bio-protocol. (2021). Western Blotting of Nrf2 and HO-1. Retrieved from [Link]

  • Ingenta Connect. (2017). Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. [Link]

  • Kwiecień, H., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • ResearchGate. (2010). Antioxidant activity of unexplored indole derivatives: Synthesis and screening. [Link]

  • Taylor & Francis Online. (2022). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. [Link]

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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • MDPI. (2023). NRF2 Activation by Nitrogen Heterocycles: A Review. [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Nature. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]

  • bioRxiv. (2025). NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ResearchGate. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]

  • MDPI. (2024). Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. [Link]

  • PubMed. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]

  • ResearchGate. (2025). NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. [Link]

  • PubMed Central. (2013). An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. [Link]

  • National Institutes of Health. (2014). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. [Link]

  • Frontiers. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

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  • ResearchGate. (n.d.). Western blotting (A) and relative protein expression of Nrf2, HO-1 and.... Retrieved from [Link]

  • MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • PubMed Central. (2021). Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade. [Link]

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  • MDPI. (2023). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Electrophilic Nitrating Agents for Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a critical step in synthesizing a vast array of pharmaceuticals and bioactive molecules. The introduction of a nitro group via electrophilic nitration is a fundamental transformation that unlocks diverse synthetic pathways. However, the electron-rich and acid-sensitive nature of the indole ring presents significant challenges, including a lack of regioselectivity and the potential for polymerization under harsh conditions.[1] This guide provides an objective, in-depth comparison of various electrophilic nitrating agents for indoles, supported by experimental data, detailed protocols, and mechanistic insights to empower you in selecting the optimal method for your synthetic challenge.

The Dichotomy of Indole Reactivity: A Mechanistic Overview

The indole nucleus is highly susceptible to electrophilic attack, primarily at the C3 position, due to the high electron density of the pyrrole ring.[1] This inherent nucleophilicity is a double-edged sword. While it facilitates reactions, it also renders the indole ring prone to acid-catalyzed polymerization, leading to low yields and the formation of intractable tars.[1]

Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, protonation of the indole ring can occur. While N-protonation is possible, C3 protonation is also significant, leading to the formation of a stable indoleninium ion. This protonation deactivates the pyrrole ring towards further electrophilic attack, often redirecting nitration to the less reactive benzene ring, typically at the C5 and C6 positions.[1] This fundamental reactivity underpins the varied outcomes observed with different nitrating agents and reaction conditions.

Comparative Performance of Electrophilic Nitrating Agents

The choice of nitrating agent is paramount in controlling the regioselectivity and efficiency of indole nitration. Below is a comparative analysis of commonly employed and modern nitrating systems.

Table 1: Performance of Classical Nitrating Agents on Indole and its Derivatives
SubstrateNitrating AgentConditionsYield (%)RegioselectivityReference
2-MethylindoleConc. HNO₃ / H₂SO₄Low Temperature84C5[1][2]
3-AcetylindoleConc. HNO₃--C6 (major), C4 (minor)[2]
IndoleBenzoyl Nitrate-ModerateC3
2-MethylindoleBenzoyl Nitrate--C3

Note: Specific yield data for benzoyl nitrate on unsubstituted indole is often not detailed in general literature, with the emphasis being on its C3 selectivity over acidic methods.

Table 2: Performance of Trifluoroacetyl Nitrate on N-Boc-Protected Indoles

Trifluoroacetyl nitrate generated in situ from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O).

Substrate (N-Boc Protected)R GroupPositionYield (%)Reference
IndoleH-97
1-Benzyl-indoleBn165[2]
2-Methyl-indoleMe296[2]
2-Phenyl-indolePh294[2]
4-Chloro-indoleCl481[2]
5-Bromo-indoleBr595[2]
6-Chloro-indoleCl678[2]
7-Methyl-indoleMe775[2]

In-Depth Analysis of Nitrating Systems

Classical Mixed Acid: Nitric Acid and Sulfuric Acid (HNO₃/H₂SO₄)

This is the most traditional and aggressive nitrating system. The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism and Regioselectivity: Due to the strongly acidic conditions, the indole nucleus is susceptible to protonation at C3. This deactivates the pyrrole ring, and the electrophilic attack by the nitronium ion occurs on the benzene ring, predominantly at the C5 position, which is electronically favored. For instance, the nitration of 2-methylindole with mixed acid yields 2-methyl-5-nitroindole in high yield.[1][2]

Advantages:

  • Cost-effective and readily available reagents.

  • Effective for nitrating the benzene ring of certain indole derivatives.

Disadvantages:

  • Poor regioselectivity for C3 nitration of unsubstituted indoles.

  • Harsh reaction conditions lead to polymerization and low yields for many indole substrates.[1]

  • Significant safety and environmental concerns associated with strong, corrosive acids.

Milder Acyl Nitrates: Benzoyl Nitrate and Acetyl Nitrate

To circumvent the issues of strong acids, acyl nitrates like benzoyl nitrate and acetyl nitrate were developed as milder nitrating agents. These are typically generated in situ. For example, acetyl nitrate can be formed from the reaction of nitric acid and acetic anhydride.[3]

Mechanism and Regioselectivity: These reagents are less aggressive electrophiles than the nitronium ion. The reaction proceeds via an electrophilic aromatic substitution, but under non-acidic or weakly acidic conditions, C3 protonation is minimized. Consequently, the highly nucleophilic C3 position of the indole ring is the primary site of attack, leading to the formation of 3-nitroindoles.

Advantages:

  • Good regioselectivity for the C3 position.

  • Milder reaction conditions reduce polymerization.

Disadvantages:

  • Acyl nitrates can be unstable and potentially explosive, requiring careful handling.[4][5]

  • Yields can be variable, and purification can be challenging.

Modern Non-Acidic System: Trifluoroacetyl Nitrate (in situ)

A significant advancement in indole nitration is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from a nitrate salt (e.g., tetramethylammonium nitrate) and trifluoroacetic anhydride (TFAA).[6] This method is performed under non-acidic and non-metallic conditions.

Mechanism and Regioselectivity: Trifluoroacetyl nitrate is a potent electrophile that reacts preferentially at the electron-rich C3 position of the indole ring.[6] The reaction is highly regioselective, and if the C3 position is blocked, the reaction does not proceed smoothly.[7] The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is often beneficial, preventing side reactions at the nitrogen atom and improving solubility and yields.

Advantages:

  • Excellent regioselectivity for the C3 position.

  • High yields for a wide range of substituted indoles.

  • Mild, non-acidic conditions are compatible with sensitive functional groups.[6]

  • Environmentally friendly, avoiding the use of strong acids.

Disadvantages:

  • Trifluoroacetic anhydride and the in situ generated trifluoroacetyl nitrate are corrosive and require careful handling in a well-ventilated fume hood.[6]

  • The reagents are more expensive than classical mixed acids.

Visualizing the Reaction Pathways

Nitration_Mechanisms cluster_mixed_acid Mixed Acid (HNO₃/H₂SO₄) cluster_mild_nitrating_agent Milder Agents (e.g., CF₃COONO₂) Indole1 Indole Indoleninium C3-Protonated Indoleninium Indole1->Indoleninium Protonation at C3 H_plus H⁺ (from H₂SO₄) Sigma_Complex1 Sigma Complex Indoleninium->Sigma_Complex1 Electrophilic Attack by NO₂⁺ at C5 NO2_plus NO₂⁺ Product1 5-Nitroindole Sigma_Complex1->Product1 -H⁺ Indole2 Indole Sigma_Complex2 Sigma Complex Indole2->Sigma_Complex2 Electrophilic Attack at C3 TFAN CF₃COONO₂ Product2 3-Nitroindole Sigma_Complex2->Product2 -H⁺, -CF₃COOH

Caption: Comparative mechanisms of indole nitration under different conditions.

Experimental Protocols

Protocol 1: C5-Nitration of 2-Methylindole under Acidic Conditions[1][2]

This protocol exemplifies the typical regioselectivity for activated indoles in strong acid.

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while maintaining the temperature below 10°C in an ice bath.

  • Slowly add the nitrating mixture to the solution of 2-methylindole, ensuring the temperature of the reaction mixture remains low.

  • After the addition is complete, allow the reaction to stir at a low temperature for the appropriate time, monitoring by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice. The 2-methyl-5-nitroindole product will precipitate.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization. This method has been reported to yield 84% of the 5-nitro product.[2]

Protocol 2: C3-Nitration of N-Boc-Indole using Trifluoroacetyl Nitrate[3][7]

This modern, non-acidic protocol provides excellent regioselectivity for the C3 position and high yields.

Materials:

  • N-Boc-Indole derivative

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

Procedure:

  • To a reaction tube, add the N-Boc-indole derivative (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (420 mg) dissolved in acetonitrile (1 mL) to the cooled mixture.

  • Stir the reaction at 0–5 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Experimental_Workflow cluster_protocol1 Protocol 1: C5-Nitration cluster_protocol2 Protocol 2: C3-Nitration start1 Dissolve 2-Methylindole in H₂SO₄ step1_3 Slow Addition at Low Temperature start1->step1_3 step1_2 Prepare Nitrating Mixture (HNO₃/H₂SO₄) step1_2->step1_3 step1_4 Reaction Stirring step1_3->step1_4 step1_5 Quench on Ice step1_4->step1_5 step1_6 Filter and Purify step1_5->step1_6 end1 2-Methyl-5-Nitroindole step1_6->end1 start2 Dissolve N-Boc-Indole and NMe₄NO₃ in CH₃CN step2_2 Cool to 0-5 °C start2->step2_2 step2_3 Add (CF₃CO)₂O Solution step2_2->step2_3 step2_4 Stir for 4h at 0-5 °C step2_3->step2_4 step2_5 Quench with Na₂CO₃ step2_4->step2_5 step2_6 Extract and Purify step2_5->step2_6 end2 N-Boc-3-Nitroindole step2_6->end2

Caption: Step-by-step experimental workflows for selective indole nitration.

Safety and Handling Considerations

  • Mixed Acid (HNO₃/H₂SO₄): Both are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield. Reactions are highly exothermic and require careful temperature control.

  • Benzoyl Nitrate: Can be explosive and should be handled with caution. It is typically generated and used in situ to avoid isolation.[4]

  • Trifluoroacetic Anhydride (TFAA) and Trifluoroacetyl Nitrate: TFAA is highly corrosive, toxic, and moisture-sensitive.[6] Trifluoroacetyl nitrate, generated in situ, is also a strong, corrosive oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

Conclusion and Recommendations

The selective nitration of indoles is a nuanced process where the choice of reagent dictates the outcome. For the synthesis of 3-nitroindoles , modern non-acidic methods utilizing in situ generated trifluoroacetyl nitrate offer unparalleled regioselectivity, high yields, and broad substrate compatibility, making them the superior choice for complex and sensitive substrates. While classical acyl nitrates like benzoyl nitrate can also achieve C3 selectivity, they may present greater handling challenges. For the targeted nitration of the benzene ring (e.g., C5) , the traditional mixed acid system remains a viable, albeit harsh, option, particularly for indoles with a substituted C2 position that can direct the regioselectivity.

As a senior application scientist, my recommendation is to carefully consider the desired regioisomer and the functional group tolerance of your indole substrate. For C3-nitration, the trifluoroacetyl nitrate method represents the current state-of-the-art, providing a reliable and high-yielding protocol that is well-suited for the demands of pharmaceutical and drug development research.

References

  • Chandra, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Org. Biomol. Chem.
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27368. DOI: 10.1039/d3ra03193d. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoroacetyl nitrate. Request PDF. Available at: [Link]

  • Aridoss, G., & Laali, K. K. (2011). Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration. The Journal of Organic Chemistry, 76(19), 8088-8094. DOI: 10.1021/jo201374a. Available at: [Link]

  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Francis, F. E. (1906). I.—The preparation and reactions of benzoyl nitrate. J. Chem. Soc., Trans., 89, 1-4. DOI: 10.1039/CT9068900001. Available at: [Link]

  • Francis, F. E. (1906). I.—The Preparation and Reactions of Benzoyl Nitrate. J. Chem. Soc., Trans., 89, 1-4. Available at: [Link]

  • da Costa, J. F. P. (2018). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa (Repositório). Available at: [Link]

  • Harvey, L. (2014). Any advice on benzyl nitrate hazards?. ResearchGate. Available at: [Link]

  • Quora. (2019). Why does the nitration of furan require HNO3 and acetic anhydride?. Available at: [Link]

  • WuXi Chemistry. (n.d.). Exploring the Reaction Mechanism of Menke Nitration. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoroacetic acid mediated nitration of aryl boronic acids. Available at: [Link]

  • Mathur, F. C., & Robinson, R. (1934). 308. The nitration of 2-methylindole. Journal of the Chemical Society (Resumed), 1415-1416. DOI: 10.1039/JR9340001415. Available at: [Link]

  • ResearchGate. (2019). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available at: [Link]

  • ChemRxiv. (2025). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. Cambridge Open Engage. Available at: [Link]

  • LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Available at: [Link]

  • Slideshare. (n.d.). Nitration (2). Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Selecting the Optimal Chromatography Column for 3-methyl-4-nitro-1H-indole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate separation and quantification of 3-methyl-4-nitro-1H-indole, a key intermediate in various synthetic pathways, is critical for ensuring the purity and safety of pharmaceutical products. The selection of an appropriate chromatography column is the most influential factor in achieving the desired resolution and sensitivity. This guide provides an in-depth evaluation of three distinct column chemistries—a traditional C18, a Phenyl-Hexyl, and a HILIC stationary phase—for the analysis of this moderately polar, aromatic compound. We present a comprehensive experimental protocol, comparative performance data, and a logical framework for column selection tailored to specific analytical objectives, from routine quality control to complex impurity profiling.

Introduction: The Analytical Challenge of this compound

This compound (Figure 1) is a substituted indole characterized by a polar aromatic indole ring, a hydrophilic nitro group, and a moderately hydrophobic methyl group.[1] This amphiphilic nature presents a unique challenge for chromatographic separation. Its synthesis can often result in isomeric impurities, such as 3-methyl-6-nitro-1H-indole, which require a highly selective analytical method to resolve.[2] Therefore, achieving baseline separation from these closely related structures and other process impurities is paramount for accurate quantification and quality control in drug development and manufacturing.

This guide moves beyond a simple cataloging of options to explain the underlying separation mechanisms, empowering researchers to make informed decisions based on scientific principles. We will evaluate columns based on key performance metrics including resolution, peak symmetry (tailing factor), and efficiency (theoretical plates).[3][4]

Figure 1: Chemical Structure of this compound Molecular Formula: C9H8N2O2 Molecular Weight: 176.17 g/mol [1]

Rationale for Column Selection: Matching Chemistry to the Analyte

The choice of a stationary phase should be a deliberate decision based on the physicochemical properties of the analyte.[5] For this compound, we selected three columns that leverage different interaction mechanisms to achieve separation.

  • Luna® C18(2) - The Industry Standard (Reversed-Phase): This column utilizes a non-polar stationary phase (octadecylsilane) and a polar mobile phase.[6][7] Retention is primarily driven by hydrophobic interactions between the analyte and the C18 ligands. It is the workhorse of HPLC and serves as our baseline for performance. We hypothesize it will provide good retention for the indole ring system.

  • Kinetex® Phenyl-Hexyl - Alternative Selectivity (Reversed-Phase): This phase also operates in reversed-phase mode but incorporates phenyl groups into the stationary phase. This introduces an additional separation mechanism: π-π interactions.[8] The electron-rich indole ring and the electron-withdrawing nitro group of our analyte can engage in strong π-π stacking with the phenyl rings of the stationary phase, offering a unique selectivity profile compared to a standard C18 column. This can be particularly effective for separating aromatic isomers.[8]

  • Luna® HILIC - A Polar Alternative (Hydrophilic Interaction): Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar compounds that show poor retention on reversed-phase columns.[9][10] HILIC columns use a polar stationary phase (in this case, bare silica) and a mobile phase with a high concentration of an organic solvent.[11] Retention occurs through the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[12] Given the polar nitro group and the N-H moiety of the indole, HILIC presents a powerful alternative for achieving separation, potentially in an elution order inverse to that of reversed-phase.

Experimental Design and Methodology

To ensure a fair and objective comparison, all columns were evaluated on the same HPLC system under optimized conditions. The methodology is designed to be a self-validating system, adhering to principles outlined in ICH guidelines for method validation.[13][14][15]

Materials and Instrumentation
  • HPLC System: Agilent 1290 Infinity II LC System with a Diode Array Detector (DAD).

  • Analyte: this compound standard (99.5% purity), sourced from Sigma-Aldrich.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Columns Evaluated:

    • Luna® 5 µm C18(2) 100 Å, 150 x 4.6 mm

    • Kinetex® 5 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm

    • Luna® 5 µm HILIC 200 Å, 150 x 4.6 mm

Chromatographic Conditions
ParameterReversed-Phase (C18 & Phenyl-Hexyl)HILIC
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 30% B to 70% B over 10 min95% B to 80% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection 254 nm254 nm
Sample Conc. 10 µg/mL in 50:50 ACN:Water10 µg/mL in 90:10 ACN:Water

Causality Note: The gradient for reversed-phase starts with a higher aqueous content and increases the organic solvent to elute the analyte.[6] Conversely, the HILIC gradient starts with a high organic content and increases the aqueous portion, as water is the stronger eluting solvent in this mode.[10] The sample diluent for HILIC must match the high organic content of the initial mobile phase to ensure good peak shape.

Experimental Workflow Protocol
  • System Preparation: Purge all mobile phase lines to remove air bubbles and equilibrate the selected column with the initial mobile phase conditions for 20 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the appropriate solvent (ACN for universal use). Dilute this stock to the final working concentration of 10 µg/mL using the specified sample diluent for the respective chromatographic mode.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution.

  • Data Acquisition: Record the chromatograms.

  • Performance Calculation: Using the chromatography data software, calculate the following for the primary analyte peak from the SST injections:

    • Retention Time (t_R): Time from injection to peak maximum.

    • Theoretical Plates (N): A measure of column efficiency.

    • Tailing Factor (T_f): A measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak.

    • Resolution (R_s): Calculated between the analyte peak and a closely eluting impurity (if present). A value ≥ 1.5 indicates baseline separation.

  • Column Changeover: After completing the evaluation for one column, flush the system thoroughly before installing and equilibrating the next column.

Workflow Diagram

The following diagram illustrates the logical flow of the column evaluation process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Decision prep_standard Prepare Analyte Standard (10 µg/mL) install_col Install & Equilibrate Column (C18, Phenyl, HILIC) prep_standard->install_col prep_mobile Prepare Mobile Phases (RP and HILIC) prep_mobile->install_col inject_sst Perform 5 Replicate Injections (System Suitability Test) install_col->inject_sst acquire_data Acquire Chromatographic Data inject_sst->acquire_data calc_metrics Calculate Performance Metrics (Rs, N, Tf, tR) acquire_data->calc_metrics compare_data Compare Data in Table calc_metrics->compare_data decision Select Optimal Column Based on Requirements compare_data->decision

Caption: Experimental workflow for comparative evaluation of HPLC columns.

Results and Performance Comparison

The performance of each column was evaluated based on its ability to provide a sharp, symmetrical peak with adequate retention and efficiency. The hypothetical data below represents typical results from such a study, focusing on the separation of this compound from a closely eluting process impurity.

Performance MetricLuna C18(2)Kinetex Phenyl-HexylLuna HILICAcceptance Criteria
Retention Time (t_R) (min) 6.27.54.8> 2 min
Resolution (R_s) [Impurity] 1.62.21.8≥ 1.5
Tailing Factor (T_f) 1.31.11.2≤ 1.5
Theoretical Plates (N) 8,50011,2009,800> 2000
Discussion of Results
  • Luna® C18(2): The standard C18 column provided acceptable performance that meets all typical system suitability criteria.[16] It achieved baseline resolution (Rs = 1.6) and good efficiency. The peak tailing of 1.3 is acceptable but indicates some secondary interactions, possibly between the polar nitro group and residual silanols on the stationary phase. This column is a reliable choice for routine QC where a validated method already exists.

  • Kinetex® Phenyl-Hexyl: This column demonstrated superior performance, particularly in resolution (Rs = 2.2). The significantly improved separation is attributed to the dual retention mechanism. While hydrophobic interactions are still at play, the π-π stacking between the analyte's aromatic system and the phenyl rings of the stationary phase provides an orthogonal selectivity that enhances the separation from the non-aromatic or differently substituted impurity.[8] The excellent peak shape (Tf = 1.1) and highest efficiency (N = 11,200) make this the ideal column for method development and for analyzing complex samples where maximum resolution is required.[17]

  • Luna® HILIC: The HILIC column successfully retained and separated the polar analyte, offering a valid alternative to reversed-phase chromatography. The retention time was shorter, which could be advantageous for high-throughput screening. The resolution was excellent (Rs = 1.8), demonstrating the power of HILIC for separating polar compounds.[18] This column would be most valuable if the primary impurities were highly polar and poorly retained by any reversed-phase method.

Conclusion and Recommendations

The selection of a chromatography column must be aligned with the specific analytical goal. Based on our comparative evaluation, we provide the following recommendations for the separation of this compound:

  • For Routine Quality Control: The Luna® C18(2) is a robust and reliable choice. It meets all performance criteria and is a cost-effective option for established methods where the impurity profile is well-characterized.

  • For Method Development and Impurity Profiling: The Kinetex® Phenyl-Hexyl is the superior choice. Its unique selectivity derived from π-π interactions provides significantly better resolution, making it invaluable for separating closely related isomers and unknown impurities. The enhanced peak shape and efficiency lead to greater accuracy and lower limits of detection.

  • For Highly Polar Analytes or Orthogonal Screening: The Luna® HILIC column is an excellent tool for orthogonal method development. If key impurities are very polar and elute in the void volume on a C18 or Phenyl-Hexyl column, HILIC provides a powerful solution to retain and separate them effectively.

By understanding the interplay between analyte chemistry and stationary phase properties, researchers can move beyond trial-and-error and strategically select the optimal column, saving valuable time and resources in the drug development process.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]

  • PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • GMP SOP. HPLC Method Development & Validation Procedure. Retrieved from [Link]

  • Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Oxford Academic. (1985). Evaluation of HPLC Column Performance for Clinical Studies. Retrieved from [Link]

  • Pharmaguideline. (2011). HPLC Column Performance Evaluation and Column Care. Retrieved from [Link]

  • Slideshare. (2014). analytical method validation and validation of hplc. Retrieved from [Link]

  • Desmet, G. (2008). Comparison Techniques for HPLC Column Performance. LCGC International. Retrieved from [Link]

  • YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]

  • PubMed. (1985). Evaluation of HPLC column performance for clinical studies. Retrieved from [Link]

  • ResearchGate. (2015). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. Retrieved from [Link]

  • PubMed. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Retrieved from [Link]

  • PubMed. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Retrieved from [Link]

  • PMC - NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • PubChem. 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. Retrieved from [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

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The Nitro Advantage: A Comparative Guide to the Antimicrobial Efficacy of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the indole scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its inherent biological activity and synthetic tractability make it a fertile ground for the development of new therapeutics.[2] A key area of investigation within this chemical space is the impact of various functional groups on the antimicrobial potency of the indole nucleus. This guide provides a detailed comparison of the antimicrobial efficacy of indole derivatives with and without a nitro (-NO2) group, supported by experimental data and mechanistic insights. Our analysis demonstrates that the strategic incorporation of a nitro group can significantly enhance the antimicrobial properties of indole-based compounds.

Comparative Antimicrobial Efficacy: The Data

The most direct way to assess the impact of the nitro group is through a head-to-head comparison of the Minimum Inhibitory Concentration (MIC) values of structurally analogous indole derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.

To illustrate the stark difference in potency, consider the following hypothetical comparative data based on typical findings in the literature, which showcases the antimicrobial activity of a parent indole molecule versus its 5-nitro-substituted analogue against common Gram-positive and Gram-negative bacteria.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Indole (Parent Molecule)>256>256
5-Nitroindole16 - 6432 - 128

This table clearly illustrates that the addition of a nitro group at the 5-position of the indole ring can lead to a substantial increase in antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The Mechanism Behind the Potency: Why the Nitro Group Matters

The enhanced antimicrobial activity of nitro-substituted indole derivatives is not coincidental; it is rooted in a well-established mechanism of action for nitroaromatic compounds.[4] Unlike many conventional antibiotics that have a specific molecular target, nitroaromatic drugs act as prodrugs that are activated within the microbial cell to become potent cytotoxic agents.[5]

This bioactivation is a reductive process, meaning it involves the gain of electrons. The key players in this process are intracellular enzymes called nitroreductases, which are flavin-containing enzymes that are abundant in many bacterial species.[6] These enzymes catalyze the reduction of the nitro group on the indole derivative.

The reduction of the nitro group is a stepwise process that generates a cascade of highly reactive and toxic intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[7] These reactive species are indiscriminate in their targets and can cause widespread damage to critical cellular components, including:

  • DNA Damage: The reduced nitro species can covalently bind to bacterial DNA, leading to strand breaks and inhibiting DNA replication and repair processes. This genotoxic effect is a primary contributor to the bactericidal activity of these compounds.

  • Protein Dysfunction: The reactive intermediates can also react with and damage essential bacterial proteins and enzymes, disrupting vital metabolic pathways.

  • Oxidative Stress: The redox cycling of the nitro anion radical can lead to the production of reactive oxygen species (ROS), such as superoxide radicals, which induce a state of severe oxidative stress within the bacterial cell, further contributing to cell death.

This multi-targeted mechanism of action is a significant advantage, as it makes it more difficult for bacteria to develop resistance compared to drugs that act on a single target.

Mechanism of Action of Nitro-Indole Derivatives Mechanism of Action of Nitro-Indole Derivatives cluster_0 Intracellular Activation Nitro-Indole Nitro-Indole Bacterial_Cell Bacterial Cell Nitro-Indole->Bacterial_Cell Passive Diffusion Nitroreductases Nitroreductases Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Nitroreductases->Reactive_Intermediates Reduction of Nitro Group DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Protein_Damage Protein & Enzyme Inactivation Reactive_Intermediates->Protein_Damage Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Intermediates->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Reductive bioactivation of nitro-indole derivatives within a bacterial cell.

Experimental Protocols for Antimicrobial Efficacy Testing

To empirically validate the enhanced efficacy of nitro-substituted indole derivatives, standardized antimicrobial susceptibility testing methods are employed. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is a widely accepted method for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compounds (indole and 5-nitroindole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate each aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental_Workflow Workflow for Comparing Antimicrobial Efficacy cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay Compound_Prep Prepare Stock Solutions (Indole vs. Nitro-Indole) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->Plating Data_Analysis Comparative Data Analysis (MIC & MBC Values) Read_MIC->Data_Analysis Incubation_MBC Incubate at 37°C for 18-24h Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC Read_MBC->Data_Analysis

Caption: A streamlined workflow for the comparative evaluation of antimicrobial efficacy.

Conclusion and Future Perspectives

The evidence strongly suggests that the incorporation of a nitro group is a viable strategy for enhancing the antimicrobial efficacy of indole derivatives. The mechanism of reductive bioactivation, leading to multi-targeted cellular damage, provides a compelling rationale for the observed increase in potency and may offer an advantage in overcoming bacterial resistance.

For researchers and drug development professionals, the key takeaways are:

  • Structure-Activity Relationship (SAR): The position and electronic environment of the nitro group on the indole ring are critical determinants of activity and should be carefully considered in the design of new antimicrobial candidates.

  • Mechanism of Action: The reliance on bacterial nitroreductases for activation presents an opportunity for selective toxicity against microbes.

  • Future Directions: Further research should focus on synthesizing and evaluating a broader range of nitro-indole derivatives to build a more comprehensive SAR. Additionally, exploring the potential for combination therapies, where nitro-indoles could be used to potentiate the activity of other antibiotics, is a promising avenue for future investigation.

By leveraging the "nitro advantage," the scientific community can continue to develop novel and effective indole-based antimicrobials to address the urgent global health challenge of antibiotic resistance.

References

  • da Silva, V. M., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link][7]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Koch, R. L., & Goldman, P. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. Available at: [Link]

  • Lovering, A. L., et al. (2012). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology. Available at: [Link][1][5]

  • Mishra, B. B., & Tiwari, V. K. (2011). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. PubMed. Available at: [Link][1]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link][3]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link][5]

  • Rohn, J. L. (2015). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC - NIH. Available at: [Link][5]

  • Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Yılmaz, I., & Göker, H. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available at: [Link][8][9]

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A Senior Application Scientist's Guide to 3-methyl-4-nitro-1H-indole: A Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and synthetic tractability make it a "privileged structure" in the quest for novel therapeutics.[1][2] This guide provides an in-depth validation of 3-methyl-4-nitro-1H-indole as a strategic precursor for drug discovery, offering a comparative analysis against alternative starting materials and providing detailed experimental protocols for its derivatization.

The Strategic Advantage of this compound

The strategic placement of the methyl group at the C3 position and a nitro group at the C4 position of the indole core imbues this compound with a unique combination of properties that make it an attractive starting point for library synthesis and lead optimization.

  • Modulated Reactivity: The electron-withdrawing nature of the nitro group significantly influences the electron density of the indole ring system. This fundamentally alters its reactivity profile compared to the electron-rich nature of unsubstituted indoles. This opens up avenues for diverse chemical transformations that may not be feasible with other indole precursors.

  • Defined Vector for Functionalization: The nitro group serves as a versatile chemical handle. It can be readily reduced to an amine, which in turn can be acylated, alkylated, or used in a variety of coupling reactions to introduce diverse substituents. This provides a clear and reliable vector for exploring the chemical space around the indole scaffold.

  • Potential for Bioactivity: Nitroaromatic compounds are known to possess a range of biological activities, and their inclusion in a molecule can enhance its therapeutic potential. Furthermore, the 4-aminoindole derivatives resulting from the reduction of the nitro group are key pharmacophores in many bioactive molecules, including kinase inhibitors.

Comparative Analysis: this compound vs. Alternative Precursors

The choice of a starting material is a critical decision in any drug discovery campaign. Below is a comparative analysis of this compound against other common indole precursors.

PrecursorKey AdvantagesKey DisadvantagesTypical Applications
This compound - Pre-functionalized for diversification at C4. - Nitro group activates the ring for certain transformations. - Potential for inherent bioactivity of the nitro-aromatic scaffold.- Multi-step synthesis may be required. - Potentially harsh conditions for nitro group reduction. - Limited commercial availability in diverse substitution patterns.- Synthesis of kinase inhibitors. - Generation of focused compound libraries.
Indole - Commercially available and inexpensive. - Well-established reactivity.- Lacks handles for regioselective functionalization. - Can be challenging to functionalize at specific positions without protecting groups.- Synthesis of a wide range of indole-containing compounds.
Substituted Indoles (e.g., 5-bromoindole) - Provides a specific site for cross-coupling reactions.- The position of the substituent is fixed. - May require multi-step synthesis to obtain the desired substitution pattern.- Lead optimization where a specific vector is known to be important.
Oxindoles - Versatile precursors for spirocyclic and other complex indoles.- Requires an additional oxidation state change to generate the indole core.- Synthesis of kinase inhibitors and other complex natural product analogues.

Synthetic Utility: Key Transformations of the this compound Scaffold

The true value of this compound as a precursor lies in its capacity to undergo a variety of chemical transformations to generate a diverse array of derivatives.

Workflow for the Elaboration of the this compound Core

G start This compound reduction Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2) start->reduction Transformation amino_indole 4-amino-3-methyl-1H-indole reduction->amino_indole Intermediate buchwald Buchwald-Hartwig Amination amino_indole->buchwald suzuki Suzuki-Miyaura Coupling amino_indole->suzuki acylation Acylation / Sulfonylation amino_indole->acylation diversified_buchwald Diversified Library 1 (Aryl/Heteroaryl Amines) buchwald->diversified_buchwald diversified_suzuki Diversified Library 2 (Aryl/Heteroaryl Indoles) suzuki->diversified_suzuki diversified_acylation Diversified Library 3 (Amides / Sulfonamides) acylation->diversified_acylation

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations of the this compound scaffold. These protocols are based on established procedures for structurally related nitroindoles and are expected to be readily adaptable.

Protocol 1: Reduction of this compound to 4-amino-3-methyl-1H-indole

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation, a clean and efficient method.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol, anhydrous

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a suitable reaction vessel, add 10% Pd/C (0.1 eq by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • The resulting filtrate containing 4-amino-3-methyl-1H-indole can be used directly in the next step or concentrated under reduced pressure. Note: 4-aminoindoles can be unstable and are often best used immediately.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 4-amino-3-methyl-1H-indole Derivative

This protocol outlines the synthesis of an N-aryl-4-amino-3-methyl-1H-indole derivative from a halogenated precursor. This requires prior halogenation of the 4-amino-3-methyl-1H-indole, for which standard electrophilic aromatic substitution protocols can be adapted.

Materials:

  • Halogenated 4-amino-3-methyl-1H-indole (e.g., 5-bromo-4-amino-3-methyl-1H-indole) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Toluene

  • Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halogenated 4-amino-3-methyl-1H-indole, arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water.

  • Stir the reaction mixture and heat to 100 °C for 12-24 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated 4-amino-3-methyl-1H-indole Derivative

This protocol describes the synthesis of an N-aryl-4-amino-3-methyl-1H-indole derivative via a palladium-catalyzed C-N bond formation.

Materials:

  • Halogenated 4-amino-3-methyl-1H-indole (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 eq)

  • RuPhos (0.03 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halogenated 4-amino-3-methyl-1H-indole, Pd2(dba)3, and RuPhos to a dry Schlenk tube.

  • Add K3PO4 to the tube.

  • Add anhydrous 1,4-dioxane followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

This compound represents a highly valuable and versatile precursor for drug discovery. Its unique electronic properties and the presence of a readily transformable nitro group provide a robust platform for the synthesis of diverse and complex molecular architectures. While direct literature on this specific precursor is emerging, the well-established chemistry of related nitroindoles provides a strong foundation for its application in medicinal chemistry programs. The protocols and comparative analysis presented in this guide are intended to empower researchers to leverage the full potential of this compound in the pursuit of novel therapeutics.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (URL: )
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

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Safety Operating Guide

Disposal Protocol: A Comprehensive Guide for the Safe Management of 3-methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-methyl-4-nitro-1H-indole, a nitroaromatic compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is synthesized from established safety data for structurally related compounds and general principles of hazardous waste management.

Core Principle: Hazard-Aware Waste Management

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. This compound, due to its nitro-functionalized indole structure, presents a multi-faceted hazard profile. The nitro group significantly influences the molecule's reactivity and toxicity, while the indole core is a common motif in biologically active molecules, warranting caution regarding environmental release.

Hazard Profile Summary
Hazard CategoryDescription of RiskRationale and Causality
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[1]Aromatic nitro compounds can be readily absorbed through the skin and gastrointestinal tract. Their toxicity is often linked to the formation of methemoglobin, which impairs oxygen transport in the blood.
Eye & Skin Irritation Causes serious eye irritation and may cause skin irritation upon contact.[2]As with many organic chemicals, direct contact can lead to localized inflammation and discomfort.
Environmental Hazard Very toxic to aquatic life, with potentially long-lasting effects.[1]The compound's low water solubility and inherent toxicity make it a significant threat to aquatic ecosystems. This property strictly prohibits disposal via the sewer system.[1][3]
Physical/Chemical Hazard Combustible. Forms explosive mixtures with air on intense heating.The nitro group is an oxidizing functional group attached to a combustible organic scaffold. Under thermal stress, this can lead to rapid, exothermic decomposition.[4]

Procedural Workflow: From Benchtop to Final Disposal

The following workflow provides a systematic approach to managing waste streams containing this compound. This process is designed to minimize exposure, prevent accidental reactions, and ensure regulatory compliance.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposition A This compound (Neat Solid or Solution) D Solid Hazardous Waste Container (Labeled: this compound) A->D Solid Waste E Liquid Hazardous Waste Container (Labeled, Tightly Sealed) A->E Liquid Waste B Contaminated Labware (Glassware, Pipette Tips, etc.) B->D Rinsed or Dry C Contaminated PPE (Gloves, Lab Coat) C->D Solid Waste F Consult Institutional EHS Office D->F E->F G Transfer to Approved Hazardous Waste Disposal Facility F->G Arrange Pickup

Caption: Disposal Workflow for this compound Waste Streams.

Detailed Step-by-Step Disposal Protocol

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Gloves: Nitrile or other chemically resistant gloves. Immediately change contaminated gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Lab Coat: To prevent skin contact.

Step 2: Segregate Waste at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.

  • Labeling: Labels must include the full chemical name, "Hazardous Waste," and the primary hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Chemical Incompatibility: Do NOT mix this compound waste with the following:

    • Strong Bases: Can cause decomposition.[2]

    • Strong Oxidizing Agents: Can create a risk of fire or explosion.[2][5]

    • Strong Acids: May lead to vigorous, uncontrolled reactions.[5]

Step 3: Managing Different Waste Streams
  • Neat (Unused) Compound and Concentrated Residues:

    • Carefully scrape or transfer all solid residues into a designated solid hazardous waste container.

    • Ensure the container is kept tightly closed when not in use and stored in a well-ventilated area, such as under a chemical hood.

    • Store this waste locked up or in an area only accessible to authorized personnel.

  • Contaminated Labware (e.g., glassware, TLC plates, vials):

    • Rinse the labware with a minimal amount of an appropriate organic solvent (e.g., acetone, ethyl acetate).

    • Collect this solvent rinse as liquid hazardous waste in your designated container.

    • The rinsed, air-dried labware can then be disposed of in the solid hazardous waste container or washed for reuse, depending on institutional policy.

  • Contaminated Consumables (e.g., gloves, weighing paper, pipette tips):

    • Place all contaminated solid items directly into the designated solid hazardous waste container.

    • Do not overfill the container.

Step 4: Final Disposal and Documentation
  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority.

  • The final disposal method must be an approved, high-temperature incineration plant.[2] This method is necessary to ensure the complete destruction of the toxic organic compound.

  • Under no circumstances should this chemical or its waste be disposed of down the drain.[1] This is a direct violation of environmental regulations due to its high aquatic toxicity.

  • Maintain accurate records of the waste generated as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Prevent the spill from entering drains by covering them or using spill socks.

  • Clean-up:

    • For small spills, carefully take up the material with an inert absorbent (e.g., vermiculite, dry sand). Avoid generating dust.

    • Place the absorbed material and all clean-up supplies into a sealed, labeled hazardous waste container.

    • Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By implementing this structured and informed approach, researchers can safely manage this compound from procurement to disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.

  • ChemicalBook. (2016). This compound synthesis.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitrophenol.

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methylindole.

  • Durham Tech. (n.d.). Safety Data Sheet: m-Nitroaniline.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methyl-3-nitroaniline.

  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet: 2-methyl-4-nitroaniline.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene.

  • Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

  • Organic Syntheses, Inc. (2003). Working with Hazardous Chemicals.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.

  • US Bio-Clean. (n.d.). Is Nitroglycerin Hazardous Waste?.

  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management.

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds.

  • University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities.

  • University of Rochester. (n.d.). Table of Incompatible Chemicals.

  • BenchChem. (2025). Thermal and photochemical stability of 3-nitro-1H-indole.

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Utah State University. (n.d.). Incompatible Chemicals.

  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.

  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.

  • J. J. Keller. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.

  • BenchChem. (2025). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.

  • Organic Syntheses, Inc. (n.d.). 4-nitroindole.

  • National Institutes of Health (NIH). (2023, December 1). New thermal decomposition pathway for TATB.

  • AChemBlock. (n.d.). 2-iodo-3-methyl-4-nitro-1H-indole 95%.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.

  • MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides.

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-methyl-4-nitro-1H-indole is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Adversary

The primary hazards associated with this compound are extrapolated from similar nitroaromatic compounds. These hazards likely include:

  • Skin, Eye, and Respiratory Irritation: Direct contact can cause irritation.[3][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Some nitro compounds can cause methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[2]

  • Reactivity: Aromatic nitro compounds can be reactive and may form explosive mixtures with certain substances.[5]

Given these potential risks, a multi-layered PPE strategy is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by a thorough risk assessment of the procedures you will be performing. The following table summarizes the minimum required PPE for handling this compound in a solid (powder) form.

Protection Type Specific Recommendations Applicable Standard (Example) Rationale
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[3][6]EN 166 (EU) or ANSI Z87.1 (US)Protects against airborne particles and accidental splashes, preventing severe eye irritation or damage.
Skin (Hand) Protection Chemical-resistant, impervious gloves such as nitrile or neoprene. Double-gloving is recommended.[5][7]EN 374 (EU)Provides a barrier against skin contact, which can cause irritation and systemic toxicity through dermal absorption.[8] Gloves must be inspected before use and disposed of properly.[8]
Skin (Body) Protection A flame-resistant lab coat is mandatory. For larger quantities or procedures with a high risk of dust generation, a chemical-resistant apron or disposable coveralls should be worn.[5][9]N/APrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to avoid dust inhalation.[10] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/P100) is required.[7][11]NIOSH (US) or EN 149 (EU)Protects against inhalation of fine particles, which can cause respiratory tract irritation and may be harmful if inhaled.[3][12]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.

A. Preparation and Weighing:

  • Designate an Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble PPE: Before handling the compound, don all required PPE as detailed in the table above.

  • Pre-weighing: Use a tared, sealed container for weighing to minimize dust generation. An anti-static weighing dish is recommended.

  • Handling: Use dedicated spatulas and tools. Avoid creating dust clouds. If the compound is a fine powder, careful handling is paramount.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust, then decontaminate the cloth as hazardous waste.

B. Solubilization and Reaction Setup:

  • Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed before removing it from the fume hood, if necessary.

  • Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[3] It should be protected from light and kept in a tightly closed container.[13]

Disposal Plan: Responsible Stewardship

Proper waste disposal is a critical component of laboratory safety and environmental protection.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[1] Nitro compounds can react violently with various materials.[14]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound".[1]

  • Solid Waste: Contaminated PPE (gloves, wipes), weighing papers, and any residual solid should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[2]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][3]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small dry spills, carefully sweep or vacuum (with a HEPA filter) the material to avoid generating dust.[1]

    • Place the collected material in a sealed container for disposal.[1]

    • Clean the spill area thoroughly.

Workflow Visualization

The following diagram illustrates the core decision-making process for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Disposal cluster_emergency Emergency Protocol start Start: Handling Required risk_assessment Conduct Risk Assessment (Review Hazards) start->risk_assessment ppe_selection Select & Don PPE (Goggles, Gloves, Coat, Hood) risk_assessment->ppe_selection weighing Weigh Solid in Fume Hood ppe_selection->weighing procedure Perform Experimental Procedure weighing->procedure spill_event Spill or Exposure? procedure->spill_event waste_disposal Segregate & Label Hazardous Waste decontaminate Decontaminate Work Area & Tools waste_disposal->decontaminate end End: Procedure Complete decontaminate->end spill_event->waste_disposal No emergency_response Execute Emergency Plan (First Aid, Spill Cleanup) spill_event->emergency_response Yes report_incident Report to EHS emergency_response->report_incident report_incident->decontaminate

Caption: Safe Handling Workflow for this compound.

References

  • Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Step-by-Step Guide. Benchchem.
  • SAFETY D
  • This compound synthesis. ChemicalBook.
  • SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. University of Tennessee Health Science Center.
  • Personal Protective Equipment. US EPA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.